Deferoxamine-DBCO
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C44H61N7O10 |
|---|---|
分子量 |
848.0 g/mol |
IUPAC 名称 |
N-[5-[acetyl(hydroxy)amino]pentyl]-N'-[5-[[4-[5-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl]-N'-hydroxybutanediamide |
InChI |
InChI=1S/C44H61N7O10/c1-34(52)49(59)30-12-2-9-27-46-40(54)22-25-43(57)51(61)32-14-4-11-29-47-41(55)23-26-44(58)50(60)31-13-3-10-28-45-39(53)21-24-42(56)48-33-37-17-6-5-15-35(37)19-20-36-16-7-8-18-38(36)48/h5-8,15-18,59-61H,2-4,9-14,21-33H2,1H3,(H,45,53)(H,46,54)(H,47,55) |
InChI 键 |
LFESCIZZXSUBAV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
Deferoxamine-DBCO: A Technical Guide to a Bifunctional Chelator for Targeted Drug Delivery and Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Deferoxamine-DBCO (DFO-DBCO) is a bifunctional chelating agent that has emerged as a critical tool in the development of targeted therapeutics and diagnostic agents. This molecule ingeniously combines the potent iron-chelating properties of Deferoxamine (DFO) with the versatile bioorthogonal conjugation capabilities of a Dibenzocyclooctyne (DBCO) group. This unique architecture allows for the stable chelation of radiometals, most notably Zirconium-89 (⁸⁹Zr), while enabling covalent attachment to a wide array of azide-modified biomolecules through copper-free click chemistry. The result is a powerful platform for the creation of radioimmunoconjugates for applications such as targeted tumor imaging with Positron Emission Tomography (PET).[1][2][3]
Core Components and Mechanism of Action
This compound's functionality is derived from its two key components: the Deferoxamine chelator and the DBCO linker.
Deferoxamine (DFO): The Metal Chelator
Deferoxamine is a hexadentate siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺).[4][5] Its primary clinical use is in the treatment of iron overload. The mechanism of action of the DFO moiety in this compound is centered on its ability to form a highly stable, 1:1 coordination complex with trivalent metal ions like Fe³⁺ and, importantly for imaging applications, ⁸⁹Zr. The three hydroxamic acid groups within the DFO structure coordinate with the metal ion, effectively sequestering it. This stable complex prevents the release of the radiometal in vivo, which is crucial for minimizing off-target radiation exposure and ensuring high-quality imaging.
Dibenzocyclooctyne (DBCO): The Bioorthogonal Handle
The DBCO group is a strained alkyne that readily participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules. This reaction is a type of "click chemistry" that is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes. A key advantage of the DBCO-azide reaction is that it does not require a cytotoxic copper catalyst, making it ideal for bioconjugation. This allows for the straightforward and stable attachment of this compound to azide-modified biomolecules such as antibodies, peptides, or nanoparticles, thereby directing the radiolabeled chelator to a specific biological target.
Quantitative Data
A summary of the key quantitative data for this compound and its components is presented in the tables below.
Physicochemical Properties
| Property | Value | Source(s) |
| This compound | ||
| Molecular Formula | C₄₄H₆₁N₇O₁₀ | |
| Molecular Weight | 848.00 g/mol | |
| Appearance | White to yellow solid | |
| Solubility | Soluble in DMSO, DCM, acetonitrile, DMF | |
| Deferoxamine | ||
| Molecular Formula | C₂₅H₄₈N₆O₈ | |
| Molecular Weight | 560.7 g/mol | |
| Melting Point | 140 °C | |
| Water Solubility | 12,000 mg/L (at 20 °C) | |
| LogP | -2.2 |
Stability Data
| Complex/Molecule | Condition | Stability | Source(s) |
| ⁸⁹Zr-DFO Complex | In human plasma at 37°C for 7 days | >95% intact | |
| In the presence of excess EDTA for 7 days | Decreased to 53% intact | ||
| In mouse serum at 72h | 20.3% ± 4.50% intact | ||
| In human serum at 72h | 28.0% ± 3.60% intact | ||
| Deferoxamine | Aqueous solution, pH 4-6, ≤ 23°C for 30 days | >90% of initial concentration | |
| Aqueous solution, pH 1.9 or 10.1 | Rapid degradation | ||
| DBCO Moiety | In immune phagocytes after 24 hours | 36% degradation | |
| In aqueous solution | Can degrade over time |
Reaction Kinetics and Conditions
| Reaction | Parameter | Value/Condition | Source(s) |
| DBCO-Azide Click Chemistry | Second-order reaction rate constant | ~0.1 M⁻¹ s⁻¹ | |
| Recommended Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | ||
| Reaction Temperature | 4°C to 37°C | ||
| Reaction Time | 4 to 12 hours (can be extended to improve yield) | ||
| ⁸⁹Zr Radiolabeling of DFO-Conjugates | pH | 6.8 - 7.5 | |
| Temperature | Room temperature or 37°C | ||
| Reaction Time | 15 - 90 minutes | ||
| Typical Specific Activity | 1-6 mCi/mg (37-222 MBq/mg) |
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are provided below.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the general steps for conjugating this compound to an antibody containing an azide (B81097) group.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a spin desalting column or dialysis.
-
The presence of sodium azide in the buffer will interfere with the click chemistry reaction and must be removed.
-
Adjust the antibody concentration to approximately 1 mg/mL.
-
-
Click Chemistry Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 2-4x molar excess of the azide-modified antibody to the this compound solution.
-
Incubate the reaction mixture overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.
-
-
Characterization:
-
Determine the concentration of the final conjugate using a protein assay (e.g., Bradford or NanoDrop).
-
The degree of labeling (DOL), i.e., the number of DFO-DBCO molecules per antibody, can be determined by mass spectrometry.
-
Validate the final conjugate using SDS-PAGE.
-
Protocol 2: Radiolabeling of DFO-Antibody Conjugate with ⁸⁹Zr
This protocol outlines the steps for radiolabeling a DFO-conjugated antibody with Zirconium-89.
-
Preparation of ⁸⁹Zr:
-
Start with ⁸⁹Zr-oxalate in 1 M oxalic acid.
-
Adjust the pH of the ⁸⁹Zr solution to 6.8-7.5 using 1 M sodium carbonate and buffer with 0.5 M HEPES.
-
-
Radiolabeling Reaction:
-
Add the DFO-conjugated antibody (typically 0.5-2.0 mg) to the pH-adjusted ⁸⁹Zr solution.
-
Ensure the final pH of the reaction mixture is between 6.8 and 7.5.
-
Incubate the reaction for 60 minutes at room temperature with gentle agitation.
-
-
Purification of the Radiolabeled Conjugate:
-
Purify the ⁸⁹Zr-DFO-antibody from unchelated ⁸⁹Zr using a size-exclusion column (e.g., PD-10).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A purity of >95% is generally required for in vivo studies.
-
Calculate the specific activity of the radiolabeled antibody.
-
Protocol 3: In Vitro Cellular Uptake Assay
This protocol describes a method for assessing the cellular uptake of a radiolabeled DFO-conjugate in target cells.
-
Cell Preparation:
-
Seed cells in 24- or 96-well plates and allow them to adhere overnight.
-
-
Uptake Assay:
-
Replace the cell culture medium with fresh assay buffer.
-
For determining non-specific uptake, add a competing unlabeled compound to some wells.
-
Initiate the uptake by adding the ⁸⁹Zr-labeled DFO-conjugate to the wells.
-
Incubate the plates for a predetermined time (e.g., 2 hours) at 37°C or 4°C with gentle agitation.
-
-
Washing and Lysis:
-
Stop the incubation by washing the cells multiple times with cold PBS to remove unbound radiotracer.
-
Lyse the cells using a suitable lysis buffer.
-
-
Quantification:
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Calculate the percentage of cellular uptake.
-
Protocol 4: In Vivo PET Imaging
This protocol provides a general workflow for performing PET imaging in a murine model of cancer using a ⁸⁹Zr-DFO-labeled antibody.
-
Animal Model:
-
Use an appropriate animal model, such as athymic nude mice bearing tumor xenografts that express the target antigen for the antibody.
-
-
Administration of Radiotracer:
-
Administer the ⁸⁹Zr-DFO-antibody to the animals via intravenous injection.
-
-
PET/CT Imaging:
-
Perform PET/CT scans at various time points post-injection (e.g., 24, 48, 72, and 120 hours) to monitor the biodistribution of the radiotracer.
-
-
Biodistribution Studies:
-
After the final imaging session, euthanize the animals and harvest tumors and major organs.
-
Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall workflow for the use of this compound in targeted PET imaging.
References
The Linchpin of Bioconjugation: A Technical Guide to DBCO in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the ability to selectively and efficiently attach molecules to biological targets is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal reactions, offers a robust solution for covalent ligation within complex biological milieu. At the heart of this powerful technology lies dibenzocyclooctyne (DBCO), a strained alkyne whose unique properties have revolutionized the fields of drug development, diagnostics, and fundamental biological research. This technical guide provides an in-depth exploration of the pivotal role of DBCO, offering a comprehensive overview of its mechanism, quantitative performance data, and detailed experimental protocols.
Core Principles: The Power of Strain-Promoted Cycloaddition
DBCO's utility stems from its participation in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that obviates the need for the cytotoxic copper (I) catalyst required in traditional click chemistry (CuAAC).[1][2] The inherent ring strain of the cyclooctyne (B158145) ring in DBCO significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide-functionalized molecule, allowing the reaction to proceed rapidly and with high specificity under physiological conditions.[2][3]
Key Advantages of DBCO-Mediated Click Chemistry:
-
Biocompatibility: The absence of a copper catalyst makes it ideal for applications in living cells and whole organisms.[4]
-
Bioorthogonality: DBCO and its azide (B81097) partner are abiotic and do not react with naturally occurring functional groups, ensuring minimal off-target reactions.
-
High Efficiency: The reaction exhibits fast kinetics and typically proceeds to high yields under mild, aqueous conditions.
-
Stability: The resulting triazole linkage is highly stable, providing a permanent covalent bond. DBCO-modified molecules also demonstrate reasonable stability for storage.
Quantitative Data for DBCO-Mediated Reactions
The efficiency of the SPAAC reaction is influenced by several factors, including the specific reactants, solvent, pH, and temperature. The following tables summarize key quantitative data to inform experimental design and optimization.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k₂) vs. Azide | |||
| DBCO with Benzyl Azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | |
| DBCO with Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | |
| DBCO with Azidolysine-containing peptide | 0.34 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25 °C | |
| Second-Order Rate Constant (k₂) vs. Cyclooctyne | |||
| DBCO with Benzyl Azide | ~0.6 - 1.0 M⁻¹s⁻¹ | Varied | |
| BCN with Benzyl Azide | ~0.06 - 0.1 M⁻¹s⁻¹ | Varied | |
| Typical Reaction Parameters | |||
| Molar Excess (DBCO-NHS ester to Antibody) | 5 to 30-fold | Amine-free buffer (e.g., PBS) | |
| Molar Excess (Azide to DBCO-Antibody) | 2 to 4-fold | PBS or similar buffer | |
| Incubation Time (Antibody Labeling) | 30 - 60 minutes | Room Temperature | |
| Incubation Time (Click Reaction) | 2 - 12 hours (or overnight at 4°C) | Room Temperature or 4°C | |
| Optimal pH | 7.0 - 9.0 | Aqueous buffers | |
| DBCO Stability (on IgG) | ~3-5% loss of reactivity over 4 weeks | 4°C or -20°C | |
| DBCO Stability (in phagocytes) | Moderate (36% degradation after 24h) | RAW264.7 cells |
Visualizing the Core Processes
To better understand the underlying chemistry and experimental procedures, the following diagrams illustrate the SPAAC reaction and a typical workflow for protein labeling.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: General experimental workflow for protein labeling using DBCO-NHS ester.
Experimental Protocols
This section provides detailed methodologies for two common applications of DBCO in copper-free click chemistry: antibody labeling and metabolic cell labeling.
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol describes the covalent attachment of a DBCO moiety to an antibody via its primary amines (e.g., lysine (B10760008) residues), followed by conjugation to an azide-functionalized molecule.
Materials:
-
Antibody of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
-
Azide-functionalized molecule of interest
Procedure:
-
Preparation of Reagents:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
-
Activation of Antibody with DBCO:
-
Add a 10- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification of DBCO-labeled Antibody:
-
Remove unreacted DBCO-NHS ester and quenching buffer using a desalting column or dialysis against the desired buffer (e.g., PBS).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~310 nm (for DBCO).
-
-
Copper-Free Click Reaction:
-
Mix the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized molecule.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified from excess azide-molecule via size-exclusion chromatography or other appropriate methods.
-
Protocol 2: Metabolic Labeling and Imaging of Live Cells
This protocol describes the introduction of azide groups onto cell surface glycans through metabolic labeling, followed by fluorescent imaging using a DBCO-functionalized dye.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)
Procedure:
-
Metabolic Labeling of Cells:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere.
-
Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).
-
Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells under normal growth conditions (37°C, 5% CO₂) for 1-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.
-
-
Labeling with DBCO-Fluorophore:
-
Gently wash the azide-labeled cells twice with pre-warmed PBS to remove residual medium and unincorporated azido (B1232118) sugar.
-
Prepare a solution of the DBCO-fluorophore in growth media or live-cell imaging buffer at the desired final concentration (typically 10-20 µM).
-
Add the DBCO-fluorophore solution to the cells and incubate for 1 hour at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the DBCO-fluorophore solution and wash the cells three times with pre-warmed PBS.
-
If high background is observed, an additional incubation in fluorophore-free media for 1-2 hours can be performed.
-
The cells are now ready for live-cell imaging using fluorescence microscopy.
-
Conclusion
DBCO has firmly established itself as an indispensable tool in the realm of copper-free click chemistry. Its exceptional combination of biocompatibility, high reactivity, and specificity has empowered researchers and drug development professionals to forge stable covalent linkages in complex biological systems with unprecedented control. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, scientists can effectively harness the power of DBCO to advance their research and development endeavors, from fundamental cell biology to the creation of next-generation antibody-drug conjugates and targeted therapeutics.
References
Technical Guide: Synthesis and Purification of Deferoxamine-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Deferoxamine-DBCO (DFO-DBCO), a bifunctional chelator critical for advancements in targeted drug delivery, radioimmunotherapy, and molecular imaging. Deferoxamine (B1203445), a potent iron chelator, is functionalized with a dibenzocyclooctyne (DBCO) moiety, enabling covalent attachment to azide-modified biomolecules through copper-free click chemistry.
Overview of this compound
This compound is a key reagent in the field of bioconjugation. The deferoxamine portion serves as a high-affinity chelator for trivalent metal ions, most notably Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide with a half-life suitable for positron emission tomography (PET) imaging of antibody-drug conjugates. The DBCO group allows for a highly efficient and specific reaction with azide-functionalized molecules, such as antibodies, peptides, or nanoparticles, in a biological setting without the need for a cytotoxic copper catalyst. This bioorthogonal conjugation strategy is central to the construction of targeted radiopharmaceuticals and other advanced therapeutic and diagnostic agents.
Synthesis of this compound
The synthesis of this compound involves the formation of a stable amide bond between the primary amine of deferoxamine and an activated carboxylic acid derivative of DBCO, typically a succinimidyl (NHS) ester. A practical and efficient synthesis has been described, providing a reliable method for producing this important bifunctional chelator.[1][2][3]
Reaction Principle
The synthesis is based on the nucleophilic attack of the terminal primary amine of deferoxamine on the carbonyl carbon of the DBCO-NHS ester. The NHS group is an excellent leaving group, facilitating the formation of a stable amide linkage. The reaction is typically performed in a suitable buffer at a slightly basic pH to ensure the deprotonation of the amine group, enhancing its nucleophilicity.
Experimental Protocol
This protocol is based on established methods for the conjugation of NHS esters to primary amines.
Materials:
-
Deferoxamine mesylate salt
-
DBCO-PEG4-NHS Ester (or a similar activated DBCO reagent)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer (1 M, pH 8.0) for quenching
-
Dialysis tubing (e.g., 1 kDa MWCO) or desalting columns
Procedure:
-
Preparation of Deferoxamine Solution: Dissolve Deferoxamine mesylate in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
Preparation of DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMF or DMSO to a concentration of 25 mg/mL.
-
Reaction:
-
Slowly add a 1.5 to 2-fold molar excess of the DBCO-NHS ester solution to the deferoxamine solution with gentle stirring.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 20% to maintain the solubility of deferoxamine and the integrity of the buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
-
Quenching: (Optional but recommended) Add Tris buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted DBCO-NHS ester. Let it react for 15-30 minutes at room temperature.
Synthesis Workflow
Purification of this compound
Purification is a critical step to remove unreacted starting materials, byproducts, and any remaining quenching agent. The choice of purification method depends on the scale of the synthesis and the desired final purity.
Purification Methods
-
Dialysis: This is a common method for removing small molecules like unreacted DBCO-NHS ester and NHS from the much larger this compound product. Dialysis against PBS or water using a low molecular weight cutoff (e.g., 1 kDa) membrane is effective.
-
Size-Exclusion Chromatography (Desalting Columns): For smaller scale preparations and rapid purification, desalting columns (e.g., Sephadex G-25) are suitable. The product elutes in the void volume, while smaller molecules are retained.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity, preparative reverse-phase HPLC is the method of choice. This technique separates the product from impurities based on hydrophobicity.
Preparative HPLC Protocol (General)
A general protocol for the purification of a modified peptide-like molecule is provided below. Optimization of the gradient and mobile phases may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5-95% B over 30 minutes (example, optimization needed) |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 220 nm and 280 nm |
Procedure:
-
Acidify the reaction mixture with a small amount of TFA.
-
Inject the mixture onto the preparative HPLC system.
-
Collect fractions corresponding to the product peak.
-
Analyze the fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final product as a fluffy white solid.
Purification Workflow
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Outcome |
| Analytical HPLC | A single major peak indicating high purity (>95%). The retention time will be longer than that of deferoxamine due to the hydrophobic DBCO group. |
| Mass Spectrometry (ESI-MS) | The observed molecular weight should correspond to the calculated mass of this compound. |
| ¹H NMR | The spectrum should show characteristic peaks for both the deferoxamine backbone and the aromatic protons of the DBCO moiety. |
Storage and Handling
This compound is moisture-sensitive, particularly the DBCO group which can degrade over time. It should be stored as a lyophilized powder at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). For use, it is recommended to prepare fresh solutions in an appropriate anhydrous solvent.
Conclusion
The synthesis and purification of this compound are critical processes for the development of advanced targeted therapeutics and diagnostics. The methods outlined in this guide, based on established chemical principles, provide a robust framework for obtaining high-purity material. Careful execution of the experimental protocols and rigorous analytical characterization are essential to ensure the quality and performance of the final product in downstream applications.
References
Deferoxamine-DBCO in Bioorthogonal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine-DBCO (DFO-DBCO) has emerged as a powerful bifunctional chelator at the intersection of bioorthogonal chemistry and nuclear medicine. This molecule uniquely combines the high-affinity iron-chelating properties of deferoxamine (B1203445) (DFO) with the versatility of copper-free click chemistry, enabled by the dibenzocyclooctyne (DBCO) moiety. This dual functionality allows for a two-step approach to targeted radiopharmaceuticals and in vivo imaging agents. First, the DFO component serves as a robust chelator for radiometals, most notably Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide with a half-life suitable for antibody-based imaging.[1][2] Second, the DBCO group facilitates covalent conjugation to azide-modified biomolecules through a highly specific and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][3] This guide provides a comprehensive technical overview of this compound's applications, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Principles of this compound Technology
The utility of this compound is rooted in two key chemical processes: the chelation of radiometals by the DFO moiety and the bioorthogonal SPAAC reaction of the DBCO group.
2.1. Deferoxamine as a Chelator for Radiometals
Deferoxamine is a hexadentate siderophore that exhibits a high binding affinity for trivalent metal ions, including iron (Fe³⁺) and Zirconium-89 (⁸⁹Zr).[1] The resulting ⁸⁹Zr-DFO complex is highly stable under physiological conditions, which is crucial for in vivo applications to prevent the release of the radionuclide and its subsequent accumulation in non-target tissues like bone. The long half-life of ⁸⁹Zr (78.41 hours) is well-suited for tracking large biomolecules such as antibodies, which have slow pharmacokinetic profiles.
2.2. DBCO-Mediated Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group is a strained alkyne that reacts specifically and rapidly with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This bioorthogonal "click chemistry" reaction is highly efficient in complex biological environments, allowing for the specific labeling of azide-modified cells, proteins, and other biomolecules in vitro and in vivo. The formation of a stable triazole linkage ensures the integrity of the resulting bioconjugate.
Quantitative Data Summary
The efficiency and stability of this compound-based bioconjugates are critical for their successful application. The following tables summarize key quantitative parameters.
Table 1: Reaction Kinetics of DBCO-Azide Cycloaddition
| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| DBCO-alkyne and Azide (B81097) | ~0.1 | Aqueous solution | |
| sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 1.22 | HEPES buffer (pH 7), 25°C | |
| DBCO-Trastuzumab and 3-azido-L-alanine | 0.18 | PBS (pH 7), 25°C | |
| DBCO-PEG5-Trastuzumab and 3-azido-L-alanine | 0.24 | PBS (pH 7), 25°C |
Table 2: Stability of Bioconjugation Linkages in Serum
| Linker Chemistry | Reactive Partners | Half-life in presence of Glutathione (GSH) | Key Stability Considerations | Reference |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance. | |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO. | |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols. | |
| Amide Bond | NHS Ester + Amine | Very High | Generally very stable under physiological conditions. |
Table 3: ⁸⁹Zr Radiolabeling Efficiency and In Vivo Biodistribution
| Parameter | Value | Conditions | Reference |
| ⁸⁹Zr Radiolabeling Efficiency of DFO | >90% | [⁸⁹Zr]Zr-citrate, room temperature | |
| Tumor Uptake of ⁸⁹Zr-DFO-J591 | 57.5 ± 5.3 %ID/g | LNCaP xenografts, 96 hr post-injection | |
| Bone Uptake of [⁸⁹Zr]Zr-chloride | ~15 %ID/g | 8 hr post-injection in mice | |
| Bone Uptake of [⁸⁹Zr]Zr-DFO | Significantly lower than free ⁸⁹Zr | Post-injection in mice | |
| Cell Labeling Efficiency with ⁸⁹Zr-DBN | 30-50% | 30 min incubation | |
| Half-life of PEGylated DFO | 18.2 - 27.8 hours | In vitro metabolism assay | |
| Half-life of DFO | 0.8 hours | In vitro metabolism assay |
Experimental Protocols
This section provides detailed methodologies for the key experimental stages involving this compound.
4.1. Metabolic Labeling of Cells with Azide Sugars
This protocol describes the introduction of azide groups onto the cell surface glycans, which will serve as docking sites for DBCO-functionalized molecules.
-
Materials:
-
Mammalian cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel to allow for logarithmic growth during the labeling period.
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to a concentration of 10 mM. Store at -20°C.
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.
-
Washing: Gently wash the cells three times with PBS to remove unincorporated azido (B1232118) sugar. The cells are now ready for conjugation with this compound.
-
4.2. Conjugation of this compound to an Antibody
This protocol details the conjugation of this compound to a monoclonal antibody (mAb) via an NHS ester linkage.
-
Materials:
-
Monoclonal antibody (1-10 mg/mL in PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous DMSO
-
Tris buffer (100 mM, pH 8.0)
-
Spin desalting column
-
-
Procedure:
-
Prepare DBCO-NHS Ester Solution: Dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA.
-
Conjugation Reaction: Add a 20-30 fold molar excess of the this compound-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Quenching: Add Tris buffer to the reaction mixture to quench any unreacted DBCO-NHS ester and incubate for 15 minutes.
-
Purification: Remove the unreacted this compound-NHS ester and other small molecules using a spin desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~310 nm (for DBCO).
-
4.3. Radiolabeling with Zirconium-89
This protocol describes the chelation of ⁸⁹Zr by the DFO moiety of the bioconjugate.
-
Materials:
-
⁸⁹Zr in a suitable buffer (e.g., [⁸⁹Zr]Zr-citrate)
-
DFO-DBCO-conjugated biomolecule
-
Reaction buffer (e.g., HEPES, pH 6.8-7.2)
-
PD-10 desalting column
-
-
Procedure:
-
pH Adjustment: Adjust the pH of the ⁸⁹Zr solution to 6.8-7.2 using the reaction buffer.
-
Radiolabeling Reaction: Add the DFO-DBCO-conjugated biomolecule to the buffered ⁸⁹Zr solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Purification: Purify the ⁸⁹Zr-DFO-DBCO-bioconjugate from unchelated ⁸⁹Zr using a PD-10 desalting column.
-
Quality Control: Assess the radiochemical purity of the final product using instant thin-layer chromatography (iTLC).
-
4.4. In Vivo PET Imaging and Biodistribution
This protocol provides a general workflow for in vivo imaging of ⁸⁹Zr-DFO-DBCO labeled cells or antibodies in a murine model.
-
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
⁸⁹Zr-DFO-DBCO-labeled biomolecule (e.g., 7.4 MBq)
-
Sterile saline (0.9%)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
-
Procedure:
-
Animal Model: Establish a suitable animal model, such as subcutaneously implanting cancer cells in athymic nude mice.
-
Injection: Intravenously inject the ⁸⁹Zr-DFO-DBCO-labeled biomolecule into the tail vein of the mice.
-
PET/CT Imaging: At desired time points (e.g., 24, 48, 72, 96, and 120 hours post-injection), anesthetize the mice and perform PET/CT imaging.
-
Biodistribution Study: After the final imaging session, euthanize the mice and harvest organs of interest (tumor, blood, liver, spleen, kidneys, bone, etc.).
-
Gamma Counting: Weigh the tissues and measure the radioactivity in each organ using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Signaling Pathways and Experimental Workflows
5.1. Deferoxamine-Induced HIF-1α Signaling Pathway
The deferoxamine component of the bifunctional chelator can independently influence cellular signaling. As an iron chelator, DFO mimics a hypoxic state, leading to the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α). This transcription factor plays a crucial role in cellular adaptation to low oxygen conditions and can promote the expression of genes involved in angiogenesis, cell survival, and metabolism.
Caption: Deferoxamine-induced stabilization of HIF-1α.
5.2. Experimental Workflow for Targeted In Vivo Imaging
The following diagram illustrates the complete experimental workflow, from the preparation of azide-labeled cells to in vivo PET imaging with ⁸⁹Zr-Deferoxamine-DBCO.
Caption: Workflow for in vivo cell tracking.
Conclusion
This compound is a versatile and powerful tool for researchers in bioorthogonal chemistry and drug development. Its ability to be conjugated to a wide range of biomolecules and subsequently radiolabeled with ⁸⁹Zr provides a robust platform for the development of targeted radiopharmaceuticals for PET imaging. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this compound in preclinical research. As the field of targeted therapeutics continues to advance, the unique properties of this compound are poised to play a significant role in the development of next-generation diagnostic and therapeutic agents.
References
The Nexus of Radionuclides and Biomolecules: An In-depth Technical Guide to Bifunctional Chelators for Radiolabeling
For Immediate Release
In the evolving landscape of nuclear medicine and molecular imaging, bifunctional chelators (BFCs) stand as critical molecular architects, forging the link between diagnostic or therapeutic radionuclides and target-specific biomolecules. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles of bifunctional chelators, their diverse applications with various radiometals, and detailed methodologies for their use in the creation of next-generation radiopharmaceuticals.
The Core Concept of Bifunctional Chelators
A bifunctional chelator is a molecule with two distinct functional components: a powerful metal-chelating unit and a reactive functional group. The chelating moiety is designed to securely encapsulate a metallic radionuclide, forming a highly stable complex that prevents the premature release of the radioisotope in vivo. This is paramount to minimize off-target radiation-induced toxicity and to ensure the accurate delivery of the radioactive payload to the intended biological target. The second component, a reactive functional group, enables the covalent attachment of the chelator to a targeting biomolecule, such as a monoclonal antibody, peptide, or small molecule inhibitor. This conjugation creates a unified radiopharmaceutical agent capable of selective accumulation at a disease site for imaging or therapy.
The fundamental role of a bifunctional chelator is to create a stable bridge between a metallic radionuclide and a targeting vector. This relationship is pivotal for the successful application of the resulting radiopharmaceutical in either diagnostic imaging or targeted radionuclide therapy.
Types of Bifunctional Chelators: A Structural Dichotomy
Bifunctional chelators are broadly classified into two main categories based on their chemical structure: acyclic (linear) and macrocyclic chelators. The selection between these structural archetypes is dictated by the coordination chemistry of the specific radiometal being utilized.
Acyclic Chelators: These are open-chain molecules that possess the flexibility to wrap around a metal ion. A primary advantage of acyclic chelators is their generally faster metal-binding kinetics, which can facilitate more rapid radiolabeling procedures.[1] Common examples include derivatives of:
-
DTPA (Diethylenetriaminepentaacetic acid): Widely used for a variety of radiometals, including Indium-111 and Lutetium-177.[2][3]
-
DFO (Desferrioxamine): The gold standard for chelating Zirconium-89.[4]
-
HBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid): Often employed for Gallium-68.
Macrocyclic Chelators: These are cyclic molecules with donor atoms oriented inwards, forming a pre-organized cavity that is highly selective for a specific metal ion. Macrocyclic chelators typically form complexes with greater thermodynamic stability and kinetic inertness compared to their acyclic counterparts.[1] This enhanced stability is crucial for preventing the in vivo dissociation of the radiometal. Prominent examples of macrocyclic chelators include derivatives of:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A versatile chelator for a wide range of radiometals, including Lutetium-177, Yttrium-90, and Copper-64.
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Particularly well-suited for Gallium-68 and Copper-64.
Common Radionuclides and Their Preferred Chelators
The choice of a bifunctional chelator is intrinsically linked to the properties of the selected radionuclide. Different radiometals exhibit distinct coordination chemistries, necessitating specific chelator frameworks to achieve stable complexation.
Gallium-68 (⁶⁸Ga)
A positron-emitting radionuclide with a short half-life of 68 minutes, making it ideal for PET imaging. The coordination chemistry of Ga(III) favors hexadentate chelators.
| Chelator | Type | Typical Labeling Conditions | Key Advantages |
| NOTA | Macrocyclic | Room temperature, 5-10 min, pH 3.5-5.5 | Rapid labeling at room temperature, high stability. |
| DOTA | Macrocyclic | 90-95°C, 10-15 min, pH 3.5-4.5 | High stability, but requires heating. |
| HBED | Acyclic | Room temperature, 5-10 min, pH 4.0-5.0 | Rapid labeling at room temperature. |
| DFO | Acyclic | Room temperature, 5-10 min, pH 6.5-7.0 | Effective at near-neutral pH. |
Lutetium-177 (¹⁷⁷Lu)
A therapeutic beta-emitting radionuclide with a half-life of 6.7 days, widely used in targeted radionuclide therapy. Lu(III) is a lanthanide and forms highly stable complexes with macrocyclic chelators.
| Chelator | Type | Typical Labeling Conditions | Key Advantages |
| DOTA | Macrocyclic | 90-100°C, 20-30 min, pH 4.0-5.0 | Excellent thermodynamic stability and kinetic inertness. |
| DTPA | Acyclic | Room temperature, 5-10 min, pH 5.0-6.0 | Faster labeling kinetics but lower in vivo stability compared to DOTA. |
Copper-64 (⁶⁴Cu)
A positron-emitting radionuclide with a half-life of 12.7 hours, suitable for PET imaging of biological processes with slower pharmacokinetics.
| Chelator | Type | Typical Labeling Conditions | Key Advantages |
| NOTA | Macrocyclic | Room temperature, 10-20 min, pH 5.5 | Rapid and efficient labeling at room temperature, high stability. |
| DOTA | Macrocyclic | 37-90°C, 20-60 min, pH 5.5-7.0 | High stability, but often requires heating. |
| Sar-CO₂H | Sarcophagine | Room temperature, 20 min, pH 7.0 | Rapid labeling and high stability. |
Zirconium-89 (⁸⁹Zr)
A positron-emitting radionuclide with a long half-life of 78.4 hours, making it ideal for PET imaging of large molecules like monoclonal antibodies that have slow biological clearance.
| Chelator | Type | Typical Labeling Conditions | Key Advantages |
| DFO | Acyclic | Room temperature, 60 min, pH 6.8-7.5 | The current clinical standard, though concerns about in vivo stability exist. |
| DFO * | Acyclic | Room temperature, 60 min, pH 7.0 | An octadentate derivative of DFO with improved in vivo stability. |
| FSC | Acyclic | Room temperature, 90 min, pH 7.0 | Shows excellent in vitro stability. |
Stability of Radiometal-Chelator Complexes
The in vivo stability of the radiometal-chelator complex is a critical determinant of the safety and efficacy of a radiopharmaceutical. Two key parameters define this stability:
-
Thermodynamic Stability: This refers to the strength of the bond between the metal ion and the chelator at equilibrium and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.
-
Kinetic Inertness: This describes the rate at which the radiometal dissociates from the chelator. High kinetic inertness is crucial to prevent the transchelation of the radionuclide to other biological molecules in the body.
| Chelator | Radionuclide | Log K Value |
| DOTA | Lu³⁺ | ~25.4 |
| DOTA | Ga³⁺ | ~21.3 |
| DOTA | Cu²⁺ | ~22.6 |
| NOTA | Ga³⁺ | ~30.9 |
| NOTA | Cu²⁺ | ~21.6 |
| DTPA | Lu³⁺ | ~22.4 |
| DTPA | Ga³⁺ | ~23.0 |
| DFO | Zr⁴⁺ | ~49.1 |
| DFO | Ga³⁺ | ~26.6 |
Note: Log K values can vary depending on the experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of radiopharmaceuticals utilizing bifunctional chelators.
Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody
This protocol describes the conjugation of an isothiocyanate-functionalized DOTA chelator to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline, PBS).
-
p-SCN-Bn-DOTA.
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification.
-
UV-Vis spectrophotometer.
Procedure:
-
Buffer Exchange: Exchange the mAb into the conjugation buffer using a desalting column or dialysis to a final concentration of 5-10 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve p-SCN-Bn-DOTA in a small volume of DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the p-SCN-Bn-DOTA stock solution to the mAb solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the DOTA-mAb conjugate from unreacted chelator using an SEC column equilibrated with PBS.
-
Collect the fractions corresponding to the high molecular weight protein peak.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
The number of chelators per antibody (conjugation ratio) can be determined by methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.
-
Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with Lutetium-177
This protocol outlines the radiolabeling of a DOTA-conjugated peptide (e.g., a somatostatin (B550006) analog) with ¹⁷⁷Lu.
Materials:
-
DOTA-conjugated peptide.
-
¹⁷⁷LuCl₃ in 0.05 M HCl.
-
Reaction buffer: 0.1 M ammonium (B1175870) acetate (B1210297) buffer, pH 4.5.
-
Gentisic acid (radioprotectant).
-
C18 Sep-Pak cartridge for purification.
-
Radio-HPLC system for quality control.
Procedure:
-
Reaction Setup:
-
In a sterile reaction vial, combine the DOTA-conjugated peptide (e.g., 10-50 µg) and gentisic acid (e.g., 5 mg/mL).
-
Add the reaction buffer.
-
-
Radiolabeling:
-
Add the ¹⁷⁷LuCl₃ solution to the reaction vial.
-
Incubate the reaction mixture at 95°C for 20-30 minutes.
-
-
Purification:
-
Activate a C18 Sep-Pak cartridge with ethanol (B145695) and then wash with water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unchelated ¹⁷⁷Lu.
-
Elute the ¹⁷⁷Lu-DOTA-peptide with a 50:50 mixture of ethanol and water.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using a radio-HPLC system. The radiochemical purity should typically be >95%.
-
Protocol 3: In Vitro Serum Stability Assay
This protocol is used to assess the stability of the radiolabeled conjugate in human serum.
Materials:
-
Purified radiolabeled conjugate.
-
Human serum.
-
Incubator at 37°C.
-
Radio-TLC or radio-HPLC system.
Procedure:
-
Incubation:
-
Add a small volume of the radiolabeled conjugate to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
-
Analysis:
-
Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate versus released radionuclide.
-
For protein precipitation, ethanol can be added to the aliquot, centrifuged, and the radioactivity in the supernatant and pellet can be measured.
-
Visualizing the Pathway: From Molecular Interaction to Preclinical Workflow
Somatostatin Receptor Signaling and Internalization
Radiolabeled somatostatin analogs, such as ¹⁷⁷Lu-DOTATATE, are used for the diagnosis and therapy of neuroendocrine tumors that overexpress somatostatin receptors (SSTRs). The binding of the radiopharmaceutical to the SSTR initiates a signaling cascade and receptor-mediated endocytosis, leading to the internalization and retention of the radioactivity within the tumor cell.
Workflow for Preclinical Evaluation of a Novel Radiopharmaceutical
The development of a new radiopharmaceutical follows a structured preclinical evaluation workflow to ensure its safety and efficacy before it can be considered for clinical trials. This process involves a series of in vitro and in vivo studies.
References
Deferoxamine-DBCO for Beginners in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine-DBCO (DFO-DBCO) is a bifunctional chelating agent that has emerged as a powerful tool in the field of bioconjugation.[1][2][3][4][5] It uniquely combines the potent iron-chelating properties of Deferoxamine (DFO) with the versatility of copper-free click chemistry, enabled by the Dibenzocyclooctyne (DBCO) group. This dual functionality allows for the straightforward and stable attachment of DFO to a wide range of azide-modified biomolecules, such as antibodies, proteins, and nanoparticles. The resulting conjugates are pivotal in the development of targeted therapeutics and advanced diagnostic agents, particularly in the realm of radionuclide-drug conjugates (RDCs) for targeted imaging and therapy.
This technical guide provides a comprehensive overview of this compound for researchers new to bioconjugation. It covers the fundamental principles, detailed experimental protocols, quantitative data, and logical workflows to facilitate the successful implementation of this technology in the laboratory.
Core Concepts: The Chemistry of this compound
At its core, this compound is comprised of two key functional moieties:
-
Deferoxamine (DFO): A hexadentate chelating agent with a very high affinity for ferric iron (Fe³⁺). It is a bacterial siderophore widely used in medicine to treat iron overload. In the context of bioconjugation, the DFO component serves as a robust chelator for radiometals, most notably Zirconium-89 (⁸⁹Zr), for use in Positron Emission Tomography (PET) imaging.
-
Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is highly valued in bioconjugation for its bioorthogonality (it does not interfere with native biological processes), high efficiency, and ability to proceed under mild, aqueous conditions without the need for a cytotoxic copper catalyst.
The synergy of these two components allows for the site-specific and stable labeling of biomolecules with a powerful metal chelator, opening up a wide array of applications in targeted medicine.
Quantitative Data for this compound Bioconjugation
The success of a bioconjugation reaction is often determined by optimizing key quantitative parameters. The following tables summarize typical values reported in the literature for the conjugation of DBCO-containing molecules and the radiolabeling of DFO conjugates.
| Parameter | Recommended Molar Excess | Target Biomolecule | Reference |
| DBCO-NHS Ester to Antibody | 5-10 fold (low derivatization) | Antibody | |
| 20-30 fold (high derivatization) | Antibody | ||
| Azide-modified Oligonucleotide to DBCO-Antibody | 2-5 fold | DBCO-functionalized Antibody |
Table 1: Recommended Molar Ratios for DBCO Conjugation Reactions.
| Parameter | Reported Value | Application | Reference |
| Radiolabeling Yield (⁸⁹Zr) | 78 ± 6% | Site-specific ⁸⁹Zr-DFO-DBCO-trastuzumab | |
| 82 ± 5% | Stochastically labeled ⁸⁹Zr-DFO-trastuzumab | ||
| >95% | ⁸⁹Zr-DFOZ(35BPA)-huA33 | ||
| Specific Activity (⁸⁹Zr) | 0.79 ± 0.05 mCi/mg | Site-specific ⁸⁹Zr-DFO-DBCO-trastuzumab | |
| 0.85 ± 0.15 mCi/mg | Stochastically labeled ⁸⁹Zr-DFO-trastuzumab | ||
| 2 mCi/mg | ⁸⁹Zr-DFOZ(35BPA)-huA33 | ||
| 5 mCi/mg | ⁸⁹Zr-DFO conjugate | ||
| 1-6 mCi/mg | Typical range for ⁸⁹Zr-DFO-mAbs | ||
| Chelators per Antibody | 4 | Site-specific DFO-DBCO-trastuzumab | |
| 0-6 | Stochastically labeled DFO-trastuzumab | ||
| 1 | DFOZ(35BPA)-huA33 |
Table 2: Quantitative Data for ⁸⁹Zr-DFO Bioconjugates.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to an azide-modified antibody, followed by radiolabeling with Zirconium-89.
Protocol 1: Conjugation of this compound to an Azide-Modified Antibody
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns or dialysis cassettes (MWCO 10-50 kDa)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This solution should be prepared fresh.
-
Ensure the azide-modified antibody solution is free of any azide-containing preservatives, as these will compete with the reaction. If necessary, perform a buffer exchange using a spin desalting column or dialysis. The antibody concentration should ideally be around 1-10 mg/mL.
-
-
Conjugation Reaction:
-
In a low-protein-binding microcentrifuge tube, combine the azide-modified antibody with a 2-4 fold molar excess of the this compound stock solution.
-
The final concentration of DMSO in the reaction mixture should ideally be below 20% to avoid protein precipitation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and DMSO from the conjugate using a spin desalting column or by dialysis against PBS. For spin columns, follow the manufacturer's instructions. For dialysis, perform at 4°C against a large volume of PBS, with at least two buffer changes.
-
Collect the purified this compound-antibody conjugate.
-
-
Characterization (Optional but Recommended):
-
Determine the concentration of the purified conjugate using a spectrophotometer by measuring the absorbance at 280 nm.
-
The degree of labeling (DOL), i.e., the number of DFO-DBCO molecules per antibody, can be estimated using UV-Vis spectroscopy by measuring the absorbance at both 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
Protocol 2: Radiolabeling of DFO-DBCO-Antibody with Zirconium-89 (⁸⁹Zr)
Materials:
-
Purified DFO-DBCO-antibody conjugate
-
⁸⁹Zr-oxalate or ⁸⁹Zr-chloride in dilute HCl
-
HEPES buffer (0.5 M, pH 7.0-7.5)
-
Sodium carbonate (Na₂CO₃) solution (for pH adjustment)
-
PD-10 desalting column or equivalent
-
Instant thin-layer chromatography (iTLC) strips
-
Citrate (B86180) buffer (20 mM, pH 4.5-5.5) as the mobile phase for iTLC
Procedure:
-
pH Adjustment of ⁸⁹Zr:
-
To the ⁸⁹Zr solution, add a calculated volume of HEPES buffer and then carefully adjust the pH to 7.0-7.2 using the sodium carbonate solution.
-
-
Radiolabeling Reaction:
-
Add the pH-adjusted ⁸⁹Zr solution to the purified DFO-DBCO-antibody conjugate.
-
Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
-
Purification of the Radiolabeled Conjugate:
-
Purify the ⁸⁹Zr-DFO-DBCO-antibody from unchelated ⁸⁹Zr using a PD-10 desalting column, eluting with sterile PBS.
-
Collect the fractions containing the radiolabeled antibody.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using iTLC with a citrate buffer mobile phase. The radiolabeled antibody will remain at the origin, while free ⁸⁹Zr will move with the solvent front.
-
The radiochemical purity should be >95% for in vitro and in vivo applications.
-
Measure the radioactivity of the purified product and the initial ⁸⁹Zr to calculate the radiolabeling yield.
-
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows in this compound bioconjugation.
Caption: Experimental workflow for this compound bioconjugation and radiolabeling.
Caption: Logical relationship of components in this compound bioconjugation.
Signaling Pathways and Mechanism of Action
The biological effects of this compound conjugates are primarily driven by the iron-chelating properties of the DFO moiety. Iron is a critical cofactor for numerous cellular processes, and its depletion by DFO can significantly impact various signaling pathways. While research on the specific pathway effects of DFO-DBCO conjugates is ongoing, the known effects of DFO provide a strong indication of their likely mechanism of action.
Deferoxamine has been shown to influence pathways involved in cell proliferation, apoptosis, and the response to hypoxia. For instance, DFO can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This is partly achieved through the inactivation of pathways such as Wnt/β-catenin and p38MAPK/ERK. Furthermore, by chelating iron, DFO can reduce the generation of reactive oxygen species (ROS) and downregulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of the cellular response to low oxygen. In some cancer cell types, DFO has also been shown to promote cell migration through the activation of TGF-β and NF-κB signaling pathways, which can be mediated by an increase in mitochondrial ROS.
The following diagram illustrates the potential signaling pathways affected by the Deferoxamine component of a bioconjugate.
Caption: Potential signaling pathways modulated by the Deferoxamine moiety.
Conclusion
This compound is a versatile and powerful reagent for researchers in bioconjugation, drug development, and molecular imaging. Its ability to combine the robust metal-chelating properties of DFO with the simplicity and efficiency of copper-free click chemistry provides a reliable method for creating targeted diagnostic and therapeutic agents. By understanding the core principles, following detailed protocols, and optimizing quantitative parameters, even beginners in the field can successfully leverage this compound to advance their research. The continued exploration of the biological effects of these conjugates will undoubtedly lead to new and innovative applications in medicine.
References
Deferoxamine-DBCO: A Bifunctional Tool for Unraveling the Intricacies of Ferroptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Deferoxamine (DFO), a potent and clinically approved iron chelator, has been instrumental in the study of ferroptosis by virtue of its ability to sequester intracellular labile iron, thereby inhibiting the Fenton reaction and subsequent lipid peroxidation. The conjugation of DFO with a dibenzocyclooctyne (DBCO) group, creating Deferoxamine-DBCO, presents a novel, bifunctional tool for advancing ferroptosis research. This technical guide provides a comprehensive overview of the established role of DFO in ferroptosis and explores the potential applications of this compound as a next-generation probe for imaging, tracking, and targeted modulation of this cell death pathway. While direct experimental applications of this compound in ferroptosis are yet to be extensively published, this document outlines its synthesis, the individual functionalities of its components, and proposes innovative experimental workflows to leverage its unique capabilities.
The Role of Deferoxamine in Ferroptosis: A Foundational Overview
Deferoxamine is a hexadentate iron chelator with a high affinity and specificity for ferric iron (Fe³⁺). Its primary mechanism in preventing ferroptosis lies in its ability to reduce the size of the intracellular labile iron pool (LIP), a source of redox-active iron that catalyzes the formation of reactive oxygen species (ROS) and subsequent lipid peroxidation, the hallmark of ferroptosis.[1][2][3]
Mechanism of Action
DFO inhibits ferroptosis through several key mechanisms:
-
Iron Chelation: DFO directly binds to intracellular labile iron, forming a stable complex that is subsequently removed from the cell. This depletion of catalytically active iron prevents the iron-dependent decomposition of lipid hydroperoxides into toxic lipid radicals.[4][5]
-
Inhibition of Lipid Peroxidation: By reducing the availability of free iron, DFO effectively suppresses the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), a major source of hydroxyl radicals that initiate lipid peroxidation.
-
Upregulation of Ferroptosis Suppressor Proteins: Studies have shown that DFO treatment can lead to the upregulation of key anti-ferroptotic proteins such as Glutathione Peroxidase 4 (GPX4) and the cystine/glutamate antiporter system light chain (xCT), further protecting cells from lipid peroxidation.
Quantitative Data on Deferoxamine's Efficacy in Ferroptosis Inhibition
The following table summarizes key quantitative data from studies demonstrating the inhibitory effect of Deferoxamine on ferroptosis in various experimental models.
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| Cell Viability | Primary cortical neurons | 50 µM erastin (B1684096) + DFO pretreatment | Significant increase in cell viability compared to erastin alone. | |
| Lipid ROS Levels | HIEC cells | 6 Gy Ionizing Radiation + 500 nM DFO | Significant decrease in lipid peroxidation. | |
| GPX4 Expression | Primary cortical neurons | Erastin + DFO | Upregulation of GPX4 protein levels. | |
| Intracellular Fe²⁺ | HIEC cells | 6 Gy Ionizing Radiation + 500 nM DFO | Significant reduction in intracellular ferrous iron. | |
| 4-HNE Levels (Lipid Peroxidation Marker) | Mouse dorsal skin | 30 Gy Ionizing Radiation + topical DFO | Significant decrease in 4-HNE staining. |
This compound: A Novel Bifunctional Probe
This compound is a conjugate molecule that combines the iron-chelating properties of DFO with the bioorthogonal reactivity of a DBCO moiety.
-
Deferoxamine (DFO) Moiety: Functions as the iron-chelating "warhead," actively sequestering labile iron and inhibiting ferroptosis.
-
Dibenzocyclooctyne (DBCO) Moiety: A strained alkyne that participates in highly efficient and specific copper-free "click chemistry" reactions with azide-tagged molecules. This allows for the covalent attachment of this compound to a wide range of biological and synthetic molecules.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of the primary amine of Deferoxamine with an activated ester of a DBCO-containing linker.
Proposed Applications of this compound in Ferroptosis Research
While direct experimental evidence is currently limited, the unique properties of this compound open up exciting new avenues for investigating ferroptosis.
Visualizing and Tracking Iron Chelation in Real-Time
By conjugating this compound to a fluorescent azide-containing probe, researchers can visualize the subcellular localization of the chelator and monitor its engagement with the labile iron pool in living cells.
Targeted Delivery of Deferoxamine to Specific Cell Types or Organelles
The DBCO moiety allows for the conjugation of Deferoxamine to targeting ligands such as antibodies, peptides, or aptamers. This would enable the specific delivery of the iron chelator to cancer cells or to specific subcellular compartments like mitochondria, which are central to ferroptosis.
Experimental Protocols: A Guide to Using Deferoxamine in Ferroptosis Studies
The following are generalized protocols for inducing and inhibiting ferroptosis using Deferoxamine, which can be adapted for use with this compound.
In Vitro Ferroptosis Inhibition Assay
-
Cell Culture: Plate cells of interest (e.g., HT-1080, BJeLR) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Deferoxamine: Treat the cells with varying concentrations of Deferoxamine (typically 10-100 µM) for 1-2 hours prior to inducing ferroptosis.
-
Induction of Ferroptosis: Add a ferroptosis-inducing agent such as erastin (1-10 µM) or RSL3 (100-500 nM) to the culture medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).
-
Assessment of Cell Viability: Measure cell viability using assays such as MTT, CellTiter-Glo, or by counting viable cells using trypan blue exclusion.
-
Measurement of Ferroptosis Markers: Assess markers of ferroptosis, including:
-
Lipid Peroxidation: Use fluorescent probes like C11-BODIPY 581/591 or Liperfluo.
-
Intracellular Iron: Employ fluorescent probes such as FerroOrange or Phen Green SK.
-
Protein Expression: Analyze the expression of key proteins like GPX4 and ACSL4 by Western blotting.
-
Signaling Pathway Analysis
The core signaling pathway inhibited by Deferoxamine in the context of ferroptosis is the iron-dependent lipid peroxidation cascade.
Conclusion and Future Directions
Deferoxamine remains a cornerstone tool for the study of ferroptosis, providing a reliable method for inhibiting this cell death pathway through iron chelation. The development of this compound represents a significant advancement, offering the potential to move beyond simple inhibition to the sophisticated tracking, imaging, and targeted modulation of iron metabolism in the context of ferroptosis. Future research should focus on validating the proposed applications of this compound in various disease models. The ability to visualize and specifically manipulate the labile iron pool in designated cells or organelles will undoubtedly provide deeper insights into the complex regulatory networks of ferroptosis and pave the way for the development of novel therapeutic strategies.
References
- 1. A reactivity-based probe of the intracellular labile ferrous iron pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Imaging of Labile Iron(II) Pools in Living Cells with a Turn-On Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. Bioinorganic Modulators of Ferroptosis: A Review of Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Principles of Chelating Agents in Medical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of chelating agents, their mechanisms of action, and their applications in medical research and drug development. It is designed to serve as a technical resource for professionals in the field, offering detailed insights into the science of chelation.
Core Principles of Chelation
Chelation is a chemical process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion.[1][2] This ligand, known as a chelating agent, chelator, or sequestrant, forms a stable, ring-like structure with the metal ion, called a chelate.[3][4][5] The term "chelate" originates from the Greek word "chele," meaning "claw," which aptly describes how the chelating agent grasps the metal ion.
The stability of the chelate is crucial for its function in a biological system. This stability is influenced by several factors, including the nature of the metal ion and the chelating agent, the pH of the medium, and the presence of competing ions. An ideal chelating agent for medical applications should possess several key properties:
-
High affinity and selectivity: It should bind strongly to the target toxic metal ion while having a low affinity for essential endogenous metals to minimize side effects.
-
Water solubility: The resulting metal chelate must be water-soluble to be excreted from the body, typically via the kidneys.
-
Ability to reach target sites: It must be able to travel to the specific tissues or cellular compartments where the toxic metal is accumulated.
-
Resistance to biotransformation: The chelating agent should remain intact in the body to perform its function before being excreted.
-
Minimal toxicity: The chelator itself and its metal complex should have low toxicity.
Mechanism of Action
The primary mechanism of action of chelating agents in medicine is to bind to toxic metal ions, forming a stable and non-toxic chelate that can be readily excreted from the body, primarily through urine. By sequestering the metal ion, the chelating agent prevents it from interacting with biological molecules, such as enzymes and proteins, thereby mitigating its toxic effects.
For instance, in cases of heavy metal poisoning, a chelating agent is administered, which then circulates in the bloodstream. When it encounters a toxic heavy metal ion, it forms a stable complex. This complex is then filtered by the kidneys and eliminated in the urine.
References
- 1. arsdcollege.ac.in [arsdcollege.ac.in]
- 2. cd-bioparticles.net [cd-bioparticles.net]
- 3. Understanding the Role and Function of Chelating Agents in Modern Chemistry and Applications [thinkdochemicals.com]
- 4. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes: Site-Specific Antibody Labeling with Deferoxamine-DBCO via Click Chemistry
Introduction
Site-specific antibody conjugation has become a cornerstone in the development of advanced therapeutics and diagnostic agents, such as antibody-drug conjugates (ADCs) and radioimmunoconjugates for PET imaging. This approach allows for the precise attachment of payloads to a monoclonal antibody (mAb) at defined locations, resulting in a homogeneous product with a controlled drug-to-antibody ratio (DAR). The use of bioorthogonal chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers a highly efficient and biocompatible method for conjugation.
This application note provides a detailed protocol for the site-specific labeling of an antibody with Deferoxamine-DBCO (DFO-DBCO). Deferoxamine is a high-affinity chelator for various radiometals, notably Zirconium-89 (⁸⁹Zr), which is ideal for immuno-PET imaging due to its long half-life that matches the pharmacokinetics of antibodies. The protocol is divided into two main stages:
-
Enzymatic modification of the antibody's N-linked glycans to introduce azide (B81097) functionalities in a site-specific manner. This method targets the conserved glycans in the Fc region, preserving the integrity of the antigen-binding sites in the Fab regions.
-
Conjugation of DFO-DBCO to the azide-modified antibody through a copper-free click reaction.
This methodology yields a well-defined immunoconjugate ready for subsequent radiolabeling and in vivo applications.
Experimental Protocols
Part 1: Site-Specific Introduction of Azide Groups into the Antibody
This protocol describes the enzymatic modification of the antibody's Fc region glycans to introduce azide handles.[1][2][3]
Materials and Reagents:
-
Monoclonal antibody (e.g., IgG1) in an amine-free buffer (e.g., PBS, pH 7.4)
-
β-1,4-Galactosidase
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
β-1,4-Galactosyltransferase (Gal-T, Y289L mutant)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Desalting columns or centrifugal filters (e.g., 50 kDa MWCO) for buffer exchange and purification
Procedure:
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 5-10 mg/mL.
-
If the antibody buffer contains interfering substances, perform a buffer exchange into the Reaction Buffer using a desalting column or centrifugal filter.
-
-
Degalactosylation Step:
-
To the antibody solution, add β-1,4-galactosidase to a final concentration of 0.1 mg/mL.
-
Incubate the mixture at 37°C for 16-24 hours with gentle agitation. This step removes terminal galactose residues from the N-linked glycans, exposing N-acetylglucosamine (GlcNAc) residues.[1]
-
-
Azide Installation Step:
-
To the degalactosylated antibody solution, add UDP-GalNAz to a final concentration of 1 mM.
-
Add the substrate-permissive β-Gal-T1 (Y289L) enzyme to a final concentration of 0.2 mg/mL.
-
Incubate the reaction at 30°C for 16-24 hours with gentle agitation. This reaction attaches the azide-modified sugar (GalNAz) to the exposed GlcNAc residues.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess UDP-GalNAz and enzymes by purifying the azide-modified antibody.
-
Use a desalting column or perform buffer exchange with centrifugal filters (50 kDa MWCO) into PBS, pH 7.4.
-
Concentrate the antibody to the desired concentration (e.g., 5-10 mg/mL).
-
The resulting azide-modified antibody is now ready for conjugation with DFO-DBCO.
-
Part 2: Conjugation of DFO-DBCO to Azide-Modified Antibody
This protocol details the SPAAC reaction between the azide-modified antibody and DFO-DBCO.
Materials and Reagents:
-
Azide-modified antibody (from Part 1) in PBS, pH 7.4
-
This compound (DFO-DBCO)
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4 (must be azide-free)
-
Desalting columns or centrifugal filters (50 kDa MWCO) for purification
Procedure:
-
Prepare DFO-DBCO Stock Solution:
-
Dissolve DFO-DBCO in anhydrous DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
To the azide-modified antibody solution (e.g., at 5 mg/mL in PBS), add the DFO-DBCO stock solution to achieve a 5- to 10-fold molar excess of DFO-DBCO over the antibody.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification of DFO-DBCO-Antibody Conjugate:
-
After incubation, remove the unreacted DFO-DBCO by purifying the conjugate.
-
Use a desalting column or perform buffer exchange with centrifugal filters (50 kDa MWCO) into a suitable storage buffer (e.g., PBS, pH 7.4).
-
The purified DFO-DBCO-antibody conjugate is now ready for characterization and subsequent radiolabeling.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Parameters
| Parameter | Part 1: Azide Modification | Part 2: DFO-DBCO Conjugation |
| Starting Material | Purified Monoclonal Antibody | Azide-Modified Antibody |
| Key Reagents | β-1,4-galactosidase, UDP-GalNAz, β-Gal-T1 (Y289L) | This compound |
| Molar Ratios | N/A (Enzymatic) | 5-10 fold molar excess of DFO-DBCO to Antibody |
| Reaction Buffer | 50 mM Tris-HCl, pH 7.5 | PBS, pH 7.4 |
| Temperature | 37°C (Degalactosylation), 30°C (Azide Installation) | Room Temperature (20-25°C) or 4°C |
| Incubation Time | 16-24 hours per enzymatic step | 4-12 hours (RT) or Overnight (4°C) |
| Purification Method | Desalting Column / Centrifugal Filter (50 kDa MWCO) | Desalting Column / Centrifugal Filter (50 kDa MWCO) |
Characterization of the Final Conjugate
Degree of Labeling (DOL) Determination by UV-Vis Spectrophotometry
The DOL, representing the average number of DFO-DBCO molecules per antibody, can be estimated using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~310 nm (A₃₁₀, the absorbance maximum for DBCO).
-
Calculate the concentration of the antibody and the DBCO moiety using the Beer-Lambert law and the following equations:
-
Antibody Concentration (M): [Antibody] = (A₂₈₀ - (A₃₁₀ × CF₂₈₀)) / ε_protein
-
CF₂₈₀: Correction factor for DBCO absorbance at 280 nm (typically ~0.25-0.30).
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
DBCO Concentration (M): [DBCO] = A₃₁₀ / ε_DBCO
-
ε_DBCO: Molar extinction coefficient of DBCO at ~310 nm (typically ~12,000 M⁻¹cm⁻¹).
-
-
-
Calculate the DOL: DOL = [DBCO] / [Antibody]
For site-specifically modified antibodies via this glycan engineering method, the expected DOL is between 2 and 4.
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the unambiguous characterization of antibody conjugates.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Under denaturing conditions (after reduction of disulfide bonds), ESI-MS can be used to measure the mass of the antibody heavy and light chains. A successful conjugation will result in a mass shift in the heavy chain corresponding to the mass of the attached glycan-azide-DBCO-DFO moiety.
-
Intact Mass Analysis: Under native MS conditions, the mass of the intact antibody conjugate can be determined, providing information on the distribution of species with different numbers of DFO-DBCO molecules attached.
Visualizations
Caption: Experimental workflow for site-specific labeling of antibodies with DFO-DBCO.
Caption: Reaction scheme for SPAAC conjugation of DFO-DBCO to an azide-modified antibody.
References
Application Notes and Protocols for Deferoxamine-DBCO Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of Deferoxamine (DFO), a potent iron chelator, to peptides using a dibenzocyclooctyne (DBCO) linker. This method utilizes the principles of strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that is highly efficient, specific, and biocompatible, making it ideal for the development of novel peptide-based therapeutics and diagnostics.[1][2][3] Deferoxamine's strong affinity for iron makes it a valuable component in drug development for treating iron overload and for applications in neuroprotective agents.[4][5] However, its poor cell permeability can limit its efficacy. Conjugating DFO to cell-penetrating or targeting peptides via a stable DBCO linker can enhance its bioavailability and deliver it to specific intracellular compartments like mitochondria.
The protocol outlined below follows a two-step process:
-
Activation of Deferoxamine with DBCO: The primary amine of DFO is reacted with a DBCO-NHS ester to form a stable DFO-DBCO conjugate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DFO-DBCO conjugate is then reacted with an azide-modified peptide to form the final DFO-peptide conjugate.
Experimental Workflow
The overall experimental workflow for the conjugation of Deferoxamine to an azide-modified peptide via a DBCO linker is depicted below.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Mitochondria-penetrating peptides conjugated to desferrioxamine as chelators for mitochondrial labile iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-penetrating peptides conjugated to desferrioxamine as chelators for mitochondrial labile iron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 89Zr Radiolabeling using Deferoxamine-DBCO for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that provides quantitative information on biological processes in vivo. The choice of radionuclide is critical for successful PET imaging and should be matched to the biological half-life of the targeting molecule. Zirconium-89 (⁸⁹Zr), with its half-life of 78.4 hours, is an ideal radionuclide for PET imaging of macromolecules with slow pharmacokinetics, such as monoclonal antibodies (mAbs).[1][2][3]
Deferoxamine (DFO) is a hexadentate chelator that forms a stable complex with ⁸⁹Zr and is widely used for radiolabeling proteins.[1][3] Traditional methods for conjugating DFO to antibodies often rely on non-specific reactions with lysine (B10760008) residues, which can lead to heterogeneous products with potentially compromised immunoreactivity.
Site-specific conjugation methods offer a solution to this problem by ensuring a uniform product with a defined chelator-to-antibody ratio. One such method utilizes the copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO) and an azide (B81097). This application note describes the use of a Deferoxamine-DBCO (DFO-DBCO) conjugate for the site-specific labeling of azide-modified targeting molecules with ⁸⁹Zr for PET imaging. This approach provides a robust and reproducible method for generating well-defined radioimmunoconjugates with improved in vivo performance.
Data Presentation
Table 1: Comparison of Site-Specific (DFO-DBCO) and Stochastic (DFO-NCS) ⁸⁹Zr-Trastuzumab Labeling
| Parameter | ⁸⁹Zr-DFO-DBCO-Trastuzumab (Site-Specific) | ⁸⁹Zr-DFO-Trastuzumab (Stochastic) | Reference |
| Radiolabeling Yield | 78 ± 6% | 82 ± 5% | |
| Specific Activity | 0.79 ± 0.05 mCi/mg | 0.85 ± 0.15 mCi/mg | |
| Tumor Uptake (96 h p.i.) | 39.9 ± 29.1 %ID/g | 19.5 ± 9.0 %ID/g | |
| Liver Uptake (96 h p.i.) | 1.73 ± 0.90 %ID/g | 14.0 ± 6.4 %ID/g |
Table 2: General Parameters for ⁸⁹Zr Radiolabeling of DFO-Conjugated Antibodies
| Parameter | Typical Value | Reference |
| pH for Radiolabeling | 6.8 - 7.5 | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 60 minutes | |
| Typical Molar Activity | 11 - 33 MBq/nmol | |
| Typical Specific Activity | 2 - 6 mCi/mg (74 - 222 MBq/mg) | |
| Radiochemical Purity (Post-Purification) | > 95% |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of DFO-DBCO to an Azide-Modified Antibody
This protocol describes the conjugation of DFO-DBCO to a targeting molecule (e.g., an antibody) containing a site-specifically introduced azide group via copper-free click chemistry.
Materials:
-
Azide-modified antibody (prepared using established methods, e.g., incorporation of para-azidophenylalanine)
-
This compound (DFO-DBCO)
-
Phosphate-buffered saline (PBS), pH 7.4 (Chelex-treated to remove trace metals)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PD-10 desalting columns (or equivalent size exclusion chromatography system)
Procedure:
-
Prepare the Azide-Modified Antibody: Prepare a solution of the azide-modified antibody in Chelex-treated PBS at a concentration of 2-5 mg/mL.
-
Prepare the DFO-DBCO Solution: Dissolve DFO-DBCO in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: a. Add a 5- to 10-fold molar excess of the DFO-DBCO solution to the azide-modified antibody solution. b. Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.
-
Purification: a. Purify the DFO-conjugated antibody from unreacted DFO-DBCO using a PD-10 desalting column equilibrated with Chelex-treated PBS. b. Collect the protein-containing fractions, typically the first major peak detected at 280 nm.
-
Characterization: a. Determine the protein concentration of the purified DFO-conjugated antibody using a spectrophotometer (A280). b. The degree of DFO conjugation can be determined by methods such as MALDI-TOF mass spectrometry.
Protocol 2: ⁸⁹Zr Radiolabeling of DFO-DBCO-Conjugated Antibody
This protocol details the radiolabeling of the DFO-conjugated antibody with ⁸⁹Zr.
Materials:
-
DFO-DBCO-conjugated antibody (from Protocol 1)
-
⁸⁹Zr-oxalate (in 1 M oxalic acid)
-
0.5 M HEPES buffer, pH 7.0-7.5 (Chelex-treated)
-
1 M Sodium Carbonate (Na₂CO₃)
-
50 mM Diethylenetriaminepentaacetic acid (DTPA) solution, pH 7
-
PD-10 desalting columns
-
Instant thin-layer chromatography (iTLC) strips (silica gel impregnated)
-
Mobile phase for iTLC: 50 mM DTPA, pH 7
Procedure:
-
Prepare the DFO-Conjugated Antibody: Prepare a solution of the DFO-DBCO-conjugated antibody (0.5-1 mg) in 0.5 M HEPES buffer, pH 7.0-7.5.
-
Neutralize ⁸⁹Zr: a. In a separate microcentrifuge tube, add the desired amount of ⁸⁹Zr-oxalate (e.g., 1-5 mCi, 37-185 MBq). b. Carefully add 1 M Na₂CO₃ dropwise to adjust the pH to 6.8-7.2. Check the pH using pH paper.
-
Radiolabeling Reaction: a. Add the neutralized ⁸⁹Zr solution to the DFO-conjugated antibody solution. b. Gently mix and incubate at room temperature for 60 minutes.
-
Quenching the Reaction: Add a small volume of 50 mM DTPA solution (e.g., 5 µL) to the reaction mixture to chelate any unreacted ⁸⁹Zr.
-
Purification: a. Purify the ⁸⁹Zr-labeled antibody using a PD-10 desalting column equilibrated with sterile, Chelex-treated PBS. b. Collect the fractions containing the radiolabeled antibody.
-
Quality Control: a. Determine the radiochemical purity of the final product using iTLC with 50 mM DTPA as the mobile phase. The ⁸⁹Zr-labeled antibody will remain at the origin (Rf = 0), while free ⁸⁹Zr-DTPA will migrate with the solvent front (Rf = 1). b. Calculate the radiochemical yield and specific activity. A radiochemical purity of >95% is generally required for in vivo studies.
Protocol 3: In Vitro Stability Assay
Materials:
-
Purified ⁸⁹Zr-DFO-DBCO-conjugated antibody
-
Human serum
-
PBS, pH 7.4
-
iTLC system (as in Protocol 2)
Procedure:
-
Add an aliquot of the purified ⁸⁹Zr-labeled antibody to human serum and another aliquot to PBS to a final concentration of ~1 mg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 1, 24, 48, 72, and 168 hours), take a small aliquot of each sample and analyze the radiochemical purity by iTLC as described in Protocol 2.
-
Calculate the percentage of intact radiolabeled antibody at each time point.
Protocol 4: PET Imaging and Biodistribution in a Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
Purified and sterile ⁸⁹Zr-DFO-DBCO-conjugated antibody
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Gamma counter
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane.
-
Injection: Administer a defined dose of the ⁸⁹Zr-labeled antibody (e.g., 100-200 µCi, 3.7-7.4 MBq) intravenously via the tail vein.
-
PET/CT Imaging: a. At desired time points post-injection (e.g., 24, 48, 72, 96, and 144 hours), anesthetize the mice and perform whole-body PET/CT scans. b. Reconstruct the images and analyze the tracer uptake in the tumor and major organs.
-
Ex Vivo Biodistribution: a. After the final imaging session, euthanize the mice. b. Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.). c. Weigh each tissue sample and measure the radioactivity using a gamma counter. d. Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Workflow for 89Zr-labeling using DFO-DBCO.
References
Deferoxamine-DBCO in Targeted Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine (DFO), a potent iron chelator, has garnered significant interest in oncology for its ability to selectively induce cancer cell death by depleting the intracellular iron stores essential for tumor growth and proliferation. The conjugation of DFO to a dibenzocyclooctyne (DBCO) moiety via click chemistry enables its site-specific attachment to tumor-targeting ligands, such as antibodies, peptides, or small molecules. This strategy facilitates the targeted delivery of the iron-chelating agent to malignant tissues, thereby enhancing its therapeutic efficacy while minimizing systemic toxicity. This document provides detailed application notes and experimental protocols for the use of Deferoxamine-DBCO in targeted cancer therapy research.
Principle of Action: Iron Deprivation and HIF-1α Modulation
Cancer cells exhibit an increased demand for iron to support their rapid proliferation and metabolic activity. Deferoxamine exerts its anticancer effects by sequestering intracellular iron, leading to the inhibition of iron-dependent enzymes crucial for DNA synthesis and cell cycle progression. This iron depletion strategy preferentially affects cancer cells, which are more susceptible to iron deprivation than their normal counterparts.
Furthermore, DFO has been shown to modulate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. By chelating iron, a cofactor for prolyl hydroxylases that target HIF-1α for degradation, DFO can lead to the stabilization and accumulation of HIF-1α.[1][2][3][4] While HIF-1α is often associated with tumor progression, its role can be context-dependent, and in some scenarios, its modulation by DFO can contribute to anti-tumor responses.[4]
Quantitative Data: In Vitro Efficacy of Deferoxamine
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Deferoxamine in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| NALM-6 | Acute Lymphoblastic Leukemia | ~50 | |
| Jurkat | Acute Lymphoblastic Leukemia | ~100 | |
| A549 | Lung Adenocarcinoma | Not specified, but effective at 100 µM | |
| HeLa | Cervical Cancer | >100 | |
| miPS-LLCcm | Murine Lewis Lung Carcinoma Stem-like | ~25 | |
| A2780 | Ovarian Carcinoma | 101.9 | |
| A2780cisR | Cisplatin-resistant Ovarian Carcinoma | >200 | |
| WHCO1 | Esophageal Carcinoma | 111.5 ± 4.2 | |
| CHP 126 | Neuroblastoma | <60 | |
| CHP 100 | Neuroblastoma | <60 | |
| HL-60 | Promyelocytic Leukemia | Micromolar range | |
| MCF-7 | Breast Cancer | Micromolar range | |
| HepG2 | Hepatoma | Micromolar range |
Quantitative Data: In Vivo Efficacy of Deferoxamine
Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of Deferoxamine in vivo.
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Citation |
| Athymic Nude Mice | Human Hepatocellular Carcinoma (PLC/PRF/5) | 300 mg/kg/day, 5 days/week | Significant reduction in tumor growth rate; complete regression in some cases. | |
| Fisher Rats | 13762NF Mammary Adenocarcinoma | Not specified | Decreased tumor growth, with the greatest effect when combined with a low-iron diet. | |
| C3H/HeN Mice | 38C13 Lymphoma | Not specified | Virtually complete inhibition of initial tumor outgrowth when combined with an anti-transferrin receptor antibody. |
Experimental Protocols
Protocol 1: Bioconjugation of this compound to a Targeting Peptide
This protocol describes the conjugation of a DBCO-functionalized Deferoxamine to an azide-modified targeting peptide.
Materials:
-
This compound
-
Azide-modified targeting peptide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
LC-MS for characterization
Procedure:
-
Peptide Preparation: Dissolve the azide-modified peptide in PBS at a concentration of 1-5 mg/mL.
-
This compound Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Add a 3-5 fold molar excess of the this compound solution to the peptide solution.
-
The final concentration of the organic solvent should be kept below 20% to maintain peptide integrity.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove unreacted this compound by passing the reaction mixture through a pre-equilibrated SEC column with PBS.
-
Collect fractions and monitor the elution profile by measuring absorbance at 280 nm (for the peptide) and 309 nm (for DBCO).
-
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using LC-MS analysis.
-
Storage: Store the purified conjugate at -20°C or -80°C.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of a this compound conjugate on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment:
-
Prepare a serial dilution of the this compound conjugate in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted conjugate solutions. Include untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound conjugate in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line for tumor induction
-
Matrigel (optional)
-
This compound conjugate
-
Sterile PBS or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the this compound conjugate (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Below are Graphviz diagrams illustrating a key signaling pathway affected by Deferoxamine and a typical experimental workflow for developing a targeted this compound conjugate.
Caption: Deferoxamine's impact on the HIF-1α signaling pathway.
Caption: Experimental workflow for targeted DFO conjugate development.
References
- 1. Deferoxamine enhances cell migration and invasion through promotion of HIF-1α expression and epithelial-mesenchymal transition in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of Deferoxamine-DBCO to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine (DFO), a potent iron-chelating agent, is an FDA-approved drug for treating iron overload disorders.[1][2][3] Its therapeutic potential extends to conditions where iron-mediated oxidative stress is implicated, such as intracerebral hemorrhage and certain neurodegenerative diseases.[1][4] However, the clinical utility of free DFO is hampered by its short plasma half-life and potential side effects. To overcome these limitations, nanoparticle-based drug delivery systems have emerged as a promising strategy to enhance the pharmacokinetic profile and therapeutic efficacy of DFO.
This document provides a detailed protocol for the conjugation of Deferoxamine-DBCO (Deferoxamine-dibenzocyclooctyne) to azide-functionalized nanoparticles via copper-free click chemistry. This highly efficient and biocompatible conjugation method allows for the stable attachment of DFO to a variety of nanoparticle platforms.
Mechanism of Action: Deferoxamine Signaling
Deferoxamine exerts its therapeutic effects primarily through the chelation of free iron, preventing its participation in the formation of harmful reactive oxygen species (ROS). Additionally, by chelating intracellular iron, DFO inhibits the activity of prolyl-4-hydroxylase (PHD), an iron-dependent enzyme. This leads to the stabilization and accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that upregulates the expression of genes involved in angiogenesis and cell survival, such as vascular endothelial growth factor (VEGF).
Caption: Deferoxamine signaling pathway, illustrating iron chelation, PHD inhibition, and subsequent HIF-1α stabilization leading to angiogenesis.
Experimental Protocol: Conjugation of this compound to Azide-Functionalized Nanoparticles
This protocol details the conjugation of this compound to azide-functionalized nanoparticles using strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.
Materials and Reagents
-
Azide-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes, silica (B1680970) nanoparticles)
-
This compound (bifunctional chelator with a DBCO moiety for click chemistry)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Amicon® Ultra centrifugal filter units (or appropriate size-exclusion chromatography columns)
-
Deionized (DI) water
Experimental Workflow
Caption: Experimental workflow for the conjugation of this compound to azide-functionalized nanoparticles.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Resuspend the azide-functionalized nanoparticles in PBS (pH 7.4) to a desired working concentration.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration should be determined based on the desired molar excess for the conjugation reaction.
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension. A molar excess of this compound to the azide (B81097) groups on the nanoparticles is recommended to ensure efficient conjugation. The optimal ratio should be determined empirically.
-
Gently mix the reaction solution to ensure homogeneity. Avoid vigorous vortexing, which could lead to nanoparticle aggregation.
-
Incubate the reaction mixture for 4-24 hours at room temperature with gentle agitation. The reaction can also be performed at 4°C overnight.
-
-
Purification of DFO-Conjugated Nanoparticles:
-
Following incubation, remove unreacted this compound using centrifugal filtration or size-exclusion chromatography.
-
Wash the purified DFO-conjugated nanoparticles with PBS (pH 7.4) to remove any residual reagents. Repeat the washing step at least twice.
-
-
Storage:
-
Resuspend the final DFO-conjugated nanoparticles in a suitable storage buffer, such as PBS.
-
Store the nanoparticle suspension at 4°C, protected from light.
-
Characterization of DFO-Conjugated Nanoparticles
-
Size and Zeta Potential: Analyze the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles before and after conjugation using Dynamic Light Scattering (DLS).
-
Quantification of Conjugated Deferoxamine: The amount of DFO conjugated to the nanoparticles can be determined using UV-Vis spectrophotometry by measuring the absorbance of the DBCO group.
-
Stability: The stability of the DFO-conjugated nanoparticles can be assessed over time in relevant physiological buffers.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Deferoxamine-nanoparticle formulations.
Table 1: Physicochemical Properties of Deferoxamine-Nanoparticle Conjugates
| Nanoparticle Type | Average Diameter (nm) | Deferoxamine Loading | Reference |
| Self-assembled DFO-polyphenol conjugates | ~30 (TEM), ~100 (DLS) | 78.5% to 84.2% | |
| Amphiphilic copolymer nanoparticles | 105.3 | Not specified | |
| Nano-niosome particles | 136 | ~13.82% (Loading Capacity) | |
| Stellate mesoporous silica nanoparticles | Increased size post-functionalization | Not specified | |
| Magnetite nanoparticles | 18.92 | 87.41 to 140.65 mg/g (Adsorption Capacity) |
Table 2: Pharmacokinetic Parameters of Deferoxamine and DFO-Nanoparticles
| Formulation | Administration Route | Half-life (h) | Bioavailability | Reference |
| DFO-NPs | Intravenous | 2.0 - 3.2 | - | |
| DFO-NPs | Subcutaneous | 5.7 - 10.1 | 47 - 107% | |
| NP-encapsulated DFO | - | 48.63 ± 28.80 | - | |
| Free DFO | - | 1.46 ± 0.59 | - | |
| PEGylated DFO (mPEG2k-DFO) | - | 18.2 | - | |
| PEGylated DFO (mPEG5k-DFO) | - | 27.8 | - | |
| Free DFO | - | 0.8 | - |
Conclusion
The conjugation of this compound to azide-functionalized nanoparticles via copper-free click chemistry provides a robust and efficient method for developing novel DFO-based nanotherapeutics. This approach has the potential to improve the pharmacokinetic profile and therapeutic efficacy of Deferoxamine, opening new avenues for the treatment of iron overload disorders and other related diseases. The provided protocol and data serve as a valuable resource for researchers and drug development professionals in this field.
References
- 1. Deferoxamine - Wikipedia [en.wikipedia.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Deferoxamine-Based Materials and Sensors for Fe(III) Detection [mdpi.com]
- 4. Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System - PMC [pmc.ncbi.nlm.nih.gov]
Deferoxamine-DBCO in the Development of Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. A critical component of an ADC is the linker, which connects the antibody to the payload. Deferoxamine-DBCO (DFO-DBCO) is a bifunctional linker that has gained significant traction in the development of radiolabeled ADCs, particularly for positron emission tomography (PET) imaging.
This molecule incorporates two key functionalities:
-
Deferoxamine (DFO): A high-affinity hexadentate chelator for trivalent metals, most notably Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide with a half-life suitable for antibody pharmacokinetics.[1][2]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables covalent conjugation to azide-modified antibodies via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[3][4] This bioorthogonal click chemistry approach offers high specificity and efficiency under mild, biocompatible conditions.[4]
These application notes provide detailed protocols for the development of ADCs using DFO-DBCO, focusing on the conjugation to an azide-modified antibody and subsequent radiolabeling with ⁸⁹Zr.
Key Applications
The primary application of DFO-DBCO in ADC development is for the creation of radioimmunoconjugates for PET imaging. These imaging agents can be used to:
-
Non-invasively assess the expression of target antigens on tumor cells in vivo.
-
Evaluate the biodistribution and tumor penetration of a specific antibody.
-
Predict and monitor the response to ADC therapy.
-
Inform patient selection for targeted therapies.
Experimental Protocols
This section outlines a two-stage process for the preparation of a ⁸⁹Zr-labeled ADC using DFO-DBCO:
-
Antibody Azide (B81097) Modification: Introduction of azide functional groups onto the antibody.
-
DFO-DBCO Conjugation and Radiolabeling: Conjugation of DFO-DBCO to the azide-modified antibody via SPAAC, followed by radiolabeling with ⁸⁹Zr.
Protocol 1: Antibody Preparation and Azide Modification
This protocol describes the introduction of azide groups onto the antibody, typically by modifying lysine (B10760008) residues with an NHS-azide reagent.
Materials and Reagents:
-
Monoclonal Antibody (mAb)
-
NHS-PEG4-Azide
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Amicon Ultra Centrifugal Filter Units (or similar for buffer exchange)
Procedure:
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, exchange the buffer to PBS, pH 7.4, using an appropriate centrifugal filter unit.
-
Antibody Concentration: Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
NHS-Azide Preparation: Prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO immediately before use.
-
Reaction Setup: Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted NHS-PEG4-Azide by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit. Repeat the buffer exchange process at least three times. The resulting azide-modified antibody is ready for conjugation.
Protocol 2: DFO-DBCO Conjugation and ⁸⁹Zr Radiolabeling
This protocol details the conjugation of DFO-DBCO to the azide-modified antibody and subsequent radiolabeling.
Materials and Reagents:
-
Azide-modified Monoclonal Antibody (from Protocol 1)
-
This compound (DFO-DBCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
⁸⁹Zr-oxalate
-
0.5 M HEPES buffer, pH 7.0-7.5
-
1.0 M Na₂CO₃
-
PD-10 desalting column or equivalent size-exclusion chromatography (SEC) system
-
Radio-TLC system
Procedure:
Part A: DFO-DBCO Conjugation
-
DFO-DBCO Preparation: Prepare a 10 mM stock solution of DFO-DBCO in DMSO.
-
Reaction Setup: Add a 2-4 fold molar excess of the DFO-DBCO solution to the purified azide-modified antibody solution.
-
Incubation: Incubate the mixture overnight at 4°C to allow for the copper-free click reaction to occur.
-
Purification: Purify the DFO-conjugated antibody (DFO-ADC) from unreacted DFO-DBCO using a desalting column or centrifugal filter unit with PBS, pH 7.4.
Part B: ⁸⁹Zr Radiolabeling
-
Antibody Preparation: Prepare a solution of 0.5-2.0 mg of the purified DFO-ADC in 200 µL of 0.5 M HEPES buffer, pH 7.0-7.5.
-
⁸⁹Zr Preparation: In a separate microcentrifuge tube, pipette the desired amount of ⁸⁹Zr-oxalate (typically 1.0-6.0 mCi).
-
pH Adjustment: Adjust the pH of the ⁸⁹Zr solution to 6.8-7.5 using 1.0 M Na₂CO₃.
-
Radiolabeling Reaction: Add the pH-adjusted ⁸⁹Zr solution to the DFO-ADC solution. Ensure the final pH of the reaction mixture is between 6.8 and 7.5.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle agitation.
-
Quenching (Optional but Recommended): Add a small volume of 50 mM DTPA solution to chelate any unbound ⁸⁹Zr.
-
Purification: Purify the ⁸⁹Zr-DFO-ADC using a PD-10 desalting column or a similar SEC method.
-
Quality Control: Assess the radiochemical purity of the final product using radio-TLC. The radiochemical purity should be >95%.
Data Presentation
The following tables summarize quantitative data from various studies on the development and characterization of ⁸⁹Zr-labeled ADCs.
Table 1: Conjugation and Radiolabeling Efficiency
| Antibody/Target | Chelator Conjugation Method | Chelator/Antibody Ratio | Radiolabeling Yield (%) | Specific Activity (MBq/mg) | Reference |
| Trastuzumab (HER2) | Site-specific (endoS2) | Not specified | Not specified | 178.1 ± 16.4 | |
| Trastuzumab (HER2) | Random (lysine) | Not specified | Not specified | 279.1 ± 28.1 | |
| J591 (PSMA) | DFO-NCS (lysine) | ~1.0-1.5 | >80% | >74 (2.0 mCi/mg) | |
| Anti-HER2 Affibody | p-NCS-Bz-DFO | Not specified | ~75% | 26.5 ± 4.4 MBq/nmol | |
| Trastuzumab-DM1 | SCN-pPhe-DFO | 3.1 | Not specified | Not specified |
Table 2: In Vitro Stability of ⁸⁹Zr-labeled Antibodies
| Antibody Conjugate | Condition | Stability (% intact after 7 days) | Reference |
| ⁸⁹Zr-DFO-trastuzumab | Human Plasma | >95% | |
| ⁸⁹Zr-DFO-trastuzumab | Human Plasma | >95% | |
| ⁸⁹Zr-DFOcyclo-trastuzumab | Human Plasma | >95% | |
| ⁸⁹Zr-DFO-J591 | Human Serum (6 days) | >95% |
DFO and DFOcyclo* are improved derivatives of DFO with higher stability.
Table 3: In Vivo Biodistribution of ⁸⁹Zr-labeled ADCs (%ID/g)
| ADC | Tumor Model | Time Point (h) | Tumor Uptake | Bone Uptake (Femur) | Liver Uptake | Reference |
| ⁸⁹Zr-DFO-trastuzumab | SKOV-3 (HER2+) | 168 | 93.1 ± 20.9 | 4.5 ± 0.6 | Not Reported | |
| ⁸⁹Zr-DFO-trastuzumab | SKOV-3 (HER2+) | 168 | Not Reported | 2.0 ± 0.3 | Not Reported | |
| ⁸⁹Zr-DFOcyclo-trastuzumab | SKOV-3 (HER2+) | 168 | 72.1 ± 14.6 | 1.5 ± 0.3 | Not Reported | |
| ⁸⁹Zr-DFO-T-DM1 | SK-OV-3 (HER2+) | 96 | 6.3 ± 0.6 | Not Reported | Significantly Higher | |
| ⁸⁹Zr-DFO*-T-DM1 | SK-OV-3 (HER2+) | 96 | 5.0 ± 1.8 | Not Reported | Significantly Lower | |
| ⁸⁹Zr-DFO-J591 | LNCaP (PSMA+) | 72 | 48.9 ± 9.3 | Not Reported | Not Reported |
ADC Characterization
Accurate characterization of the ADC is crucial for ensuring its quality, efficacy, and safety.
-
Drug-to-Antibody Ratio (DAR): The average number of DFO-DBCO molecules conjugated to each antibody. This can be determined using techniques such as UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (LC-MS).
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to determine the purity of the ADC and quantify the presence of aggregates.
-
Radiochemical Purity: Assessed by radio-TLC to ensure that the radionuclide is stably chelated by the DFO.
-
Immunoreactivity: An in vitro cell-binding assay is performed to confirm that the conjugation and radiolabeling processes have not compromised the antibody's ability to bind to its target antigen.
Visualizations
Experimental Workflows
Caption: Experimental workflow for ADC synthesis and characterization.
ADC Mechanism of Action
Caption: Cellular mechanism of a radiolabeled ADC.
References
Application Notes and Protocols for Assessing the Stability of Deferoxamine-DBCO Conjugates
Introduction
Deferoxamine-DBCO (DFO-DBCO) is a bifunctional chelating agent critical in the development of targeted radiopharmaceuticals and other bioconjugates.[1][2] Deferoxamine (DFO) is a hexadentate chelator with a high affinity for ferric ions (Fe³⁺) and other trivalent metals, such as Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide used in immuno-PET imaging.[1][2][3] The dibenzocyclooctyne (DBCO) group is a strained alkyne that allows for copper-free "click chemistry," enabling covalent conjugation to azide-modified biomolecules under mild, physiological conditions. The stability of the DFO-DBCO conjugate is paramount to ensure its efficacy and safety, as degradation can lead to loss of chelating ability, premature release of the radionuclide, or altered pharmacokinetic properties.
These application notes provide a comprehensive overview and detailed protocols for assessing the stability of DFO-DBCO conjugates in various relevant conditions. The methodologies described herein are essential for researchers, scientists, and drug development professionals working on the preclinical and clinical development of DFO-DBCO-based bioconjugates.
1. Key Stability-Indicating Parameters
The stability of a DFO-DBCO conjugate is influenced by several factors, including pH, temperature, storage conditions, and the biological matrix in which it is placed. Key parameters to assess include:
-
Structural Integrity: Monitoring the intact conjugate and identifying any degradation products.
-
Chelating Activity: Ensuring the DFO moiety retains its ability to chelate the target metal ion.
-
Click Chemistry Reactivity: Verifying the DBCO group remains reactive towards its azide (B81097) partner.
-
In Vitro Serum Stability: Evaluating the conjugate's stability in a biologically relevant matrix.
2. Analytical Techniques for Stability Assessment
A combination of analytical techniques is recommended for a thorough stability assessment of DFO-DBCO conjugates.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating the intact conjugate from its potential degradation products. Reverse-phase HPLC (RP-HPLC) is commonly employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, enabling the identification of the intact conjugate and characterization of degradation products.
-
Spectrophotometry: Can be used to quantify the conjugate, particularly if it is conjugated to a chromophore-containing biomolecule.
3. Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Stability Data Summary for DFO-DBCO Conjugate
| Condition | Time Point | Intact Conjugate (%) by HPLC | Key Degradation Products (m/z) by LC-MS |
| Storage Stability | |||
| -20°C in PBS, pH 7.4 | 0 | 100 | - |
| 1 month | 98.5 | Minor peak at m/z XXXX | |
| 3 months | 95.2 | Increased peak at m/z XXXX | |
| 6 months | 90.8 | Peaks at m/z XXXX, YYYY | |
| 4°C in PBS, pH 7.4 | 0 | 100 | - |
| 1 week | 92.1 | Peaks at m/z XXXX, ZZZZ | |
| 2 weeks | 85.7 | Increased peaks at m/z XXXX, ZZZZ | |
| Serum Stability | |||
| 37°C in Human Serum | 0 | 100 | - |
| 1 hour | 95.3 | Minor peak at m/z AAAA | |
| 6 hours | 88.9 | Peaks at m/z AAAA, BBBB | |
| 24 hours | 75.4 | Increased peaks at m/z AAAA, BBBB |
4. Experimental Protocols
4.1 Protocol for Assessing Storage Stability of DFO-DBCO Conjugates
This protocol outlines a general method for evaluating the stability of DFO-DBCO conjugates under different storage conditions.
Materials:
-
DFO-DBCO conjugate stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Ultrapure water
-
Microcentrifuge tubes
-
HPLC system with a UV detector
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare aliquots of the DFO-DBCO conjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.
-
Divide the aliquots into different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time Points:
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
-
HPLC Analysis:
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample onto an RP-HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient, for example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 309 nm for DBCO).
-
Calculate the percentage of the intact conjugate peak area relative to the total peak area at each time point. The percentage of intact conjugate is calculated relative to the T=0 time point.
-
-
LC-MS Analysis:
-
Inject the diluted sample into an LC-MS system to identify the molecular weight of the main peak (intact conjugate) and any new peaks that appear over time (degradation products).
-
4.2 Protocol for Assessing Serum Stability of DFO-DBCO Conjugates
This protocol is designed to evaluate the stability of the conjugate in a biological matrix.
Materials:
-
DFO-DBCO conjugate stock solution
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ice-cold acetonitrile (ACN)
-
Incubator at 37°C
-
Microcentrifuge
-
HPLC system with a UV detector
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the DFO-DBCO conjugate in PBS.
-
Dilute the stock solution into serum to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the conjugate in PBS to the same final concentration.
-
-
Incubation:
-
Incubate both the serum and PBS samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
-
Protein Precipitation:
-
To the serum sample aliquots, add three volumes of ice-cold acetonitrile to precipitate the serum proteins.
-
For the PBS control, dilute with the mobile phase.
-
Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant and analyze by RP-HPLC and LC-MS as described in the storage stability protocol.
-
Monitor the peak corresponding to the intact bioconjugate.
-
Calculate the percentage of intact conjugate at each time point relative to the T=0 time point.
-
5. Visualization of Workflows and Pathways
5.1 Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of DFO-DBCO conjugates.
5.2 Potential Degradation Pathways
The stability of the DFO-DBCO conjugate can be compromised by the degradation of either the DFO or the DBCO moiety.
A rigorous assessment of the stability of DFO-DBCO conjugates is a critical step in the development of targeted therapeutics and diagnostics. The protocols and analytical methods outlined in these application notes provide a robust framework for generating reliable stability data. By systematically evaluating the structural integrity and functional activity of the conjugate under relevant conditions, researchers can ensure the quality, efficacy, and safety of their DFO-DBCO-based products.
References
Application of Deferoxamine-DBCO in Targeted Radionuclide Therapy: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of Deferoxamine-DBCO (DFO-DBCO) in the development of targeted radionuclide therapies. By leveraging bioorthogonal click chemistry, DFO-DBCO facilitates the site-specific conjugation of the powerful Zirconium-89 (⁸⁹Zr) chelator, Deferoxamine, to targeting biomolecules. This approach offers significant advantages over traditional random conjugation methods, leading to more homogeneous, stable, and effective radiopharmaceuticals for applications in positron emission tomography (PET) imaging and targeted therapy.
Introduction to this compound Chemistry
This compound is a bifunctional chelator that combines the high-affinity hexadentate chelating properties of Deferoxamine for Zirconium-89 with the bioorthogonal reactivity of a dibenzocyclooctyne (DBCO) group.[1] This enables a two-step "click chemistry" approach for radiolabeling targeting molecules such as antibodies or peptides.[2]
First, the targeting biomolecule is functionalized with an azide (B81097) group. This can be achieved through various methods, including chemoenzymatic modification of glycans or the introduction of unnatural amino acids.[2] The azide-modified biomolecule is then reacted with DFO-DBCO via a strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient, specific, and occurs under mild, aqueous conditions, preserving the integrity of the biomolecule.[2] Finally, the DFO-conjugated biomolecule is radiolabeled with ⁸⁹Zr for use in PET imaging or targeted radionuclide therapy.[2]
The site-specific nature of this conjugation method results in a homogeneous product with a defined chelator-to-biomolecule ratio, which can lead to improved immunoreactivity, in vivo stability, and tumor uptake compared to randomly conjugated radiopharmaceuticals.
Experimental Protocols
Protocol 1: Site-Specific Azide Modification of Trastuzumab and DFO-DBCO Conjugation
This protocol describes the chemoenzymatic modification of Trastuzumab to introduce azide groups, followed by conjugation with DFO-DBCO.
Materials:
-
Trastuzumab
-
β-1,4-galactosyltransferase (Y289L mutant)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
DFO-DBCO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer (0.5 M, pH 7.4)
-
DMSO (anhydrous)
-
Size-exclusion chromatography columns (e.g., PD-10)
-
Centrifugal filter units (50 kDa MWCO)
Procedure:
-
Azide Modification of Trastuzumab:
-
Prepare a solution of Trastuzumab (e.g., 5 mg/mL) in PBS.
-
Add UDP-GalNAz to a final concentration of 1 mM.
-
Add β-1,4-galactosyltransferase (Y289L) to a final concentration of 300 µg/mL.
-
Incubate the reaction mixture at 37°C for 24 hours with gentle agitation.
-
Purify the azide-modified Trastuzumab (Trastuzumab-N₃) using a size-exclusion column equilibrated with PBS.
-
Concentrate the purified Trastuzumab-N₃ using a centrifugal filter unit.
-
-
DFO-DBCO Conjugation (Click Chemistry):
-
Dissolve DFO-DBCO in anhydrous DMSO to a concentration of 10 mM.
-
Add a 10-fold molar excess of the DFO-DBCO solution to the Trastuzumab-N₃ solution.
-
Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.
-
Purify the DFO-DBCO conjugated Trastuzumab (Trastuzumab-DFO) using a size-exclusion column equilibrated with HEPES buffer.
-
Concentrate the purified Trastuzumab-DFO using a centrifugal filter unit.
-
Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.
-
Protocol 2: Radiolabeling of Trastuzumab-DFO with Zirconium-89
This protocol details the radiolabeling of the DFO-conjugated antibody with ⁸⁹Zr.
Materials:
-
Trastuzumab-DFO conjugate (from Protocol 2.1)
-
⁸⁹Zr-oxalate (in 1 M oxalic acid)
-
Sodium carbonate (Na₂CO₃) solution (1.0 M)
-
HEPES buffer (0.5 M, pH 7.5)
-
Sterile saline (0.9%)
-
PD-10 desalting column
-
Radio-TLC system with a gamma detector
Procedure:
-
Preparation of ⁸⁹Zr Solution:
-
In a microcentrifuge tube, place a required volume of ⁸⁹Zr-oxalate solution (e.g., 37-222 MBq).
-
Adjust the pH of the ⁸⁹Zr solution to between 6.8 and 7.5 by the careful addition of 1.0 M Na₂CO₃. Monitor the pH using pH paper.
-
-
Radiolabeling Reaction:
-
Prepare a solution of Trastuzumab-DFO (0.5-2.0 mg) in 200 µL of 0.5 M HEPES buffer (pH 7.5).
-
Add the pH-adjusted ⁸⁹Zr solution to the Trastuzumab-DFO solution.
-
Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.
-
-
Purification and Quality Control:
-
Purify the ⁸⁹Zr-DFO-Trastuzumab using a PD-10 desalting column equilibrated with sterile saline.
-
Collect the fractions containing the radiolabeled antibody.
-
Determine the radiochemical purity by radio-TLC. A purity of >99% is desirable.
-
Calculate the radiochemical yield and specific activity.
-
Data Presentation
The following tables summarize the quantitative data from preclinical studies of ⁸⁹Zr-DFO-conjugated antibodies.
| Parameter | Random Conjugation (DFO-NCS) | Site-Specific (DFO-DBCO) | Reference |
| Radiochemical Yield (%) | >80 | >99 | |
| Specific Activity (MBq/mg) | 74 - 222 | 178.1 ± 16.4 | |
| Radiochemical Purity (%) | >95 | >99 | |
| In vitro Stability (7 days in human serum, % intact) | ~95 | >98 | |
| Immunoreactive Fraction | ~0.70 | ~0.85 | |
| Table 1: Comparison of Radiolabeling and In Vitro Characteristics |
| Time Post-Injection | 24 h | 70 h | 120 h | Reference |
| Tumor (%ID/g) | ||||
| Random | 5.9 ± 0.4 | 6.7 ± 1.7 | 6.5 ± 0.5 | |
| Site-Specific | 10.2 ± 0.7 | 15.3 ± 3.8 | 16.7 ± 1.5 | |
| Blood (%ID/g) | ||||
| Random | 15.2 ± 1.5 | 10.1 ± 1.2 | 7.5 ± 0.9 | |
| Site-Specific | 14.8 ± 1.3 | 9.8 ± 1.0 | 7.1 ± 0.8 | |
| Liver (%ID/g) | ||||
| Random | 6.3 ± 0.8 | 5.5 ± 0.6 | 4.8 ± 0.5 | |
| Site-Specific | 5.9 ± 0.7 | 5.1 ± 0.5 | 4.5 ± 0.4 | |
| Bone (Femur) (%ID/g) | ||||
| Random | 2.5 ± 0.4 | 3.8 ± 0.5 | 4.5 ± 0.6 | |
| Site-Specific | 1.8 ± 0.3 | 2.5 ± 0.4 | 2.1 ± 0.4 | |
| Table 2: In Vivo Biodistribution of ⁸⁹Zr-DFO-Trastuzumab in Tumor-Bearing Mice (% Injected Dose per Gram) |
Visualizations
References
Application Notes and Protocols for Deferoxamine-DBCO in Imaging Metal Ion Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine (DFO), a hexadentate iron chelator, is a well-established therapeutic agent for iron overload diseases.[1][2][3] Its high affinity and selectivity for ferric iron (Fe³⁺) also make it an excellent candidate for the development of probes for metal ion imaging. The terminal primary amine of DFO allows for straightforward chemical modification, enabling its conjugation to various functional moieties, including fluorophores and bioorthogonal handles.
Deferoxamine-DBCO (DFO-DBCO) is a bifunctional molecule that combines the potent iron-chelating capability of DFO with the copper-free click chemistry reactivity of a dibenzocyclooctyne (DBCO) group.[4][5] This design allows for a versatile, two-pronged approach to imaging metal ion distribution in biological systems:
-
Direct Imaging of Endogenous Metal Ions: When conjugated to a fluorophore, DFO-DBCO can act as a direct sensor for pools of labile metal ions, particularly iron. The fluorescence of the probe is often modulated upon metal binding, leading to a "turn-on" or "turn-off" response that can be quantified by fluorescence microscopy.
-
Targeted Radionuclide Imaging: The DFO moiety can chelate radiometals, such as Zirconium-89 (⁸⁹Zr), for Positron Emission Tomography (PET) imaging. The DBCO group allows for the subsequent attachment of the radiolabeled DFO to azide-modified targeting vectors like antibodies or nanoparticles, enabling tissue- or cell-specific imaging of metal-chelator complexes.
These application notes provide an overview of the principles and protocols for using DFO-based probes, including DFO-DBCO, for imaging metal ion distribution in biological systems, with a primary focus on fluorescent imaging of intracellular iron.
Data Presentation: Quantitative Properties of Deferoxamine-Based Fluorescent Probes
The selection of a suitable fluorescent probe depends on its photophysical properties and its affinity for the target metal ion. Below is a summary of key quantitative data for various DFO-based fluorescent probes designed for iron sensing.
| Probe Name/Description | Fluorophore | Response to Fe³⁺ | Detection Limit (LOD) | Target Analyte | Reference |
| Carbazole-Deferoxamine | Carbazole | Fluorescence Quenching | ~20 nM | Fe³⁺ in airborne particulate matter | |
| Fluorescein-DFO | Fluorescein | Not Specified | Not Specified | Fe³⁺ | |
| DFO-based polymeric micelle | Tetraphenylethene (TPE) | Fluorescence "turn-off" | Not Specified | Fe³⁺ in iron-overload cell models | |
| Coumarin-DFO (DFOKC) | Coumarin | Retains fluorescence upon metal binding | Not Specified | Cu²⁺ and Zr⁴⁺ |
Note: Quantitative data for DFO-DBCO specifically used as a fluorescent probe for endogenous metal ions is limited in the reviewed literature, as its primary application is in targeted radionuclide imaging. The data presented here is for DFO conjugated to other fluorophores, which serves as a proxy for the expected performance of a fluorescent DFO-DBCO probe.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent this compound Probe
This protocol describes a general method for conjugating a fluorophore to DFO-DBCO. The specific reaction conditions may need to be optimized based on the chosen fluorophore.
Materials:
-
This compound (commercially available)
-
NHS-ester functionalized fluorophore (e.g., NHS-fluorescein, NHS-rhodamine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Dissolution: Dissolve DFO-DBCO in anhydrous DMF.
-
Reaction Setup: In a separate vial, dissolve the NHS-ester functionalized fluorophore in anhydrous DMF.
-
Coupling Reaction: Add the DFO-DBCO solution to the fluorophore solution. Add a molar excess of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture to deprotonate the terminal amine of DFO, facilitating its reaction with the NHS-ester.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, protected from light.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the reaction mixture using RP-HPLC to isolate the fluorescent DFO-DBCO conjugate.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and UV-Vis spectroscopy.
-
Storage: Store the purified probe in a desiccated form at -20°C, protected from light.
Protocol 2: Fluorescent Imaging of the Labile Iron Pool in Living Cells
This protocol outlines the steps for using a fluorescent DFO-based probe to visualize the intracellular labile iron pool (LIP).
Materials:
-
Fluorescent DFO-DBCO probe (or other fluorescent DFO conjugate)
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Iron source (e.g., ferric ammonium (B1175870) citrate, FAC) - for positive control
-
Iron chelator (e.g., unlabeled Deferoxamine) - for negative control
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells on a glass-bottom dish or chamber slide suitable for microscopy and culture them to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent DFO probe in DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in serum-free cell culture medium.
-
Cell Treatment (Optional Controls):
-
Iron Loading (Positive Control): Incubate a subset of cells with an iron source (e.g., 100 µM FAC) for 2-4 hours to increase the intracellular labile iron pool.
-
Iron Depletion (Negative Control): Treat another subset of cells with a non-fluorescent iron chelator (e.g., 100 µM DFO) for 1-2 hours prior to probe loading to deplete the labile iron pool.
-
-
Probe Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, warm cell culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity between control and treated groups. For "turn-off" probes, a decrease in fluorescence indicates a higher concentration of labile iron. For "turn-on" probes, an increase in fluorescence corresponds to higher iron levels.
Mandatory Visualizations
Synthesis of a Fluorescent DFO-DBCO Probe
References
- 1. mdpi.com [mdpi.com]
- 2. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferoxamine Enhanced Mitochondrial Iron Accumulation and Promoted Cell Migration in Triple-Negative MDA-MB-231 Breast Cancer Cells Via a ROS-Dependent Mechanism [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of desferrioxamine-available iron in biological tissues by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Deferoxamine-DBCO conjugation reactions
Welcome to the technical support center for Deferoxamine-DBCO (DFO-DBCO) conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting advice, and answers to frequently asked questions to help improve the yield and efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction used for DFO-DBCO conjugation.
Q1: What is the fundamental principle of the this compound conjugation reaction?
A1: The conjugation reaction is a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free "click chemistry".[1][] The driving force is the high ring strain of the dibenzocyclooctyne (DBCO) group on the deferoxamine (B1203445) molecule, which reacts selectively and efficiently with an azide (B81097) group on a target molecule (e.g., an antibody, siRNA, or other biomolecule) to form a stable triazole linkage.[1][3] This reaction is bioorthogonal, meaning it proceeds in complex biological environments without interfering with native biochemical processes.[1]
Q2: What is the optimal molar ratio of DFO-DBCO to my azide-containing molecule?
A2: To maximize conjugation efficiency, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 10 molar equivalents of the less precious or more abundant component. For instance, when conjugating a small molecule like DFO-DBCO to a valuable antibody, a molar excess of DFO-DBCO is typically used. The optimal ratio may require empirical testing for your specific molecules.
Q3: What are the recommended temperature and duration for the reaction?
A3: DFO-DBCO conjugation reactions are effective across a range of temperatures, typically from 4°C to 37°C . Higher temperatures generally result in faster reaction rates. However, for temperature-sensitive biomolecules like antibodies, performing the reaction overnight (12-24 hours) at 4°C is a common practice to maintain their stability. For more robust molecules, an incubation of 4-12 hours at room temperature (20-25°C) is often sufficient.
Q4: Which solvent or buffer system should I use?
A4: The choice of solvent depends on the solubility of your reactants. For most biological applications involving proteins or nucleic acids, aqueous buffers are preferred.
-
Buffers : Phosphate-buffered saline (PBS) at a neutral pH (7.0-7.4) is a standard choice. However, studies have shown that other buffers, such as HEPES, may lead to higher reaction rates compared to PBS. It is critical to avoid buffers containing sodium azide , as the azide will compete with your target molecule for reaction with the DBCO group.
-
Co-solvents : If your DFO-DBCO or target molecule has poor aqueous solubility, a water-miscible organic solvent like DMSO or DMF can be used to dissolve it first. The final concentration of the organic co-solvent in the aqueous reaction mixture should typically be kept below 20% to prevent precipitation or denaturation of proteins.
Q5: How does pH affect the conjugation yield?
A5: The reaction rate of SPAAC can be significantly influenced by pH. Generally, higher pH values (in the range of 7 to 10) have been shown to increase reaction rates for DBCO conjugations. However, the optimal pH must be balanced with the stability of the biomolecules being conjugated. A starting pH of 7.4 is recommended for most protein-based conjugations.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your DFO-DBCO conjugation experiments.
Problem 1: Low or No Conjugation Yield
-
Possible Cause 1: Suboptimal Molar Ratio.
-
Solution: The stoichiometry of the reactants is crucial. Ensure you are using a sufficient molar excess of one component, typically 1.5 to 10 equivalents. Consider performing a titration experiment to determine the optimal ratio for your specific system.
-
-
Possible Cause 2: Degraded DBCO Reagent.
-
Solution: DBCO reagents can degrade over time, especially if not stored correctly or if they are moisture-sensitive (e.g., NHS esters). Use fresh reagents whenever possible. Allow the reagent vial to come to room temperature before opening to prevent condensation. When dissolved in DMSO, DBCO-NHS ester solutions are typically stable for only 2-3 months at -20°C.
-
-
Possible Cause 3: Incompatible Buffer.
-
Solution: Confirm that your buffer does not contain sodium azide or other nucleophiles that could react with the DBCO group. If necessary, perform a buffer exchange using dialysis or a spin desalting column before starting the conjugation.
-
-
Possible Cause 4: Suboptimal Reaction Conditions.
-
Solution: If the reaction is slow, consider increasing the incubation time or temperature (if your biomolecule can tolerate it). Reactions at 4°C may require overnight incubation or longer to achieve a high yield. Increasing the concentration of the reactants can also improve the reaction rate.
-
Problem 2: Aggregation or Precipitation of the Conjugate
-
Possible Cause 1: Hydrophobicity of the DBCO Moiety.
-
Solution: The DBCO group is hydrophobic and can lead to aggregation, particularly when multiple DBCO molecules are conjugated to a single protein. To mitigate this, consider using a DFO-DBCO reagent that includes a hydrophilic polyethylene (B3416737) glycol (PEG) linker. These linkers increase the overall hydrophilicity of the conjugate and can improve both solubility and reaction kinetics.
-
-
Possible Cause 2: High Reagent Concentration.
-
Solution: High concentrations of the DFO-DBCO reagent or the biomolecule can sometimes lead to precipitation. Try performing the reaction at a lower concentration or adding the DBCO reagent to the biomolecule solution more slowly while gently mixing.
-
Problem 3: Difficulty Purifying the Final Conjugate
-
Possible Cause 1: Inefficient Removal of Unreacted Reagents.
-
Solution: Small molecules like unreacted DFO-DBCO can be challenging to separate from large biomolecules. Choose a purification method appropriate for the size difference between your product and contaminants.
-
Size-Exclusion Chromatography (SEC): Highly effective for separating large conjugated proteins from smaller, unreacted DBCO reagents.
-
Dialysis or Tangential Flow Filtration (TFF): Useful and scalable methods for removing small molecules and performing buffer exchange.
-
Spin Desalting Columns: Provide a quick and convenient way to remove excess, non-reacted small molecules for small-scale reactions.
-
-
-
Possible Cause 2: Non-specific Binding to Purification Media.
-
Solution: The hydrophobicity of the DBCO group may cause the conjugate to bind non-specifically to chromatography columns or filtration membranes. If you experience low recovery, try screening different types of resins or membranes. Adjusting the buffer's ionic strength or pH may also help reduce these interactions.
-
Data Summary Tables
The following tables summarize key quantitative data to help guide your experimental design.
Table 1: General Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes | References |
|---|---|---|---|
| Molar Ratio | 1.5:1 to 10:1 (Excess Component:Limiting Component) | The more abundant or less critical component should be in excess. | |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. | |
| Reaction Time | 2 to 24 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. | |
| pH | 7.0 to 9.0 | Higher pH generally accelerates the reaction, but must be compatible with biomolecule stability. |
| Co-Solvent (if needed) | < 20% (e.g., DMSO, DMF) | Use to dissolve hydrophobic reagents before adding to the aqueous reaction buffer. | |
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates
| Buffer (pH) | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Finding | Reference |
|---|---|---|---|---|
| PBS (7.0) | sulfo-DBCO + Azido-sugars/amino acids | 0.32–0.85 | PBS exhibited among the lowest rate constants. | |
| HEPES (7.0) | sulfo-DBCO + Azido-sugars/amino acids | 0.55–1.22 | HEPES provided the highest rate constants at neutral pH. | |
| DMEM Media | sulfo-DBCO + Azido-sugars/amino acids | 0.59–0.97 | Cell culture media are viable reaction environments. |
| Various Buffers (pH 5-10) | sulfo-DBCO + Azido-sugars/amino acids | N/A | Higher pH values generally increased reaction rates (except in HEPES). | |
Experimental Protocols
This section provides a generalized protocol for the conjugation of DFO-DBCO to an azide-modified protein.
Protocol 1: General DFO-DBCO Conjugation to an Azide-Modified Antibody
-
1. Reagent Preparation:
-
Antibody Solution: Prepare the azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
DFO-DBCO Stock Solution: Prepare a 10 mM stock solution of the DFO-DBCO reagent in a water-miscible organic solvent such as DMSO or DMF.
-
-
2. Conjugation Reaction:
-
Allow the DFO-DBCO reagent vial to warm to room temperature before opening.
-
Add the desired molar excess (e.g., 10 equivalents) of the DFO-DBCO stock solution to the antibody solution. Add the solution dropwise while gently stirring.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) remains below 20% to maintain protein integrity.
-
Incubate the reaction mixture. For sensitive antibodies, incubate overnight at 4°C. Alternatively, incubate for 4-12 hours at room temperature.
-
-
3. Quenching (Optional):
-
To quench any unreacted DBCO groups, you can add a small molecule azide scavenger. However, this step is often omitted, and the reaction proceeds directly to purification.
-
-
4. Purification of the Conjugate:
-
Remove the unreacted DFO-DBCO and any reaction byproducts using an appropriate method.
-
For lab-scale preparations, a desalting column is effective for quick removal of small molecules.
-
For larger scales or higher purity requirements, use size-exclusion chromatography (SEC) or dialysis.
-
-
5. Characterization and Storage:
-
Confirm the conjugation and determine the degree of labeling using methods such as UV-Vis spectrophotometry, SDS-PAGE, or mass spectrometry.
-
Store the purified DFO-DBCO-antibody conjugate according to the antibody's recommended storage conditions, typically at 4°C for short-term or -80°C for long-term storage.
-
Visualizations
The following diagrams illustrate key workflows and concepts in DFO-DBCO conjugation.
Caption: A flowchart of the DFO-DBCO conjugation process.
Caption: The chemical basis of DFO-DBCO conjugation.
Caption: A decision tree for troubleshooting low yield results.
References
Technical Support Center: Optimizing Deferoxamine-DBCO Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Deferoxamine-Dibenzocyclooctyne (Deferoxamine-DBCO) click chemistry. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to an azide-functionalized molecule?
A1: For optimal results, a molar excess of one reactant is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of this compound for every 1 molar equivalent of the azide-containing molecule.[1] However, if the azide-functionalized molecule is more precious or available in limited quantities, this ratio can be inverted.[1] For conjugations involving sensitive biomolecules like antibodies, a molar excess of 1.5 to 10 equivalents of one component can be used to improve efficiency, with 7.5 equivalents being a good starting point.[2]
Q2: What are the recommended reaction temperature and duration for this compound click chemistry?
A2: this compound click reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates.[1] Common incubation times are between 4 to 12 hours at room temperature (20-25°C). For sensitive biomolecules or to enhance stability, the reaction can be performed overnight at 4°C. In some cases, extending the incubation period up to 48 hours may be necessary to maximize the yield.
Q3: Which solvents are compatible with this compound click chemistry?
A3: this compound is soluble in various organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), acetonitrile, and Dimethylformamide (DMF). For reactions involving biomolecules, aqueous buffers are preferred. If this compound has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically below 20%) to prevent precipitation of proteins.
Q4: What is the stability of this compound and how should it be stored?
A4: this compound should be stored at -20°C, protected from light, and under a nitrogen atmosphere. Stock solutions in anhydrous DMSO can be stored for up to 6 months at -80°C or for 1 month at -20°C, also protected from light and under nitrogen. Deferoxamine itself shows good stability in aqueous solutions at a pH between 4 and 6 when stored at 23°C or lower. However, it degrades more quickly at alkaline (pH 10.1) or acidic (pH 1.9) conditions.
Q5: How can I monitor the progress of my this compound click reaction?
A5: The DBCO group has a characteristic UV absorbance at approximately 309-310 nm. The progress of the reaction can be monitored by observing the decrease in this absorbance over time as the DBCO is consumed.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion | Citation |
| Suboptimal Molar Ratio | Optimize the molar ratio of this compound to the azide (B81097). Start with a 1.5 to 3-fold molar excess of this compound. If the azide is limiting, consider inverting the ratio. | |
| Incorrect Reaction Temperature or Time | If the reaction is slow, try increasing the temperature to 37°C or extending the reaction time up to 48 hours. For sensitive molecules, perform the reaction overnight at 4°C. | |
| Poor Solubility of Reactants | Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding it to the aqueous reaction buffer. Ensure the final organic solvent concentration is below 20%. | |
| Degraded this compound | Use fresh this compound. Ensure it has been stored correctly at -20°C or -80°C, protected from light and moisture. | |
| Incompatible Buffer | Avoid buffers containing azides, as they will react with the DBCO group. Also, avoid buffers with primary amines (e.g., Tris, glycine) if using an NHS ester version of DBCO for activation. Recommended buffers include PBS, HEPES, or borate (B1201080) buffer at a pH of 7-9. | |
| Presence of Metal Ions | While Deferoxamine is a chelator, the impact of metal ions on the click reaction itself is not well-documented. To be cautious, consider performing the reaction in a metal-free environment or using a buffer with a chelating agent like EDTA if metal contamination is suspected, though this may interfere with the desired chelation properties of the final conjugate. |
Issue 2: Difficulty in Purifying the Conjugate
| Possible Cause | Troubleshooting Suggestion | Citation |
| Co-elution of Product and Unreacted Reagents | For protein conjugates, size exclusion chromatography (SEC) is effective for separating the larger conjugate from smaller unreacted this compound. For smaller conjugates, reverse-phase HPLC can be used, where the more hydrophobic conjugate will have a longer retention time. | |
| Precipitation of the Conjugate | The hydrophobicity of the DBCO moiety can sometimes lead to aggregation and precipitation of the conjugate. Using a PEGylated version of this compound can increase hydrophilicity and reduce this issue. | |
| Inefficient Removal of Small Molecules | For antibody-drug conjugates, tangential flow filtration (TFF) is a scalable and effective method for removing small molecule impurities and for buffer exchange. Dialysis is also a simple and effective method for removing small, unreacted molecules. |
Experimental Protocols
Protocol 1: General Protocol for this compound Conjugation to an Azide-Modified Protein
-
Preparation of Reactants:
-
Dissolve the azide-modified protein in a suitable reaction buffer (e.g., PBS, HEPES, pH 7.0-8.0) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 3-10 equivalents) of the this compound stock solution to the protein solution.
-
Ensure the final DMSO concentration in the reaction mixture is below 20% to avoid protein precipitation.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle shaking.
-
-
Purification:
-
Remove unreacted this compound and byproducts using size exclusion chromatography (SEC) or dialysis.
-
Collect fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm conjugation using SDS-PAGE, where the conjugate will show a higher molecular weight band.
-
Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO group).
-
Protocol 2: General Protocol for this compound Conjugation to an Azide-Modified Oligonucleotide
-
Preparation of Reactants:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., PBS) to a concentration of 1-5 mM.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 2-4 fold molar excess of the this compound stock solution to the oligonucleotide solution.
-
Incubate the reaction at room temperature overnight.
-
-
Purification:
-
Purify the conjugate by ethanol (B145695) precipitation or using a desalting column to remove unreacted this compound.
-
For higher purity, reverse-phase HPLC can be employed.
-
-
Characterization:
-
Confirm the successful conjugation by mass spectrometry.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes | Citation |
| Molar Ratio (this compound:Azide) | 1.5:1 to 10:1 | The more critical or less abundant component should be the limiting reagent. | |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of biomolecules. | |
| Reaction Time | 4 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. | |
| pH | 7.0 to 9.0 | Higher pH values generally increase SPAAC reaction rates, though this can be buffer-dependent. Deferoxamine is most stable between pH 4 and 6. | |
| Solvent | Aqueous buffers (PBS, HEPES), DMSO, DMF | For biomolecule conjugations, keep the final organic solvent concentration below 20%. |
Visualizations
Caption: Workflow for this compound click chemistry conjugation.
Caption: Troubleshooting workflow for low yield in this compound reactions.
References
Technical Support Center: Purification of Deferoxamine-DBCO Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Deferoxamine (DFO)-DBCO labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying DFO-DBCO labeled proteins?
The most frequently encountered challenges include:
-
Protein aggregation: Increased hydrophobicity from the DBCO moiety can lead to the formation of soluble and insoluble protein aggregates.[1][2]
-
Removal of excess DFO-DBCO: Unreacted DFO-DBCO reagent must be efficiently removed to prevent interference in downstream applications and ensure accurate characterization.
-
Low recovery of the labeled protein: Suboptimal purification conditions can lead to significant loss of the final product.[3]
-
Heterogeneity of the final product: Inconsistent labeling can result in a mixed population of proteins with varying degrees of labeling (DOL).
Q2: Which purification methods are suitable for DFO-DBCO labeled proteins?
Several methods can be employed, often in combination, to effectively purify DFO-DBCO labeled proteins. The choice depends on the specific protein, the scale of the purification, and the required final purity. Common methods include:
-
Size-Exclusion Chromatography (SEC): Highly effective for removing aggregates and unreacted small molecules.[2]
-
Tangential Flow Filtration (TFF): A scalable method ideal for buffer exchange and removing small molecule impurities, particularly in larger-scale preparations.
-
Dialysis: A simple and effective method for removing small, unreacted components.
-
Affinity Chromatography: Can be used if an appropriate affinity tag is present on the protein, allowing for selective capture and purification.
-
Hydrophobic Interaction Chromatography (HIC) and Ion-Exchange Chromatography (IEX): These methods can be used to separate protein species with varying degrees of labeling and to remove impurities.
Q3: How can I determine the degree of labeling (DOL) after purification?
The DOL, or the number of DFO-DBCO molecules per protein, can be determined using UV-Vis spectrophotometry. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (the characteristic absorbance peak for DBCO).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your DFO-DBCO labeled protein.
Problem 1: High Levels of Protein Aggregation After Labeling and During Purification
Possible Causes:
-
Increased Hydrophobicity: The DBCO group is inherently hydrophobic and its attachment to the protein surface can promote intermolecular interactions, leading to aggregation.
-
High Molar Excess of DFO-DBCO: Using a large excess of the labeling reagent can lead to high, uncontrolled labeling and precipitation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing agents in the buffer can compromise protein stability.
-
High Protein Concentration: Working with highly concentrated protein solutions can increase the likelihood of aggregation.
Solutions:
-
Optimize Labeling Conditions:
-
Reduce the molar excess of the DFO-DBCO reagent during the conjugation reaction.
-
Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL).
-
Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to improve protein stability.
-
-
Improve Buffer Formulation:
-
Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI).
-
Include additives that enhance protein stability, such as arginine, glycerol, or non-ionic detergents.
-
-
Purification Strategy:
-
Immediately after conjugation, purify the protein to remove unreacted DFO-DBCO and any existing aggregates using Size-Exclusion Chromatography (SEC).
-
Problem 2: Inefficient Removal of Unreacted DFO-DBCO
Possible Causes:
-
Inappropriate Purification Method: The chosen method may not have the resolution to separate the small DFO-DBCO molecule from the larger protein.
-
Incorrect Column Choice for SEC: The pore size of the SEC column may not be suitable for the size difference between the protein and the free DFO-DBCO.
-
Insufficient Buffer Exchange: In methods like dialysis or TFF, the volume or number of buffer exchanges may be inadequate.
Solutions:
-
Select the Right Purification Method:
-
For small scale: Use spin desalting columns for rapid removal of excess reagent.
-
For higher resolution: SEC is highly effective. Ensure the column is chosen based on the molecular weight of your protein to maximize the separation from the small DFO-DBCO molecule.
-
For larger scale: TFF with an appropriate molecular weight cutoff (MWCO) membrane is efficient for removing small molecules and for buffer exchange.
-
-
Optimize Purification Parameters:
-
For SEC, ensure adequate column length and an optimized flow rate for better separation.
-
For TFF and dialysis, increase the number of diavolumes or buffer changes to ensure complete removal of the unreacted reagent.
-
Problem 3: Low Protein Recovery After Purification
Possible Causes:
-
Protein Precipitation: Aggregated protein may be lost during centrifugation steps or by sticking to purification columns and membranes.
-
Non-specific Binding: The labeled protein may adhere to the chromatography resin or filtration membrane.
-
Suboptimal Elution Conditions: In chromatographic methods, the elution buffer may not be effective in releasing the bound protein.
Solutions:
-
Address Aggregation: Implement the solutions from "Problem 1" to minimize aggregation-related losses.
-
Minimize Non-specific Binding:
-
Consult the manufacturer's guidelines for your chosen chromatography resin or filtration membrane for recommendations on blocking non-specific sites.
-
Consider including mild, non-ionic detergents in your buffers.
-
-
Optimize Elution:
-
If using ion-exchange or affinity chromatography, perform a gradient elution to determine the optimal conditions for releasing your protein without causing denaturation.
-
Data Presentation
Table 1: Troubleshooting Summary for Common Purification Challenges
| Problem | Potential Cause | Recommended Solution |
| High Aggregation | Increased hydrophobicity from DBCO | Use a PEGylated DFO-DBCO linker; Optimize buffer with stabilizers (e.g., arginine). |
| High molar excess of reagent | Reduce the molar ratio of DFO-DBCO to protein during labeling. | |
| Suboptimal buffer pH | Adjust pH to be at least 1-1.5 units away from the protein's pI. | |
| Incomplete Removal of Excess Reagent | Inappropriate purification method | Use SEC for high resolution or TFF for larger scale purification. |
| Insufficient buffer exchange | Increase the number of diavolumes in TFF or buffer changes in dialysis. | |
| Low Protein Recovery | Protein precipitation | Address aggregation issues; Perform purification at a lower temperature. |
| Non-specific binding to materials | Include mild non-ionic detergents in buffers; Follow manufacturer's guidelines for blocking. |
Table 2: Representative Comparison of Purification Methods for DFO-DBCO Labeled Antibodies *
| Purification Method | Purity (% Monomer) | Protein Recovery (%) | Aggregate Removal | Removal of Excess DFO-DBCO | Scalability |
| Size-Exclusion Chromatography (SEC) | >98% | 80-95% | Excellent | Excellent | Moderate |
| Tangential Flow Filtration (TFF) | >95% | >90% | Good | Excellent | Excellent |
| Dialysis | Dependent on initial purity | >90% | Poor | Good | Good |
| Spin Desalting Column | >90% | >85% | Fair | Good | Poor |
*This table presents representative data based on typical outcomes for similar bioconjugates. Actual results may vary depending on the specific protein and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DFO-DBCO-NHS Ester
-
Protein Preparation:
-
Dissolve the protein (e.g., an antibody) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0 to a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the DFO-DBCO-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the DFO-DBCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or for 4-12 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS-ester.
-
Protocol 2: Purification of DFO-DBCO Labeled Protein using Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate the SEC column (e.g., a Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4). Ensure the column is thoroughly equilibrated by monitoring the UV baseline.
-
-
Sample Loading:
-
Centrifuge the quenched reaction mixture at >10,000 x g for 5-10 minutes to remove any large precipitates.
-
Load the supernatant onto the equilibrated SEC column. The sample volume should not exceed the manufacturer's recommendation (typically 1-2% of the column volume).
-
-
Elution:
-
Elute the sample with the equilibration buffer at the recommended flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the protein concentration using absorbance at 280 nm.
-
The DFO-DBCO labeled protein will typically elute in the initial high molecular weight peak, while the unreacted DFO-DBCO and quenching agent will elute later.
-
Pool the fractions containing the purified labeled protein.
-
Analyze the purity of the pooled fractions by SDS-PAGE and determine the degree of labeling by UV-Vis spectrophotometry.
-
Visualizations
Caption: Experimental workflow for DFO-DBCO protein labeling and purification.
Caption: Troubleshooting decision tree for protein aggregation issues.
References
How to prevent aggregation of proteins during Deferoxamine-DBCO labeling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation during Deferoxamine-DBCO (DFO-DBCO) labeling.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after adding the DFO-DBCO reagent?
Protein aggregation during DFO-DBCO labeling can be attributed to several factors:
-
Increased Hydrophobicity: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic.[1] Attaching multiple DBCO molecules to the protein surface increases its overall hydrophobicity, which can lead to intermolecular attractive forces and aggregation.[1][2]
-
Over-labeling: The addition of too many DFO-DBCO molecules can alter the protein's net charge and isoelectric point (pI), reducing its solubility and leading to aggregation.[2]
-
Suboptimal Buffer Conditions: An inappropriate pH or ionic strength can destabilize the protein, making it more susceptible to aggregation during the labeling reaction.[2] Extreme pH values can lead to protein unfolding, exposing hydrophobic regions that promote aggregation.
-
High Reagent Concentration: Adding the DFO-DBCO reagent too quickly or at a high concentration can create localized areas of high reagent concentration, leading to uncontrolled reactions and protein precipitation.
-
Elevated Temperature: Higher temperatures can accelerate both the labeling reaction and the process of protein unfolding and aggregation.
Q2: What is the optimal pH for DFO-DBCO labeling to prevent aggregation?
The optimal pH is a balance between reaction efficiency and protein stability. Amine-reactive labeling, such as with NHS esters commonly used to attach DBCO, is most efficient at a slightly alkaline pH (7.2-8.5). However, some proteins may be less stable at higher pH values. It is crucial to maintain the pH in a range where your specific protein is known to be stable. A buffer near physiological pH (7.4) is often a good starting point, even if the reaction proceeds more slowly.
Q3: Can excipients be used to prevent protein aggregation during labeling?
Yes, various excipients can be included in the labeling buffer to stabilize the protein and minimize aggregation. These work through several mechanisms, including strengthening protein-stabilizing forces and preventing denaturation. Commonly used excipients include:
-
Sugars and Polyols (e.g., sucrose, trehalose, glycerol): These agents are preferentially excluded from the protein surface, which favors the natively folded state.
-
Amino Acids (e.g., arginine, glycine): These can increase the ionic strength and minimize electrostatic interactions between protein molecules. Arginine, in particular, can help solubilize proteins.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These can prevent aggregation by coating the protein to reduce surface-induced denaturation or by forming a protective layer on reaction vessel surfaces.
Q4: How does temperature affect protein aggregation during the labeling reaction?
Temperature can significantly impact protein stability. Elevated temperatures can cause proteins to denature, exposing hydrophobic core residues and leading to irreversible aggregation. While higher temperatures can increase the rate of the labeling reaction, they also increase the risk of aggregation. Performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration can be an effective strategy to minimize aggregation.
Troubleshooting Guide
If you are experiencing protein aggregation during your DFO-DBCO labeling, follow this troubleshooting guide.
| Issue | Potential Cause | Recommended Action |
| Visible Precipitate or Turbidity | Protein Aggregation | 1. Reduce Molar Excess of DFO-DBCO: Start with a lower molar excess (e.g., 5-10 fold) and gradually increase if labeling efficiency is too low. 2. Optimize Reaction Buffer: - pH: Test a range of pH values where your protein is stable (e.g., 6.5-8.0). - Ionic Strength: Modify the salt concentration (e.g., 50-150 mM NaCl). 3. Lower Reaction Temperature: Perform the incubation at 4°C for a longer period (e.g., 12-24 hours). 4. Decrease Protein Concentration: If possible, work with a lower protein concentration (e.g., 1-2 mg/mL). 5. Add Stabilizing Excipients: Include additives like 5% trehalose, 50 mM arginine, or 0.01% Polysorbate 20 in your reaction buffer. |
| Low Recovery After Purification | Aggregated protein removed during purification | Follow the same steps as for "Visible Precipitate or Turbidity." Consider using a purification method that is less likely to be clogged by small aggregates, such as dialysis over size-exclusion chromatography. |
| Inconsistent Labeling Results | Variable levels of aggregation affecting the reaction | 1. Control Reagent Addition: Add the dissolved DFO-DBCO reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations. 2. Ensure Reagent Quality: Use freshly prepared DFO-DBCO solution. The reagent can hydrolyze, which may affect the reaction. |
Experimental Protocol: DFO-DBCO Labeling with Anti-Aggregation Measures
This protocol provides a general guideline for labeling proteins with a DFO-DBCO reagent (assuming an NHS-ester linkage) while minimizing aggregation.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
DFO-DBCO-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: PBS, pH 7.4, supplemented with 5% (w/v) Trehalose and 50 mM L-Arginine
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassette, desalting column)
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
DFO-DBCO-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DFO-DBCO-NHS Ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved DFO-DBCO-NHS Ester to the protein solution. Add the reagent dropwise while gently stirring.
-
Incubate the reaction at 4°C for 4-12 hours or at room temperature for 1-2 hours. Monitor for any signs of precipitation.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted DFO-DBCO and other small molecules by dialysis against your desired storage buffer or by using a desalting column.
-
Visual Troubleshooting and Workflow
Troubleshooting Workflow for Protein Aggregation
Caption: A step-by-step guide to troubleshooting protein aggregation.
Logical Relationship of Factors Causing Protein Aggregation
Caption: Factors leading to protein aggregation during labeling.
References
Improving the in vivo stability of Deferoxamine-DBCO conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo stability of Deferoxamine-DBCO (DFO-DBCO) conjugates.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with DFO-DBCO conjugates.
Problem 1: High Off-Target Accumulation of Radiometal (e.g., ⁸⁹Zr) in Bone
Question: My in vivo imaging or biodistribution data shows high uptake of the radiometal in the bones, suggesting my ⁸⁹Zr-DFO-DBCO conjugate is unstable. How can I fix this?
Answer: High bone uptake is a well-documented issue with ⁸⁹Zr-DFO conjugates and indicates the release of the ⁸⁹Zr from the DFO chelator in vivo.[1][2] The DFO chelate's suboptimal stability is the primary cause of this phenomenon.[1] Here are several strategies to address this:
Solutions:
-
Utilize a More Stable Chelator: The most effective solution is to replace the standard DFO with a modified, higher-stability derivative.
-
DFOcyclo : This pre-organized, octadentate DFO derivative has demonstrated significantly improved in vivo stability compared to standard DFO.[1][2] In mouse models, [⁸⁹Zr]Zr-DFOcyclo-trastuzumab conjugates showed significantly lower bone uptake (femur: 1.5 ± 0.3%ID/g) compared to [⁸⁹Zr]Zr-DFO-trastuzumab (femur: 4.5 ± 0.6%ID/g) at 168 hours post-injection.
-
DFO : Another extended DFO derivative that offers better stability than DFO, though DFOcyclo appears to be superior in some challenge assays.
-
-
In Vitro Stability Screening: Before moving to in vivo studies, screen the stability of your radiolabeled conjugate in vitro.
-
Plasma Incubation: Incubate the conjugate in human or mouse serum at 37°C for various time points (e.g., 1 to 7 days) and analyze for radiometal release using size-exclusion chromatography.
-
Challenge Assays: Perform competition experiments by incubating the radiolabeled conjugate with a large excess of a competing chelator like EDTA or unlabeled DFO. A more stable conjugate will show less dissociation of the radiometal.
-
Data Summary: Comparison of ⁸⁹Zr-DFO Conjugate Stability in vivo
| Conjugate | Femur Uptake (%ID/g at 168h) | Knee Uptake (%ID/g at 168h) | Reference |
|---|---|---|---|
| [⁸⁹Zr]Zr-DFO-trastuzumab | 4.5 ± 0.6 | 7.8 ± 0.6 | |
| [⁸⁹Zr]Zr-DFO*-trastuzumab | 2.0 ± 0.3 | 2.68 ± 0.4 |
| [⁸⁹Zr]Zr-DFOcyclo*-trastuzumab | 1.5 ± 0.3 | 2.1 ± 0.4 | |
Problem 2: Rapid Clearance and Short in vivo Half-Life of the Conjugate
Question: My DFO-DBCO conjugate is cleared from circulation too quickly for my therapeutic or imaging application. How can I increase its circulation time?
Answer: Both DFO and small molecule conjugates can be subject to rapid renal clearance. The hydrophobic nature of the DBCO moiety can also lead to faster clearance. Several formulation and chemical modification strategies can extend the conjugate's half-life.
Solutions:
-
Nanoformulations: Encapsulating your DFO-DBCO conjugate into nanoparticles can dramatically increase its circulation half-life.
-
Polymeric Nanoparticles: DFO encapsulated in amphiphilic copolymer nanoparticles showed a much longer elimination half-life (48.6 hours) compared to free DFO (1.46 hours) in mice.
-
Subcutaneous Administration: For DFO-nanoparticles, subcutaneous administration can prolong the half-life (5.7–10.1 hours) compared to intravenous administration (2.0–3.2 hours) and improve bioavailability.
-
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to your conjugate can improve its properties.
-
Increased Hydrophilicity: PEG linkers enhance the water solubility of hydrophobic DBCO moieties, which can reduce aggregation and subsequent clearance.
-
Steric Shielding: The PEG layer can shield the conjugate from opsonization and recognition by the immune system, leading to longer circulation times.
-
-
Depot Formulations: For sustained release, consider an oil-based depot formulation. This has been shown to prolong the release of DFO and increase its efficacy.
Data Summary: Pharmacokinetics of DFO Formulations
| Formulation | Administration Route | Elimination Half-Life | Reference |
|---|---|---|---|
| Free DFO | Intravenous | ~1.5 hours | |
| DFO Nanoparticles | Intravenous | ~2-3 hours | |
| DFO Nanoparticles | Subcutaneous | ~6-10 hours |
| DFO Nanoparticles | Intravenous | ~48 hours | |
Problem 3: Conjugate Aggregation and Poor Solubility
Question: I'm observing precipitation of my DFO-DBCO conjugate during formulation or after administration. What is causing this and how can I prevent it?
Answer: Aggregation is a common issue, particularly with conjugates containing hydrophobic moieties like DBCO. This can lead to poor bioavailability, altered pharmacokinetics, and potential immunogenicity.
Solutions:
-
Use PEGylated DBCO Reagents: Incorporate a PEG linker between the DFO and the DBCO group. PEGylated DBCO reagents are more hydrophilic and can significantly reduce aggregation.
-
Optimize Formulation:
-
Co-solvents: For in vivo administration, consider formulations containing solubilizing agents like DMSO, PEG300, and Tween 80. A typical formulation might involve dissolving the conjugate in a small amount of DMSO, then diluting with PEG300, Tween 80, and finally a saline solution.
-
Avoid High Concentrations: Work with the lowest effective concentration of your conjugate to minimize aggregation.
-
-
Characterize Aggregation: Use size-exclusion high-performance liquid chromatography (SEC-HPLC) to quantify the amount of aggregate in your conjugate preparation.
Frequently Asked Questions (FAQs)
Q1: What is the main cause of instability for DFO-DBCO conjugates in vivo?
A1: The primary cause of instability for radiolabeled DFO-DBCO conjugates is often not the DBCO linker or the DFO molecule itself, but the relatively low stability of the coordination complex between DFO and the radiometal, such as ⁸⁹Zr. This leads to the release of the free radiometal, which then accumulates in tissues like bone. Additionally, the DBCO group itself can be susceptible to degradation in certain biological environments, such as within phagocytic cells, and its hydrophobicity can lead to aggregation.
Q2: How stable is the triazole bond formed by the DBCO-azide click reaction in vivo?
A2: The triazole linkage formed via the strain-promoted alkyne-azide cycloaddition (SPAAC) is generally considered to be very stable under physiological conditions.
Q3: Can I use sodium azide (B81097) in my buffers when working with DBCO reagents?
A3: No. You must avoid buffers containing sodium azide (NaN₃) as the azide will react with the DBCO moiety, rendering it unable to participate in the desired click reaction with your target molecule.
Q4: How should I store my DFO-DBCO conjugate?
A4: For long-term storage, it is recommended to store the solid conjugate at -20°C or -80°C, protected from light and under an inert atmosphere like nitrogen. Stock solutions in DMSO may be stored at -20°C for about a month, but the reactivity of the DBCO group can decrease over time due to oxidation and hydrolysis. It is always best to use freshly prepared solutions.
Q5: What is a good starting point for an in vivo formulation of a DFO-DBCO conjugate?
A5: A common formulation strategy for hydrophobic compounds involves dissolving the agent in a minimal amount of an organic solvent like DMSO, followed by dilution with a mixture of excipients. A reference formulation could be: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The components should be added sequentially with thorough mixing. However, the optimal formulation will depend on the specific properties of your conjugate and should be empirically determined.
Experimental Protocols
Protocol 1: Assessing the in vitro Serum Stability of a ⁸⁹Zr-DFO-DBCO Conjugate
Objective: To determine the stability of the radiolabeled conjugate in serum by measuring the percentage of intact conjugate over time.
Materials:
-
⁸⁹Zr-DFO-DBCO conjugate
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion HPLC (SEC-HPLC) system with a radiodetector
Procedure:
-
Prepare a stock solution of the ⁸⁹Zr-DFO-DBCO conjugate in PBS.
-
Dilute the stock solution into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the conjugate in PBS to the same concentration.
-
Incubate the serum and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Analyze the aliquots immediately by SEC-HPLC.
-
Monitor the chromatogram for the peak corresponding to the intact conjugate and any peaks corresponding to dissociated ⁸⁹Zr.
-
Calculate the percentage of intact conjugate at each time point relative to the T=0 time point.
Protocol 2: In Vivo Biodistribution Study in a Mouse Model
Objective: To evaluate the in vivo stability and targeting efficacy of a ⁸⁹Zr-DFO-DBCO conjugate by measuring its distribution in various tissues.
Materials:
-
⁸⁹Zr-DFO-DBCO conjugate formulated in a sterile, biocompatible vehicle.
-
Tumor-bearing mice (or other relevant animal model).
-
Anesthesia.
-
Gamma counter.
Procedure:
-
Administer a known amount of the radiolabeled conjugate to each mouse via the desired route (e.g., intravenous injection). A typical dose might be 5-10 MBq per mouse.
-
At predetermined time points (e.g., 24, 72, 168 hours post-injection), euthanize a cohort of mice.
-
Dissect and collect relevant organs and tissues (e.g., blood, tumor, liver, spleen, kidneys, muscle, and bones like the femur and sternum).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards prepared from the injectate.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). High uptake in the bones is indicative of poor conjugate stability.
Visualizations
Caption: Workflow for assessing DFO-DBCO conjugate stability.
Caption: Key instability pathways for DFO-DBCO conjugates in vivo.
References
Technical Support Center: Troubleshooting Deferoxamine-DBCO Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected side reactions and other issues during experiments with Deferoxamine-DBCO. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional chelating agent.[1][2][3][4] It incorporates two key functional groups:
-
Deferoxamine (DFO): A high-affinity hexadentate chelator for trivalent metal ions, most notably Zirconium-89 (⁸⁹Zr), making it ideal for radiolabeling biomolecules for applications like Positron Emission Tomography (PET) imaging.[1]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables covalent conjugation to azide-modified molecules via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry.
This dual functionality allows for the targeted delivery of radioisotopes by conjugating the this compound to a targeting moiety (e.g., an antibody or nanoparticle) that has been modified with an azide (B81097) group.
Q2: My reaction yield is low. What are the common causes?
Low yields in this compound conjugations are typically related to the SPAAC reaction conditions or the stability of the reagents. Common causes include:
-
Degraded Reagents: DBCO reagents can degrade if not stored correctly (e.g., exposure to moisture, light, or improper temperatures). Stock solutions of DBCO-NHS esters in DMSO are only stable for 2-3 months at -20°C.
-
Suboptimal Stoichiometry: An incorrect molar ratio of this compound to your azide-containing molecule can lead to incomplete reaction.
-
Solubility Issues: Poor solubility of either reactant in the chosen solvent can significantly reduce reaction rates. While this compound can be dissolved in organic solvents like DMSO or DMF, the final concentration of the organic solvent should generally be kept low (e.g., <20%) to prevent precipitation of biomolecules like proteins.
-
Inhibitors in Buffer: The presence of sodium azide (NaN₃) in your buffers will compete with your azide-modified biomolecule and quench the DBCO reagent, dramatically reducing yields. SPAAC reactions are sensitive to even low concentrations of inorganic azides.
-
Steric Hindrance: The azide group on your biomolecule may be in a location that is sterically inaccessible to the bulky DBCO group, thus preventing an efficient reaction.
Q3: I am observing unexpected side products. What could be causing this?
The DBCO group, while highly specific for azides, can participate in off-target reactions under certain conditions:
-
Reaction with Thiols: DBCO can react with free cysteine residues in proteins, leading to non-specific labeling. It has also been shown to react with glutathione (B108866) (GSH).
-
Reaction with Reducing Agents: DBCO has shown instability in the presence of reducing agents like TCEP over a 24-hour period. If reducing conditions are necessary, dithiothreitol (B142953) (DTT) may be a more suitable alternative.
-
Degradation in Acidic Conditions: DBCO is unstable in strong acidic conditions, such as those used for peptide cleavage with trifluoroacetic acid (TFA), where it can undergo rearrangement.
-
Intracellular Degradation: The DBCO group can exhibit moderate stability within the intracellular environment, with some studies showing degradation over time in certain cell lines.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
If you are experiencing low yields with your this compound conjugation, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low yield in this compound reactions.
The efficiency of the SPAAC reaction can be optimized by adjusting several parameters. The table below summarizes recommended starting conditions.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. A 7.5-fold excess is a good starting point for antibody conjugations. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
| Solvent | Aqueous buffers (e.g., PBS) | For reagents with poor aqueous solubility, first dissolve in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF). |
| pH | 6.5 - 8.5 | While SPAAC is tolerant of a wide pH range, extreme pH values can damage biomolecules. |
Issue 2: Non-Specific Labeling or Side Product Formation
The formation of unexpected products is often due to the reactivity of the DBCO group with non-azide functional groups.
Caption: Identifying sources of unexpected side reactions with this compound.
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol provides a general workflow for conjugating an azide-modified antibody with this compound. Optimization may be required for specific antibodies and applications.
Caption: General experimental workflow for this compound conjugation.
Materials:
-
Azide-modified biomolecule (e.g., antibody) in an azide-free, amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Purification system (e.g., desalting columns or SEC).
Procedure:
-
Prepare Reagents:
-
Ensure your azide-modified biomolecule is at a suitable concentration (e.g., 1-5 mg/mL) in a compatible buffer.
-
Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
-
Conjugation:
-
Add the desired molar excess of the this compound solution to your azide-modified biomolecule. It is crucial to add the DMSO solution to the aqueous buffer and not the other way around. The final DMSO concentration should ideally not exceed 20%.
-
Incubate the reaction. Typical conditions are 4-12 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.
-
-
Purification:
-
Once the reaction is complete, remove unreacted this compound. For macromolecules like antibodies, size-exclusion chromatography or dialysis are effective methods.
-
-
Characterization & Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~309 nm (for DBCO).
-
Analyze the final product by SDS-PAGE to confirm conjugation and assess purity.
-
Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.
-
References
Best practices for the storage and handling of Deferoxamine-DBCO
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Deferoxamine-DBCO. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bifunctional chelator. It contains two key components:
-
Deferoxamine (B1203445): A hexadentate chelating agent with a very high affinity for ferric iron (Fe³⁺) and other trivalent metals, such as Zirconium-89 (⁸⁹Zr).[1]
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables covalent conjugation to azide-modified molecules via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[1]
This dual functionality makes it a valuable tool for applications such as the development of antibody-drug conjugates (ADCs) and targeted radiopharmaceuticals for imaging and therapy.[1]
Q2: What are the primary applications of this compound?
The primary applications involve a two-step process:
-
Bioconjugation: The DBCO group reacts with an azide-modified biomolecule (e.g., an antibody, protein, or nanoparticle) to form a stable conjugate.[1]
-
Chelation: The deferoxamine moiety can then be used to chelate a radionuclide, most commonly Zirconium-89 (⁸⁹Zr), for applications in positron emission tomography (PET) imaging.[1]
It is also used in targeted drug delivery and other bioconjugation applications where strong metal chelation is required.
Q3: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the reactivity of the DBCO group.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Up to 3 years | Protect from light. |
| In Solvent | -80°C | Up to 6 months | Protect from light, stored under nitrogen. |
| In Solvent | -20°C | Up to 1 month | Protect from light, stored under nitrogen. |
Q4: In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents.
| Solvent | |
| Dimethyl sulfoxide (B87167) (DMSO) | ✔ |
| Dimethylformamide (DMF) | ✔ |
| Dichloromethane (DCM) | ✔ |
| Acetonitrile | ✔ |
For biological applications, it is common to dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 20% to avoid protein precipitation.
Troubleshooting Guides
Low Yield in DBCO-Azide Conjugation Reaction
Low or no product yield is a common issue in bioconjugation experiments. The following guide provides potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Reagent Instability/Degradation | The DBCO group can degrade over time, especially with improper storage. It is sensitive to moisture and oxidation. Ensure that the solid is stored at -20°C and solutions are fresh or have been stored correctly at -80°C under nitrogen. Consider performing a small-scale control reaction with a simple azide (B81097) to test the reactivity of your this compound. |
| Steric Hindrance | Bulky groups near the azide or on the biomolecule can physically block the reaction. Consider engineering the azide into a more accessible location on your biomolecule. Using a DBCO reagent with a PEG spacer can also increase the distance between the biomolecule and the reactive group, potentially improving accessibility. |
| Solubility Issues | Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates. Ensure both components are fully dissolved. If dissolving this compound in an organic solvent, ensure the final concentration in the aqueous reaction buffer is low enough to prevent precipitation of the biomolecule. |
| Incorrect Stoichiometry | An inappropriate ratio of this compound to the azide-modified molecule can result in incomplete consumption of the limiting reagent. A molar excess of one reactant is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 molar equivalent of the azide-containing molecule. For antibody-small molecule conjugations, a molar excess of up to 10 equivalents may be used. |
| Presence of Interfering Substances | Buffers containing sodium azide are incompatible with DBCO-based click chemistry, as the azide will react with and quench the DBCO group. Ensure all buffers are azide-free by performing a buffer exchange (e.g., dialysis or spin desalting) prior to the reaction. |
| Suboptimal Reaction Conditions | The reaction kinetics can be influenced by temperature and incubation time. Reactions are typically performed at room temperature for 4-12 hours or at 4°C overnight. If the yield is low, consider increasing the incubation time (up to 48 hours) or performing the reaction at a higher temperature (e.g., 37°C), if your biomolecule is stable under these conditions. |
Poor Radiolabeling Efficiency with Zirconium-89
Low radiolabeling yields can compromise the quality of PET imaging agents.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of Labeling Buffer | The chelation of ⁸⁹Zr by deferoxamine is pH-dependent. The optimal pH for radiolabeling is typically between 6.8 and 7.2. Labeling efficiency is significantly lower at more acidic or basic pH values. |
| Chemical Form of Zirconium-89 | The chemical form of the ⁸⁹Zr solution can impact labeling efficiency. While [⁸⁹Zr]Zr-oxalate is commonly used, studies have shown that [⁸⁹Zr]Zr-chloride and [⁸⁹Zr]Zr-citrate can lead to higher efficacy of complex formation with deferoxamine. However, with [⁸⁹Zr]Zr-chloride, the order of reagent addition is crucial. Using a more stable form like [⁸⁹Zr]Zr-citrate may be preferable. |
| Incomplete Removal of Unconjugated Chelator | If the this compound conjugate is not purified sufficiently after the click chemistry step, unconjugated chelator will compete for the ⁸⁹Zr, leading to lower radiolabeling yields of the desired product. Ensure efficient purification using methods like size-exclusion chromatography (e.g., PD-10 columns). |
| Low Chelator-to-Antibody Ratio | If the initial conjugation of this compound to the biomolecule was inefficient, there may not be enough chelating groups available for radiolabeling. The degree of labeling can be assessed to ensure a sufficient number of chelators per biomolecule. |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes a general method for conjugating this compound to an antibody via a DBCO-NHS ester intermediate, followed by click chemistry with an azide-modified molecule.
-
Antibody Preparation:
-
Exchange the antibody buffer to an amine-free and azide-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Activation of Antibody with DBCO-NHS Ester:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate at room temperature for 60 minutes with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine) and incubate for 15 minutes.
-
Remove excess, unreacted DBCO-NHS ester using a desalting column or dialysis.
-
-
Click Chemistry Reaction:
-
Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule.
-
Incubate overnight at 4°C or for 4-12 hours at room temperature.
-
-
Final Purification:
-
Purify the final conjugate to remove unreacted azide-modified molecules using an appropriate method such as size exclusion chromatography or HPLC.
-
Protocol 2: Radiolabeling of Deferoxamine-Conjugated Antibody with Zirconium-89
This protocol outlines the radiolabeling of a deferoxamine-conjugated antibody.
-
Reagent Preparation:
-
Prepare a 0.5 M HEPES buffer, pH 7.0.
-
The deferoxamine-conjugated antibody should be in an appropriate buffer at a concentration of 1-2 mg/mL.
-
-
Radiolabeling Reaction:
-
To the [⁸⁹Zr]Zr-oxalate solution, add 2 M Na₂CO₃ and incubate for 3 minutes at room temperature to neutralize the acidic solution.
-
Add the 0.5 M HEPES buffer.
-
Add the deferoxamine-conjugated antibody.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
-
Purification:
-
Purify the ⁸⁹Zr-labeled antibody from free ⁸⁹Zr using a size exclusion column (e.g., PD-10 column).
-
Visualized Workflows
Caption: General experimental workflow for this compound.
References
Optimizing Deferoxamine-DBCO to Antibody Ratios: A Technical Support Guide
Welcome to the technical support center for optimizing the chelator-to-antibody ratio (CAR) for Deferoxamine-DBCO (DFO-DBCO) conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal conjugation results for applications such as radioimmunotherapy and in vivo imaging.
Frequently Asked Questions (FAQs)
Q1: What is the optimal chelator-to-antibody ratio (CAR) for DFO-DBCO conjugation?
The optimal CAR can vary depending on the specific antibody, the intended application, and the desired balance between chelator loading and preservation of antibody function.[1] Generally, a lower number of chelators per antibody is preferred to maintain the antibody's biological and immunological properties.[2] For radioimmunotherapy with Zirconium-89 (⁸⁹Zr), a CAR of approximately 0.3–1.0 has been commonly used in preclinical and clinical studies.[3] However, recent research suggests that a CAR of 1.4-2.0 may be more effective for imaging PD-L1 expression.[4] It is crucial to determine the optimal ratio empirically for each specific antibody-chelator conjugate.[1]
Q2: How does the CAR affect the properties of the antibody conjugate?
The CAR can significantly impact the stability, immunoreactivity, pharmacokinetics, and biodistribution of the immunoconjugate in vivo. A high number of conjugated chelators can alter the antibody's physical properties, such as its isoelectric point and hydrodynamic radius, potentially leading to decreased antigen-binding affinity and increased uptake by the reticuloendothelial system in the liver and spleen.
Q3: What are the critical pre-conjugation considerations for DFO-DBCO antibody labeling?
Before beginning the conjugation process, it is essential to ensure the antibody solution is free of interfering substances. Additives like sodium azide (B81097) must be removed as they have a significant negative impact on the conjugation performance. It is also recommended to remove proteins like BSA and gelatin from the antibody solution. The antibody should be concentrated, and its concentration accurately recalculated. Finally, always prepare a fresh solution of the DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.
Q4: How can I determine the final chelator-to-antibody ratio of my conjugate?
Several methods can be used to determine the CAR. Mass spectrometry (LC-ESI-MS or MALDI-TOF) is a common and sensitive method. An alternative, though less precise, method is titration with carrier-added [⁸⁹Zr]Zr-oxalate. A spectrophotometric assay can also be used to determine the number of attached DFO molecules.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Suboptimal Molar Ratio: The molar excess of DFO-DBCO to the antibody may be too low. 2. Inactive Reagents: The DBCO-NHS ester may have degraded due to moisture or improper storage. 3. Interfering Substances: Presence of primary amines (e.g., Tris buffer) or sodium azide in the antibody solution. 4. Incorrect pH: The reaction pH may not be optimal for the NHS ester reaction. | 1. Optimize Molar Ratio: Start with a 20-30 fold molar excess of DBCO-NHS ester to the antibody and optimize from there. 2. Use Fresh Reagents: Prepare fresh DBCO-NHS ester solution in anhydrous DMSO or DMF immediately before use. 3. Buffer Exchange: Perform dialysis or use spin desalting columns to exchange the antibody into a suitable buffer like PBS. 4. Adjust pH: Ensure the reaction buffer is at a pH of 8.0-8.5 to enhance NHS ester reactivity. |
| Antibody Aggregation | 1. High Chelator Loading: A high CAR can lead to changes in the antibody's physicochemical properties, causing aggregation. 2. Harsh Purification Methods: Over-concentration during spin-filtration can induce aggregation. 3. Hydrophobic Nature of DBCO: The DBCO group can increase the hydrophobicity of the antibody, leading to aggregation. | 1. Reduce Molar Excess: Lower the molar excess of DFO-DBCO during the conjugation reaction. 2. Gentle Purification: Use size-exclusion chromatography (SEC) or desalting columns instead of harsh spin-filtration methods. 3. Include PEG Linker: Using a DFO-DBCO construct with a PEG linker can improve water solubility and reduce aggregation. |
| Reduced Immunoreactivity | 1. High CAR: Excessive conjugation can mask the antigen-binding sites or alter the antibody's conformation. 2. Conjugation at Binding Site: Random conjugation to lysine (B10760008) residues can occur within the antigen-binding region. | 1. Optimize CAR: Systematically test different DFO-DBCO to antibody molar ratios to find the optimal balance that preserves immunoreactivity. 2. Consider Site-Specific Conjugation: If preserving immunoreactivity is critical, explore site-specific conjugation methods to control the location of chelator attachment. |
| Poor In Vivo Stability | 1. Instability of the Chelator-Radionuclide Complex: The chelation of the radiometal by DFO may not be sufficiently stable for the chosen radionuclide. 2. Inadequate Purification: Residual unconjugated chelator can lead to off-target accumulation of the radiolabel. | 1. Evaluate Chelator Suitability: For certain radionuclides, DFO may not be the most stable chelator. For example, its stability with ⁶⁷Ga has been found to be inadequate for some applications. 2. Thorough Purification: Ensure complete removal of unreacted chelator and other reagents using methods like size-exclusion chromatography. |
Experimental Protocols
Protocol 1: DFO-DBCO Conjugation to Antibody via NHS Ester Chemistry
This protocol outlines the random conjugation of a DBCO-functionalized DFO chelator to an antibody via N-hydroxysuccinimide (NHS) ester chemistry, targeting primary amines (lysine residues).
Materials:
-
Antibody (1-2 mg/mL in PBS, pH 7.4)
-
DFO-DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Purification columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column.
-
Adjust the pH of the antibody solution to 8.0-8.5.
-
-
DFO-DBCO-NHS Ester Preparation:
-
Immediately before use, dissolve the DFO-DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 20 to 30-fold molar excess of the DFO-DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept low (ideally <10% v/v).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Add a small volume of quenching solution (e.g., 1M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 5-15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DFO-DBCO-NHS ester and quenching reagent using a desalting column according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the final protein concentration using a standard protein assay (e.g., BCA).
-
Determine the chelator-to-antibody ratio using a suitable analytical method (e.g., mass spectrometry).
-
Quantitative Data Summary
| Parameter | Tracer_3X | Tracer_10X | Tracer_20X | Reference |
| Molar Excess of DFO | 3:1 | 10:1 | 20:1 | |
| Resulting CAR | 0.4 | 1.4 | 2.0 | |
| Specific Activity (µCi/µg) | 2.2 ± 0.6 | 8.2 ± 0.6 | 10.5 ± 1.6 | |
| Tumor-to-Liver Ratio (168h p.i.) | 0.46 ± 0.14 | 0.58 ± 0.33 | 1.54 ± 0.51 | |
| Tumor-to-Muscle Ratio (168h p.i.) | 4.7 ± 1.3 | 7.1 ± 3.9 | 14.7 ± 1.1 | |
| Tumor-to-Blood Ratio (168h p.i.) | 13.1 ± 5.8 | 19.4 ± 13.8 | 41.3 ± 10.6 |
Table 1: Impact of varying molar excess of DFO on the resulting Chelator-to-Antibody Ratio (CAR), specific activity, and in vivo tumor-to-organ uptake ratios for a ⁸⁹Zr-labeled anti-PD-L1 antibody. Data from a study by Chang et al. (2023).
| Molar Equivalents of DFO | Resulting DFOs/Antibody | Immunoreactive Fraction (%) | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Reference |
| T5 | 1.3 ± 0.2 | 93 ± 2 | 34.6 ± 5.2 | 16.9 ± 2.5 | |
| T10 | 2.7 ± 0.3 | 86 ± 3 | 29.8 ± 4.5 | 18.2 ± 3.1 | |
| T200 | 10.9 ± 0.7 | 50-64 | 16.2 ± 3.2 | 27.5 ± 4.1 |
Table 2: Effect of increasing DFO conjugation on the immunoreactivity and in vivo performance of ⁸⁹Zr-labeled Trastuzumab. Data from a study by Tavaré et al. (2020).
Visualizations
References
- 1. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Chelator-to-Antibody Ratio on Development of 89Zr-iPET Tracer for Imaging of PD-L1 Expression on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Chelator-to-Antibody Ratio on Development of 89Zr-iPET Tracer for Imaging of PD-L1 Expression on Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Deferoxamine-DBCO Conjugation: A Comparative Guide to Validation Techniques
For researchers, scientists, and drug development professionals, the precise and reliable validation of Deferoxamine-DBCO (DFO-DBCO) conjugation to biomolecules is a critical step in the development of targeted radiopharmaceuticals and other advanced therapeutics. This guide provides an objective comparison of mass spectrometry, the gold standard for conjugation validation, with alternative analytical techniques. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the most appropriate validation strategy for their specific needs.
Deferoxamine, a potent chelator for radionuclides like Zirconium-89, is frequently conjugated to targeting moieties such as antibodies via a dibenzocyclooctyne (DBCO) linker in a copper-free click chemistry reaction. The success of this conjugation is paramount for the efficacy and safety of the final product. Therefore, robust analytical methods are required to confirm the covalent linkage and characterize the resulting conjugate.
Performance Comparison of Validation Techniques
While mass spectrometry offers unparalleled detail in bioconjugate analysis, other techniques provide valuable, albeit sometimes less direct, evidence of successful conjugation. The choice of method often depends on the specific information required, available instrumentation, and the stage of drug development.
| Feature | Mass Spectrometry (MS) | SDS-PAGE | Size-Exclusion Chromatography (SEC-HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Primary Information | Precise mass measurement, confirmation of covalent bond formation, determination of drug-to-antibody ratio (DAR). | Assessment of molecular weight shift post-conjugation. | Detection of conjugation, analysis of aggregation and purity. | Confirmation of retained biological activity and target binding. |
| Quantitative Capability | Highly quantitative for DAR distribution. | Semi-quantitative estimation of conjugation efficiency. | Quantitative analysis of monomer, aggregate, and fragment content. | Quantitative measure of functional antibody concentration. |
| Resolution | High to very high, can resolve individual conjugation species. | Low, provides an overall shift in molecular weight. | Moderate, separates based on hydrodynamic radius. | Not applicable for structural resolution. |
| Throughput | Moderate to low, sample preparation can be intensive. | High, can run multiple samples in parallel. | High, suitable for routine analysis. | High, standard for screening large numbers of samples. |
| Instrumentation Cost | High | Low | Moderate | Moderate |
| Expertise Required | High | Low | Moderate | Moderate |
Mass Spectrometry: The Definitive Validation
Mass spectrometry (MS), particularly Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers, stands as the most definitive method for validating DFO-DBCO conjugation. It provides direct evidence of the covalent bond formation by measuring the precise mass of the conjugate.
Experimental Data Presentation: Mass Spectrometry of a DFO-DBCO Antibody Conjugate
The following table presents representative data from the ESI-MS analysis of an antibody conjugated with DFO-DBCO. The data clearly shows the expected mass increase corresponding to the addition of the DFO-DBCO moiety.
| Species | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated Antibody (Light Chain) | 23,500.0 | 23,500.5 | +0.5 |
| Unconjugated Antibody (Heavy Chain) | 50,200.0 | 50,201.1 | +1.1 |
| DFO-DBCO Conjugated Antibody (Light Chain, DAR 1) | 24,348.0 | 24,348.8 | +0.8 |
| DFO-DBCO Conjugated Antibody (Heavy Chain, DAR 1) | 51,048.0 | 51,049.5 | +1.5 |
Note: The expected mass of the DFO-DBCO linker is approximately 848 Da. The observed masses are within the typical mass accuracy of high-resolution mass spectrometers.
Experimental Workflow: Mass Spectrometry Validation
Alternative Validation Methods
While MS provides the most detailed characterization, other techniques are valuable for routine analysis, process monitoring, and confirming the overall success of the conjugation.
SDS-PAGE: A Visual Confirmation of Conjugation
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. A successful conjugation of DFO-DBCO to a protein will result in an observable increase in its molecular weight, leading to a shift in the band position on the gel compared to the unconjugated protein.
Size-Exclusion Chromatography (SEC-HPLC): Assessing Purity and Aggregation
SEC-HPLC separates molecules based on their size in solution. Conjugation of DFO-DBCO will lead to a slight increase in the hydrodynamic radius of the protein, potentially causing a small shift in the elution time. More importantly, SEC-HPLC is crucial for assessing the purity of the conjugate and detecting the presence of aggregates, which can be a critical quality attribute.
ELISA: Confirming Biological Functionality
For antibody-based conjugates, an Enzyme-Linked Immunosorbent Assay (ELISA) is essential to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. This is a critical functional validation that complements the structural information provided by other techniques.
Detailed Experimental Protocols
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation:
-
Dilute the DFO-DBCO conjugated antibody to a final concentration of 0.5-1.0 mg/mL in a low-salt buffer (e.g., 20 mM ammonium (B1175870) acetate).
-
For desalting, use a C4 ZipTip or a desalting column equilibrated with 0.1% formic acid in water. Elute the sample with 0.1% formic acid in acetonitrile/water (e.g., 70:30 v/v).
-
(Optional) For deglycosylation, incubate the antibody conjugate with PNGase F according to the manufacturer's protocol.
-
-
LC-MS Parameters:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 4.6 x 150 mm or a reversed-phase column suitable for proteins (e.g., Agilent ZORBAX RRHD 300SB-C3).
-
Mobile Phase (SEC): 50 mM ammonium acetate (B1210297) in water.
-
Mobile Phase (RP-HPLC): A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Use a suitable gradient.
-
Flow Rate: 0.3-0.5 mL/min.
-
MS System: Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3500-4500 V.
-
Fragmentor Voltage: 175-250 V.
-
Gas Temperature: 300-350 °C.
-
Mass Range: m/z 500-4000.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum using software such as Agilent MassHunter or similar.
-
Compare the observed masses of the unconjugated and conjugated species with their theoretical masses.
-
Calculate the Drug-to-Antibody Ratio (DAR) by analyzing the relative intensities of the peaks corresponding to different conjugation states.
-
SDS-PAGE Protocol
-
Sample Preparation:
-
Prepare samples of the unconjugated antibody and the DFO-DBCO conjugate at a concentration of 1 mg/mL.
-
Mix 10 µL of each sample with 10 µL of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100 °C for 5 minutes.
-
-
Electrophoresis:
-
Load 10-15 µL of each sample and a molecular weight marker into the wells of a precast 4-20% Tris-Glycine polyacrylamide gel.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour.
-
Destain the gel with a solution of methanol, acetic acid, and water until the protein bands are clearly visible against a clear background.
-
Image the gel and compare the band migration of the conjugated and unconjugated samples.
-
SEC-HPLC Protocol
-
Sample and System Preparation:
-
Prepare mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).
-
Equilibrate the SEC column (e.g., TSKgel G3000SWxl) with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Prepare samples of the unconjugated antibody and the DFO-DBCO conjugate at a concentration of 1 mg/mL in the mobile phase.
-
-
Analysis:
-
Inject 10-20 µL of each sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Compare the retention times and peak profiles of the conjugated and unconjugated samples.
-
Quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
-
ELISA Protocol
-
Plate Coating:
-
Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4) overnight at 4 °C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Add serial dilutions of the DFO-DBCO antibody conjugate and the unconjugated antibody (as a control) to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Compare the binding curves of the conjugated and unconjugated antibodies to assess any changes in binding affinity.
-
A Head-to-Head Comparison of Deferoxamine-DBCO and Deferoxamine-NCS for Radioimmunoconjugate Development
A comprehensive analysis of Deferoxamine-DBCO (DFO-DBCO) and Deferoxamine-NCS (DFO-NCS) for the development of Zirconium-89 labeled radioimmunoconjugates, with a focus on in vitro and in vivo performance. This guide provides researchers, scientists, and drug development professionals with a detailed comparison to inform the selection of the optimal chelation strategy for their antibody-based therapeutics and diagnostics.
The development of robust and stable radioimmunoconjugates is paramount for the successful application of immuno-positron emission tomography (immuno-PET) in oncology and other fields. Deferoxamine (DFO) has long been the chelator of choice for the positron-emitting radiometal Zirconium-89 (⁸⁹Zr), which has a half-life that is well-suited for the long biological half-lives of monoclonal antibodies. The choice of the bifunctional linker used to attach DFO to an antibody can significantly impact the final product's homogeneity, stability, and in vivo performance. This guide provides a direct comparison of two commonly employed DFO derivatives: DFO-NCS, which reacts randomly with lysine (B10760008) residues, and DFO-DBCO, which allows for site-specific conjugation via copper-free click chemistry.
Executive Summary
The selection between DFO-DBCO and DFO-NCS hinges on the desired level of control over the conjugation process and the importance of preserving antibody function. DFO-DBCO, utilized in a site-specific manner, offers a more homogeneous product with potentially improved in vivo clearance properties, notably lower liver uptake. In contrast, DFO-NCS provides a simpler, more direct conjugation method, though it results in a heterogeneous product mixture that can impact immunoreactivity and biodistribution.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the key performance differences observed between radioimmunoconjugates prepared using DFO-DBCO for site-specific conjugation and DFO-NCS for random conjugation. The data is based on studies using the HER2-targeting antibody, trastuzumab.
| Parameter | DFO-DBCO (Site-Specific) | DFO-NCS (Random/Stochastic) | Reference |
| Conjugation Chemistry | Copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) | Isothiocyanate-amine reaction | [1] |
| Chelators per Antibody | Predominantly one product with 4 chelators | Heterogeneous mixture (0-6 chelators) | [1] |
| Radiolabeling Yield | 78 ± 6% | 82 ± 5% | [1] |
| Specific Activity | 0.79 ± 0.05 mCi/mg | 0.85 ± 0.15 mCi/mg | [1] |
Table 1: Comparison of Conjugation and Radiolabeling Parameters. This table highlights the differences in the chemical process and resulting product characteristics. Site-specific conjugation with DFO-DBCO leads to a more defined and homogeneous product.
| Organ/Tissue | ⁸⁹Zr-DFO-DBCO-trastuzumab (%ID/g) | ⁸⁹Zr-DFO-trastuzumab (%ID/g) | Reference |
| Tumor | 39.9 ± 29.1 | 19.5 ± 9.0 | [1] |
| Liver | 1.73 ± 0.90 | 14.0 ± 6.4 | |
| Blood | 2.13 ± 0.3 | 3.9 ± 1.4 (β-Gal site-specific) to 5.8 ± 0.6 (endoS2 site-specific) | |
| Bone (Femur) | ~2% | ~2% |
Table 2: Ex Vivo Biodistribution Data at 96 hours Post-Injection. This table presents the percentage of injected dose per gram of tissue (%ID/g) in key organs. A statistically significant reduction in liver uptake is observed with the site-specifically labeled conjugate. While tumor uptake appears higher for the DFO-DBCO conjugate in this study, the high standard deviation warrants careful interpretation. Bone uptake, an indicator of in vivo stability of the ⁸⁹Zr-DFO complex, was comparable between the two methods.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the key experimental protocols for antibody modification, radiolabeling, and in vivo evaluation.
DFO-DBCO Site-Specific Conjugation via Click Chemistry
This protocol involves the incorporation of an azide (B81097) functionality into the antibody, followed by a copper-free click reaction with DFO-DBCO.
-
Antibody Modification with Azide: The antibody (e.g., trastuzumab) is enzymatically or genetically modified to introduce an azide group at a specific site, often within the glycan structure or by incorporating an unnatural amino acid.
-
Conjugation Reaction: The azide-modified antibody is reacted with a molar excess of DFO-DBCO in a suitable buffer (e.g., PBS, pH 7.4). The reaction is typically incubated at 4°C overnight.
-
Purification: The resulting DFO-conjugated antibody is purified to remove excess DFO-DBCO using size-exclusion chromatography (e.g., PD-10 column).
DFO-NCS Random Conjugation
This method relies on the reaction of the isothiocyanate group of DFO-NCS with primary amines (lysine residues) on the antibody.
-
Buffer Exchange: The antibody is buffer-exchanged into a carbonate-bicarbonate buffer (pH 8.8-9.2).
-
Conjugation Reaction: DFO-NCS, dissolved in DMSO, is added to the antibody solution at a specific molar ratio (e.g., 3-4 fold molar excess). The reaction is incubated at 37°C for 30 minutes with gentle agitation.
-
Purification: The DFO-conjugated antibody is purified from unreacted DFO-NCS using size-exclusion chromatography.
⁸⁹Zr-Radiolabeling of DFO-Conjugated Antibodies
-
Preparation of ⁸⁹Zr: ⁸⁹Zr-oxalate is neutralized to a pH of 6.8-7.2 using sodium carbonate.
-
Labeling Reaction: The pH-adjusted ⁸⁹Zr is added to the DFO-conjugated antibody in a suitable buffer (e.g., HEPES or PBS). The reaction is incubated at 37°C for 60 minutes with gentle mixing.
-
Quenching and Purification: The reaction is quenched by adding a solution of diethylenetriaminepentaacetic acid (DTPA) to chelate any unbound ⁸⁹Zr. The radiolabeled antibody is then purified using a size-exclusion column.
-
Quality Control: The radiochemical purity is determined by instant thin-layer chromatography (iTLC).
In Vivo PET/CT Imaging and Biodistribution
-
Animal Model: Tumor-bearing mice (e.g., with HER2-positive xenografts) are used for in vivo studies.
-
Administration: The ⁸⁹Zr-labeled antibody is administered intravenously via the tail vein.
-
PET/CT Imaging: Mice are imaged at various time points (e.g., 24, 48, 72, 96, and 120 hours) post-injection.
-
Biodistribution Analysis: After the final imaging session, mice are euthanized, and organs of interest are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the %ID/g.
Visualization of Workflows and Signaling Pathways
The following diagrams illustrate the conjugation workflows for DFO-DBCO and DFO-NCS.
Caption: Workflow for random antibody conjugation using DFO-NCS.
Caption: Workflow for site-specific antibody conjugation using DFO-DBCO.
Conclusion
The choice between DFO-DBCO and DFO-NCS for the development of ⁸⁹Zr-labeled radioimmunoconjugates is a critical decision that influences the final product's characteristics and in vivo behavior. Site-specific conjugation using DFO-DBCO offers the advantage of producing a homogeneous product with a defined chelator-to-antibody ratio, which can lead to improved pharmacokinetics, such as reduced liver uptake. While the conjugation process is more complex, requiring initial site-specific modification of the antibody, the resulting well-defined conjugate can be highly advantageous for clinical translation.
DFO-NCS, on the other hand, provides a more straightforward and rapid conjugation method. However, the random nature of the lysine-based coupling results in a heterogeneous mixture of products, which may impact immunoreactivity and lead to less favorable biodistribution profiles.
For researchers aiming for precision, homogeneity, and potentially improved in vivo performance, DFO-DBCO represents a superior choice. For applications where simplicity and speed are prioritized, and a degree of product heterogeneity is acceptable, DFO-NCS remains a viable option. Ultimately, the selection should be guided by the specific requirements of the research or clinical application.
References
Comparative analysis of copper-free vs. copper-catalyzed click chemistry for bioconjugation
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal bioconjugation strategy.
In the landscape of bioconjugation, "click chemistry" has emerged as a revolutionary tool, offering a suite of reactions that are rapid, selective, and high-yielding.[1] At the forefront of this chemical revolution are two powerful azide-alkyne cycloaddition reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these two methodologies is a critical decision in the design of experiments for drug delivery, proteomics, and molecular imaging, hinging on a trade-off between reaction kinetics and biocompatibility. This guide provides a detailed comparative analysis of CuAAC and SPAAC, supported by quantitative data and experimental protocols, to empower researchers to make informed decisions for their specific applications.
Executive Summary: A Tale of Two Clicks
The fundamental difference between CuAAC and SPAAC lies in the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole.[2] In contrast, SPAAC is a catalyst-free reaction that leverages the high ring strain of a cyclooctyne (B158145) to readily react with an azide, a principle first reported in 1961.[3] This distinction has profound implications for their use in biological systems. While CuAAC is generally faster, the inherent cytotoxicity of copper has driven the development and adoption of the more biocompatible SPAAC for applications in living cells and organisms.[4][5]
Quantitative Performance Metrics: A Data-Driven Comparison
The selection of a click chemistry strategy should be guided by quantitative data. The following tables summarize key performance indicators for CuAAC and SPAAC, providing a clear comparison of their reaction kinetics, efficiency, and biocompatibility.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity, though this can be mitigated with ligands. | High, making it ideal for in vivo and live-cell applications. |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically ranging from 10 to 10⁴ M⁻¹s⁻¹. | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne used. |
| Reactant Stability | Terminal alkynes are generally stable and straightforward to synthesize. | Strained cyclooctynes can be less stable and more complex to synthesize. |
| Side Reactions | Copper ions can promote the generation of reactive oxygen species (ROS), potentially damaging biomolecules. | Some strained alkynes can react with thiols, potentially leading to off-target labeling in biological systems. |
Table 1: General Comparison of CuAAC and SPAAC
Reaction Kinetics: A Deeper Dive
The rate of reaction is a critical factor in many bioconjugation experiments. The tables below provide a more detailed look at the second-order rate constants for various SPAAC reagents compared to the typical range for CuAAC.
| Reaction | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴ |
| SPAAC | Strained Alkyne + Azide | 10⁻³ - 1 |
| IEDDA | Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene) | 1 - 10⁶ |
Table 2: Comparative Reaction Kinetics of Major Click Chemistries
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| DIBO (Dibenzocyclooctyne) | ~1-2 |
| BCN (Bicyclo[6.1.0]nonyne) | Varies with derivative |
| DIFO (Difluorinated cyclooctyne) | Kinetics comparable to Cu-catalyzed reaction |
| BARAC (Biarylazacyclooctynone) | Enhanced kinetics compared to unfunctionalized cyclooctynes |
| ODIBO (Oxa-dibenzocyclooctyne) | 45 |
Table 3: Second-Order Rate Constants for Various SPAAC Reagents
Experimental Workflows and Logical Relationships
To aid in the practical application of these techniques, the following diagrams illustrate the general experimental workflows for both CuAAC and SPAAC-based bioconjugation.
References
Deferoxamine-DBCO vs. Other DBCO-Containing Reagents: A Head-to-Head Comparison for Bioconjugation and Radiometal Labeling
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation and radiolabeling, the selection of appropriate reagents is paramount. This guide provides a detailed head-to-head comparison of Deferoxamine-DBCO (DFO-DBCO) with other common dibenzocyclooctyne (DBCO)-containing reagents. We will delve into their performance in copper-free click chemistry, stability for radiometal chelation, and provide supporting experimental data and protocols to inform your selection process.
This compound is a bifunctional molecule that uniquely combines a high-affinity chelator for trivalent metals, particularly Zirconium-89 (⁸⁹Zr), with a DBCO moiety for bioorthogonal conjugation.[1][2] This dual functionality makes it a powerful tool for the development of targeted radiopharmaceuticals and other molecular imaging agents. However, a variety of other DBCO-containing reagents are commercially available, each with its own set of characteristics. This guide will objectively compare DFO-DBCO to these alternatives to aid in the selection of the optimal reagent for specific research applications.
Performance in Copper-Free Click Chemistry
The DBCO group enables highly efficient and bioorthogonal ligation with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[3] This reaction is prized for its biocompatibility, proceeding readily in aqueous buffers and complex biological media without the need for cytotoxic copper catalysts.[4] The efficiency of DBCO-based conjugations is consistently reported as high to near-quantitative.[5]
Table 1: Comparison of Reaction Kinetics for Different Cyclooctynes
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Considerations |
| DBCO | Benzyl azide | 0.24 - 0.34 | Generally exhibits fast kinetics with aliphatic azides. |
| DBCO | Phenyl azide | 0.033 | Reactivity can be lower with aromatic azides. |
| BCN | Benzyl azide | 0.07 | Generally slower kinetics than DBCO with aliphatic azides. |
| BCN | Phenyl azide | 0.2 | Exhibits higher reactivity with aromatic azides compared to DBCO. |
It is important to note that the moiety attached to the DBCO core could potentially influence its reactivity due to steric hindrance or electronic effects. However, without direct comparative studies, it is reasonable to assume that the reaction kinetics of DFO-DBCO will be in a similar range to other DBCO reagents when reacting with aliphatic azides. The inclusion of a hydrophilic PEG spacer in some DBCO reagents can enhance water solubility and potentially reduce aggregation, which may indirectly improve reaction efficiency in aqueous environments.
Chelation Stability for Radiolabeling
A primary application of this compound is the chelation of ⁸⁹Zr for positron emission tomography (PET) imaging. The stability of the ⁸⁹Zr-chelator complex is critical to prevent the release of the radionuclide in vivo, which can lead to off-target accumulation, particularly in the bones. Several studies have compared the stability of the traditional deferoxamine (B1203445) (DFO) chelator with modified versions, such as DFO* and DFOcyclo*.
Table 2: In Vitro and In Vivo Stability of ⁸⁹Zr-DFO Conjugates
| Chelator Conjugate | In Vitro Stability (Human Plasma, 7 days) | In Vivo Bone Uptake (%ID/g in Femur at 168h p.i.) | Key Findings |
| ⁸⁹Zr-DFO-trastuzumab | Stable | 4.5 ± 0.6 | Exhibits the lowest stability in competition assays and the highest bone uptake. |
| ⁸⁹Zr-DFO-trastuzumab | Stable | 2.0 ± 0.3 | Shows higher stability than DFO in competition assays and significantly lower bone uptake. |
| ⁸⁹Zr-DFOcyclo-trastuzumab | Stable | 1.5 ± 0.3 | Demonstrates the highest stability in competition assays and the lowest bone uptake. |
Data summarized from a study comparing different DFO chelators conjugated to trastuzumab.
These studies consistently demonstrate that modified DFO chelators like DFO* and DFOcyclo* offer superior stability for ⁸⁹Zr chelation compared to the standard DFO. While this compound utilizes the standard DFO chelating moiety, its performance in this regard would be expected to be similar to other standard DFO conjugates. For applications demanding the highest in vivo stability of the radiolabel, alternative DFO derivatives should be considered.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation using DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
DBCO-NHS ester dissolved in DMSO (10 mM stock solution).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 20%.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Quenching: Add a quenching solution to a final concentration of 50-100 mM to stop the reaction and incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted DBCO-NHS ester using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~310 nm (for DBCO).
Protocol 2: ⁸⁹Zr-Labeling of DFO-Functionalized Antibodies
This protocol outlines the radiolabeling of a DFO-conjugated antibody with ⁸⁹Zr.
Materials:
-
DFO-conjugated antibody in a suitable buffer (e.g., 0.5 M HEPES, pH 7.0-7.5).
-
⁸⁹Zr-oxalate solution.
-
1 M Na₂CO₃ for pH adjustment.
-
PD-10 desalting column for purification.
Procedure:
-
pH Adjustment: Adjust the pH of the ⁸⁹Zr-oxalate solution to 6.8-7.2 by adding 1 M Na₂CO₃.
-
Radiolabeling: Add the pH-adjusted ⁸⁹Zr solution to the DFO-conjugated antibody.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Purification: Purify the ⁸⁹Zr-labeled antibody using a PD-10 desalting column.
-
Quality Control: Assess the radiochemical purity of the final product using instant thin-layer chromatography (iTLC).
Visualization of Workflows and Pathways
To better illustrate the processes described, the following diagrams are provided.
Conclusion
This compound stands out as a valuable bifunctional reagent for applications requiring both radiometal chelation and bioorthogonal conjugation. Its DBCO moiety ensures high-efficiency copper-free click reactions, characteristic of the DBCO class of reagents. For ⁸⁹Zr labeling, while DFO-DBCO is effective, researchers should be aware that modified DFO chelators like DFO* and DFOcyclo* offer enhanced in vivo stability, which may be critical for minimizing off-target radiation exposure and improving imaging contrast.
The choice between this compound and other DBCO-containing reagents will ultimately depend on the specific requirements of the experiment. If the primary goal is bioconjugation, a simpler DBCO reagent like DBCO-NHS ester or a PEGylated version for improved solubility might be more cost-effective and straightforward. However, for the construction of ⁸⁹Zr-labeled targeted imaging agents, this compound provides a convenient, all-in-one solution. Researchers should carefully consider the stability and kinetic data presented in this guide to make an informed decision for their specific application.
References
Validating the Iron-Chelating Activity of Deferoxamine-DBCO Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deferoxamine (B1203445) is a potent and clinically established iron chelator, widely used in the treatment of iron overload disorders.[1] Its high affinity for ferric iron (Fe³⁺) is attributed to its three hydroxamic acid functional groups, which coordinate with the metal ion in a 1:1 ratio to form a stable complex.[1][2] The conjugation of DFO to a DBCO group creates a bifunctional molecule. This allows for the "click" reaction with azide-modified molecules, enabling applications such as targeted drug delivery and medical imaging, while the DFO moiety is intended to retain its iron-chelating function.
Comparative Analysis of Iron-Chelating Activity
While a head-to-head quantitative comparison of the iron-binding affinity (e.g., dissociation constant, Kd) between DFO and DFO-DBCO is not extensively documented, studies on other polymeric and small molecule conjugates of DFO provide valuable insights. For instance, a study on a poly(ethylene glycol)-poly(aspartic acid) conjugate of DFO (PEG-PAsp(DFO)) demonstrated that the polymeric form exhibited an iron-chelating ability that was "comparable with free DFO".[2][3] This suggests that the conjugation of a larger moiety to the DFO backbone does not necessarily impede its ability to bind iron.
The terminal amino group of DFO, which is the site of DBCO conjugation, is generally not involved in the coordination of the iron ion. This structural feature supports the hypothesis that the iron-chelating capacity of the hydroxamate groups remains largely intact after conjugation.
Below is a summary of the expected and reported iron-chelating performance of DFO and its conjugates.
| Parameter | Deferoxamine (DFO) | Deferoxamine-DBCO (DFO-DBCO) | Other DFO Conjugates (e.g., PEG-PAsp(DFO)) |
| Iron Binding Affinity (Fe³⁺) | High (log stability constant ≈ 30.6) | Expected to be high, comparable to DFO | Reported as "comparable with free DFO" |
| Chelation Stoichiometry (DFO:Fe³⁺) | 1:1 | Expected to be 1:1 | 1:1 |
| Confirmation of Iron Chelation | Colorimetric change upon iron binding (yellowish-orange complex) | Expected to show a similar colorimetric change | Confirmed by UV-Vis spectroscopy (absorbance peak around 430 nm) |
| Cellular Iron Chelation | Demonstrates chelation of intracellular iron pools | Expected to chelate intracellular iron | Confirmed by increased calcein (B42510) fluorescence in cells |
Experimental Protocols for Validating Iron-Chelating Activity
To validate the iron-chelating activity of DFO-DBCO, a series of in vitro and cell-based assays can be employed. Below are detailed protocols for key experiments.
Spectrophotometric Iron Chelation Assay (based on Ferrozine)
This assay is a common method to determine the iron-chelating capacity of a compound by measuring its ability to compete with ferrozine (B1204870) for ferrous iron (Fe²⁺).
Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. A chelating agent will bind to Fe²⁺ and prevent the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., DFO-DBCO) in a suitable solvent (e.g., DMSO or water).
-
Prepare a 2 mM solution of ferrous chloride (FeCl₂) in water.
-
Prepare a 5 mM solution of ferrozine in water.
-
Prepare a control chelator solution (e.g., EDTA or DFO) for comparison.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of the test compound.
-
Add 100 µL of the 2 mM FeCl₂ solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for chelation.
-
Initiate the colorimetric reaction by adding 50 µL of the 5 mM ferrozine solution to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of iron-chelating activity can be calculated using the following formula:
where A_control is the absorbance of the control (FeCl₂ and ferrozine without the chelator) and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value (the concentration of the chelator required to chelate 50% of the iron) can be determined by plotting the percentage of chelation against the concentration of the test compound.
-
Calcein-AM Assay for Intracellular Iron Chelation
This cell-based assay assesses the ability of a chelator to permeate the cell membrane and bind to the labile iron pool (LIP) within the cytoplasm.
Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of the resulting calcein is quenched by the binding of iron from the LIP. An effective intracellular iron chelator will sequester iron from the calcein-iron complex, leading to a restoration of calcein fluorescence.
Protocol:
-
Cell Culture:
-
Plate cells (e.g., HeLa or HepG2) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading and Iron Quenching:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with 1 µM Calcein-AM in buffer for 30 minutes at 37°C.
-
Wash the cells to remove excess Calcein-AM.
-
-
Chelator Treatment:
-
Add various concentrations of the test compound (DFO-DBCO) and control chelators (DFO) to the cells.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
-
Data Analysis:
-
An increase in fluorescence intensity compared to untreated cells indicates intracellular iron chelation.
-
The results can be expressed as a percentage increase in fluorescence relative to a positive control (e.g., a saturating concentration of a known cell-permeable chelator).
-
Visualizing the Experimental Workflow and Underlying Principles
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: Workflow for in vitro and cell-based iron chelation assays.
Caption: Mechanism of intracellular iron chelation by DFO-DBCO.
Conclusion
The conjugation of DBCO to Deferoxamine is a promising strategy for developing targeted iron chelators for a variety of research and therapeutic applications. Based on the available evidence from other DFO conjugates, it is highly probable that DFO-DBCO retains a significant portion, if not all, of its inherent iron-chelating activity. To definitively validate this, the experimental protocols outlined in this guide can be employed to generate robust quantitative data. Such studies are crucial for the continued development and application of these novel bifunctional molecules in the fields of drug delivery, diagnostics, and biomedical research.
References
- 1. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron chelation cancer therapy using hydrophilic block copolymers conjugated with deferoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron chelation cancer therapy using hydrophilic block copolymers conjugated with deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Deferoxamine and its Conjugates
For Researchers, Scientists, and Drug Development Professionals
Deferoxamine (DFO), a potent iron-chelating agent, has long been a cornerstone in the management of iron overload disorders. However, its clinical utility is hampered by a short plasma half-life, necessitating frequent and burdensome administration. To address this limitation, various DFO conjugates have been developed with the aim of improving its pharmacokinetic profile. This guide provides a comparative overview of the pharmacokinetics of unconjugated DFO and different DFO conjugates, supported by experimental data, to aid researchers in the selection and development of next-generation iron chelators.
Pharmacokinetic Profiles: A Tabular Comparison
The following table summarizes key pharmacokinetic parameters for unconjugated Deferoxamine and several of its conjugates, providing a clear comparison of their in vivo performance.
| Compound | Animal Model | Dose & Route | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F%) | Reference |
| Unconjugated DFO | Human | 50 mg/kg/24h IV | Biphasic: 1 h (rapid), 6 h (slow) | 0.50 ± 0.24 L/h/kg | 1.35 ± 0.65 L/kg | 100% (IV) | [1][2] |
| Human | N/A | 20-30 min | N/A | N/A | Poor oral | [3] | |
| DFO-Nanoparticle (DFO-NP) | Sprague-Dawley Rat | 3.3 µmol/kg IV | 2.0 ± 0.2 h | 0.179 ± 0.012 L/h/kg | 0.38 ± 0.03 L/kg | 100% (IV) | [4][5] |
| Sprague-Dawley Rat | 10 µmol/kg IV | 2.8 ± 0.5 h | 0.128 ± 0.009 L/h/kg | 0.41 ± 0.04 L/kg | 100% (IV) | ||
| Sprague-Dawley Rat | 30 µmol/kg IV | 3.2 ± 0.3 h | 0.111 ± 0.006 L/h/kg | 0.41 ± 0.03 L/kg | 100% (IV) | ||
| Sprague-Dawley Rat | 3.3 µmol/kg SC | 5.7 ± 1.1 h | N/A | N/A | 107 ± 34% | ||
| Sprague-Dawley Rat | 10 µmol/kg SC | 8.3 ± 1.8 h | N/A | N/A | 62 ± 13% | ||
| Sprague-Dawley Rat | 30 µmol/kg SC | 10.1 ± 1.2 h | N/A | N/A | 47 ± 7% | ||
| Dextran-DFO | Dog | 100 mg/kg IV | >10-fold increase vs. free DFO | N/A | N/A | N/A | |
| Hydroxyethyl-starch-DFO (HES-DFO) | Dog | 100 mg/kg IV | >10-fold increase vs. free DFO | N/A | N/A | N/A | |
| Human | N/A | Biphasic: ~20-30 h (first), ~85-105 h (second) | N/A | N/A | N/A | ||
| Starch-conjugated DFO (S-DFO) | Human | 39.5-237 mg/kg IV | ~135 h (at higher doses) | N/A | N/A | N/A |
N/A: Not Available
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the presented data, this section details the experimental protocols for a key study on DFO-Nanoparticle conjugates.
Pharmacokinetic Study of DFO-Nanoparticles in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Intravenous (IV): DFO-NPs were administered as a single bolus injection via the tail vein at doses of 3.3, 10, and 30 µmol/kg.
-
Subcutaneous (SC): DFO-NPs were administered as a single injection in the dorsal thoracic region at doses of 3.3, 10, and 30 µmol/kg.
-
-
Blood Sampling: Serial blood samples were collected from the jugular vein at predetermined time points post-administration.
-
Sample Processing: Blood samples were processed to obtain plasma, which was then analyzed to determine the concentration of DFO-NPs.
-
Analytical Method: The concentration of DFO-NPs in plasma was quantified using a validated analytical method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of Deferoxamine conjugates.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Intravenous infusion pharmacokinetics of desferrioxamine in thalassaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combating iron overload: a case for deferoxamine-based nanochelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of deferoxamine-based nanochelator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of Deferoxamine-DBCO Labeled Biologics
For researchers and drug development professionals, understanding the immunogenic potential of a biologic is paramount to its clinical success. The conjugation of small molecules, such as chelating agents and linkers, can introduce new antigenic determinants, potentially leading to an unwanted immune response. This guide provides an objective comparison of Deferoxamine-DBCO labeled biologics with alternatives, supported by experimental data and detailed methodologies, to aid in the assessment of immunogenicity.
Introduction to Immunogenicity of Bioconjugates
The immunogenicity of a therapeutic protein can be influenced by a multitude of factors, including the protein's origin, post-translational modifications, and the presence of aggregates. When a biologic is conjugated to other molecules, such as the iron chelator Deferoxamine and the linker Dibenzocyclooctyne (DBCO), these additions can act as haptens, small molecules that can elicit an immune response when attached to a larger carrier molecule like a protein. This can lead to the formation of anti-drug antibodies (ADAs), which may impact the drug's pharmacokinetics, efficacy, and safety.
Antibody-drug conjugates (ADCs) and other bioconjugates are complex molecules, and their immunogenicity risk is considered higher than that of unconjugated monoclonal antibodies due to their non-natural structural motifs[1]. A thorough risk assessment and a comprehensive testing strategy are crucial for all novel biotherapeutics[1].
Comparison of this compound with Alternatives
This section compares the potential immunogenicity of biologics labeled with Deferoxamine via a DBCO linker to biologics labeled with an alternative chelating agent, Deferiprone, and a different type of linker, SMCC.
Chelating Agents: Deferoxamine vs. Deferiprone
Deferoxamine (DFO) is a well-established iron chelator, but its immunomodulatory effects have been noted. Studies have shown that DFO can modulate cellular immune responses. In some contexts, it has been observed to have immunosuppressive effects[2]. For instance, in murine bone marrow macrophages, DFO B was found to inhibit the production of inflammatory cytokines like IL-6 and TNF-α. Another study suggested that both Deferoxamine and Deferasirox possess immune-suppressive effects comparable to cyclosporin (B1163) A.
Deferiprone is another oral iron chelator that has been studied for its effects on the immune system. Research in patients with beta-thalassemia treated with Deferiprone showed no clinically significant changes that would suggest immunosuppression. In fact, some studies indicate that Deferiprone can modulate immune responses, with observations of elevated levels of certain lymphocytes and cytokines returning to normal after treatment.
| Feature | Deferoxamine (DFO) | Deferiprone |
| Primary Function | Iron Chelator | Iron Chelator |
| Administration | Intravenous or subcutaneous | Oral |
| Reported Immunomodulatory Effects | Can modulate cellular immune responses, with some studies indicating immunosuppressive effects. | Modulates in vitro responses of T-cells. Studies in thalassemia patients suggest no significant immunosuppressive effects. |
| Potential for Immunogenicity | As a small molecule, it can act as a hapten when conjugated to a biologic. | As a small molecule, it can act as a hapten when conjugated to a biologic. |
Linkers: DBCO vs. SMCC
The choice of linker is critical in bioconjugation. Dibenzocyclooctyne (DBCO) is a popular choice for copper-free click chemistry, valued for its high reactivity and biocompatibility, as it avoids the use of cytotoxic copper catalysts. However, the hydrophobicity of the DBCO moiety has been suggested to potentially lead to aggregation of the conjugated biologic, which is a known risk factor for increased immunogenicity.
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a conventional amine-to-thiol linker. Studies comparing different linkers have shown that more constrained and aromatic linkers, such as those derived from SMCC and MBS, can induce high levels of linker-specific antibodies. In contrast, more flexible, non-aromatic linkers showed less reactivity in this regard.
| Feature | DBCO (Dibenzocyclooctyne) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Conjugation Chemistry | Strain-promoted alkyne-azide cycloaddition (SPAAC) - "Click Chemistry" | Amine-to-thiol coupling |
| Key Advantage | Copper-free, bioorthogonal, fast kinetics. | Well-established, robust chemistry. |
| Potential Immunogenicity Concerns | Hydrophobicity may promote aggregation, a risk factor for immunogenicity. | The linker itself can be immunogenic and induce linker-specific antibodies. |
Experimental Protocols
Assessing the immunogenicity of a novel biologic is a multi-step process. Below are detailed methodologies for key experiments.
In Vivo Immunogenicity Assessment in Mice
This protocol outlines a general procedure for evaluating the immunogenic potential of a this compound labeled biologic in a mouse model.
Objective: To determine the propensity of a test article to elicit an antibody response in vivo.
Materials:
-
Test Article: this compound labeled biologic
-
Control Articles: Unlabeled biologic, vehicle control
-
Mice: BALB/c or other appropriate strain, 6-8 weeks old
-
Adjuvant: Complete Freund's Adjuvant (CFA) for primary immunization, Incomplete Freund's Adjuvant (IFA) for booster injections
-
Sterile PBS
-
Syringes and needles (23-25 gauge)
-
Blood collection supplies
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Test Article, Unlabeled Biologic, Vehicle), with a typical group size of 5-10 mice.
-
Antigen Preparation:
-
Dilute the antigen (Test or Control Article) in sterile PBS to the desired concentration (typically 50-100 µg per injection).
-
For the primary immunization, emulsify the antigen solution with an equal volume of CFA. For booster injections, emulsify with IFA.
-
-
Immunization Schedule:
-
Day 0: Collect pre-immune blood samples from all mice. Administer the primary immunization via subcutaneous or intraperitoneal injection (total volume typically 100-200 µL per mouse).
-
Day 14 and 28: Administer booster injections with the antigen emulsified in IFA.
-
Day 35: Collect blood samples for interim analysis of antibody titers.
-
Day 42: Administer a final booster injection without adjuvant.
-
Day 49: Collect terminal blood samples for final antibody analysis.
-
-
Sample Processing and Analysis:
-
Allow blood to clot and centrifuge to separate serum.
-
Analyze serum samples for the presence of anti-drug antibodies (ADAs) using an ELISA-based assay (see protocol below).
-
Anti-Drug Antibody (ADA) Bridging ELISA
This protocol describes a common format for detecting ADAs in serum samples.
Objective: To detect and quantify ADAs against the biologic in serum.
Materials:
-
96-well high-binding ELISA plates
-
Biotinylated biologic
-
HRP-conjugated biologic
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Serum samples from immunized and control animals
-
Positive control (e.g., purified anti-biologic antibody)
Procedure:
-
Plate Coating: Coat the ELISA plate with a capture antibody (e.g., streptavidin if using a biotinylated drug for capture) and incubate overnight at 4°C. Wash the plate with wash buffer.
-
Capture Antigen Addition: Add biotinylated biologic to the wells and incubate for 1 hour at room temperature. Wash the plate.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1 hour at room temperature. Wash the plate.
-
Sample Incubation: Add diluted serum samples, positive controls, and negative controls to the wells. Incubate for 1-2 hours at room temperature. Wash the plate.
-
Detection Antibody Incubation: Add HRP-conjugated biologic to the wells and incubate for 1 hour at room temperature. Wash the plate thoroughly.
-
Signal Development: Add substrate solution to each well and incubate in the dark until color develops.
-
Reaction Stopping and Reading: Stop the reaction with stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Determine the cut-off point for positivity and calculate antibody titers for positive samples.
In Vitro T-Cell Activation Assay
This assay assesses the potential of the biologic to stimulate T-cell proliferation and cytokine release.
Objective: To evaluate the ability of the biologic to activate T-cells in vitro.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Article: this compound labeled biologic
-
Control Articles: Unlabeled biologic, positive control (e.g., anti-CD3 antibody), negative control (vehicle)
-
96-well cell culture plates
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
-
ELISA kits for cytokine detection (e.g., IL-2, IFN-γ)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Staining (for proliferation): Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Cell Plating: Plate the labeled PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Stimulation: Add the Test and Control Articles at various concentrations to the wells. Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants for cytokine analysis by ELISA.
-
Cell Staining (for activation markers): Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the dilution of the proliferation dye (indicating cell division) and the expression of activation markers.
-
Cytokine Analysis: Quantify the levels of key cytokines (e.g., IL-2, IFN-γ) in the collected supernatants using ELISA kits.
Signaling Pathways and Experimental Workflows
Understanding the underlying immunological pathways is crucial for interpreting immunogenicity data. The following diagrams illustrate the key signaling pathways involved in the immune response to a bioconjugate and the experimental workflow for assessing immunogenicity.
T-Cell Dependent Immune Response to a Haptenated Biologic
Caption: T-Cell Dependent Immune Response to a Hapten-Carrier Conjugate.
Experimental Workflow for Immunogenicity Assessment
Caption: A tiered approach for assessing the immunogenicity of biologics.
Conclusion
The immunogenicity of this compound labeled biologics is a complex issue influenced by the intrinsic properties of the biologic, the chelator, and the linker. While Deferoxamine itself may have immunomodulatory effects, the hydrophobicity of the DBCO linker presents a potential risk for aggregation-induced immunogenicity. A thorough, multi-tiered assessment strategy, incorporating both in vivo and in vitro methods, is essential for characterizing the immunogenic potential of any novel bioconjugate. The choice of chelator and linker should be carefully considered during the drug development process, with alternatives such as Deferiprone and different linker chemistries available to mitigate potential immunogenicity risks. The experimental protocols and workflows provided in this guide offer a framework for a robust immunogenicity assessment.
References
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Deferoxamine-DBCO
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Deferoxamine-DBCO. While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to follow established laboratory waste management protocols to ensure a safe working environment and prevent environmental contamination.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). Even with non-hazardous materials, direct contact should be minimized.
Recommended Personal Protective Equipment (PPE):
-
Safety Goggles: To protect the eyes from potential splashes of solutions containing the compound.
-
Laboratory Coat: To shield skin and clothing from accidental contact.
-
Chemical-Resistant Gloves: To prevent direct dermal exposure.
Work should be conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form of the compound to avoid inhalation of dust particles.
Step-by-Step Disposal Protocol for this compound
The recommended and most secure method for the disposal of this compound, both in its solid form and in solution, is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. This ensures that the material is managed in an environmentally sound and compliant manner.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any unused, expired, or contaminated solid this compound in a dedicated, sealed, and clearly labeled waste container. The container must be chemically compatible with the compound.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO, water), collect the solution in a separate, sealed, and labeled liquid waste container. Do not mix with other incompatible waste streams.[2]
-
Contaminated Labware: Dispose of any materials that have come into direct contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, in a designated solid chemical waste container.[2]
-
-
Proper Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the physical state (solid or liquid) and, for solutions, the solvent used.
-
Include the approximate amount of waste in the container.
-
Follow any additional labeling requirements specified by your institution's EHS department.
-
-
Storage of Waste Pending Disposal:
-
Store the sealed and labeled waste containers in a designated and secure chemical waste storage area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that the stored waste is segregated from incompatible chemicals.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal service to schedule a pickup for the waste.[2]
-
Provide them with the complete chemical name and any available Safety Data Sheet (SDS) information.
-
While some institutional guidelines may allow for the disposal of non-hazardous solid waste in the regular trash, this is generally not recommended for laboratory chemicals to avoid potential alarm or mishandling by custodial staff.[1] Similarly, sewer disposal is not advised without explicit approval from the EHS office, as even non-hazardous compounds can impact wastewater treatment processes.
Data Summary: this compound Properties
| Property | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| Synonyms | DFO-DBCO | MedChemExpress |
| CAS Number | 2359695-48-8 | MedChemExpress |
| GHS Classification | Not a hazardous substance or mixture | MedChemExpress |
| Physical State | Crystalline solid | Cayman Chemical |
| Storage | -20°C for long-term stability | Cayman Chemical |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Deferoxamine-DBCO
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Deferoxamine-DBCO. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While one Safety Data Sheet (SDS) for this compound classifies it as a non-hazardous substance, other similar DBCO-containing reagents are associated with potential hazards.[1][2] Due to this, and the fact that the toxicological properties of this compound have not been exhaustively studied, it is imperative to handle it with a high degree of caution.[1] The recommended Personal Protective Equipment (PPE) is summarized in the table below.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times. | Protects eyes from potential splashes of the chemical.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice. | Protects skin from direct contact with the compound. |
| Body Protection | Laboratory Coat | Standard lab coat. | Prevents contamination of personal clothing. |
| Footwear | Closed-toe Shoes | --- | Protects feet from spills and falling objects. |
Safe Handling and Operational Plan
Proper handling of this compound is critical to minimize exposure risk. The following step-by-step protocol should be followed.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Always wear the appropriate Personal Protective Equipment (PPE) as detailed in the table above.
-
Conduct all work in a well-ventilated area. A chemical fume hood is highly recommended to minimize the risk of inhalation.
-
Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, as many DBCO reagents are moisture-sensitive.
-
-
Handling:
-
To prepare a stock solution, dissolve the solid this compound in a suitable anhydrous solvent such as DMSO or DMF.
-
Take care to avoid the formation of dust and inhalation of the powder.
-
Do not eat, drink, or smoke in the laboratory while handling this compound.
-
After handling, wash your hands thoroughly with soap and water.
-
-
Storage:
-
Store this compound in a tightly sealed container in a dry and well-ventilated place.
-
For long-term storage, it is recommended to keep the compound at -20°C or -80°C, protected from light and under a nitrogen atmosphere.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
Disposal Workflow
Caption: Logical flow for the disposal of this compound waste.
Disposal Steps:
-
Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, gloves), and empty containers.
-
Place all waste into a designated, well-labeled, and securely sealed container suitable for chemical waste.
-
-
Disposal Procedure:
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of chemical reagents.
-
Do not pour this compound waste down the sink or dispose of it in the regular trash.
-
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
